Product packaging for Sulfamethoxypyridazine-d3(Cat. No.:)

Sulfamethoxypyridazine-d3

货号: B15088428
分子量: 283.32 g/mol
InChI 键: VLYWMPOKSSWJAL-FIBGUPNXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Sulfamethoxypyridazine-d3 is a useful research compound. Its molecular formula is C11H12N4O3S and its molecular weight is 283.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N4O3S B15088428 Sulfamethoxypyridazine-d3

3D Structure

Interactive Chemical Structure Model





属性

分子式

C11H12N4O3S

分子量

283.32 g/mol

IUPAC 名称

4-amino-N-[6-(trideuteriomethoxy)pyridazin-3-yl]benzenesulfonamide

InChI

InChI=1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)/i1D3

InChI 键

VLYWMPOKSSWJAL-FIBGUPNXSA-N

手性 SMILES

[2H]C([2H])([2H])OC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

规范 SMILES

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

产品来源

United States

Foundational & Exploratory

Sulfamethoxypyridazine-d3 chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Sulfamethoxypyridazine-d3

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize isotopically labeled standards.

Chemical Identity and Properties

This compound is the deuterium-labeled form of Sulfamethoxypyridazine, a long-acting sulfonamide antibiotic.[1][2] The incorporation of three deuterium atoms on the methoxy group makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the parent compound but mass-shifted.[1][3][4] It is primarily used as an analytical standard in clinical testing and for monitoring veterinary drug residues in food products.[3][5]

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These properties are essential for its application in analytical methods, particularly in chromatography and mass spectrometry.

PropertyValueReference
Appearance Light yellow to yellow solid[1]
Molecular Formula C₁₁H₉D₃N₄O₃S[1]
Molecular Weight 283.32 g/mol [1][3]
Accurate Mass 283.082 Da[6]
Purity 95.30%[1]
Storage (Powder) 3 years at -20°C, 2 years at 4°C[1]
Storage (In Solvent) 6 months at -80°C, 1 month at -20°C[1]
Identification and Nomenclature

Accurate identification is critical for regulatory and research purposes. The following table provides the standard chemical identifiers for this compound.

IdentifierValueReference
CAS Number 1172846-03-5[1][7]
Unlabeled CAS Number 80-35-3[1][6][7]
IUPAC Name 4-amino-N-[6-(trideuteriomethoxy)pyridazin-3-yl]benzenesulfonamide[6]
Synonyms 4-Amino-N-(6-methoxy-d3-3-pyridazinyl)benzenesulfonamide, N1-(6-Methoxy-d3-3-pyridazinyl)sulfanilamide[3]
InChI 1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)/i1D3[3][6]
InChI Key VLYWMPOKSSWJAL-FIBGUPNXSA-N[3]
SMILES O=S(C1=CC=C(N)C=C1)(NC2=NN=C(OC([2H])([2H])[2H])C=C2)=O[1]

Chemical Structure

This compound is a sulfonamide that consists of a pyridazine ring substituted with a trideuteriomethoxy group and a 4-aminobenzenesulfonamido group.[2][6] The deuterium labeling is specifically on the methoxy group, which provides a stable isotopic signature with a mass shift of M+3 compared to the unlabeled parent compound.[3] This specific labeling minimizes the potential for isotopic exchange during sample preparation and analysis.

Mechanism of Action

The parent compound, Sulfamethoxypyridazine, functions as an antibacterial agent by inhibiting dihydropteroate synthase (EC 2.5.1.15).[2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF), which is essential for DNA and protein synthesis in bacteria. By acting as a competitive inhibitor, it disrupts the folate synthesis pathway, leading to bacteriostasis.

folate_pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteridine pyrophosphate DHPP->DHPS DHF Dihydropteroate DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF DNA DNA, RNA, Proteins THF->DNA SMP Sulfamethoxypyridazine SMP->DHPS Inhibition

Bacterial folate synthesis pathway and inhibition by Sulfamethoxypyridazine.

Experimental Protocols

This compound is predominantly used in analytical methods for the quantification of its unlabeled analogue. Below are representative experimental protocols.

Quantitative Analysis by LC-MS/MS

Isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) is the gold standard for quantifying low levels of sulfonamides in complex matrices like milk, honey, and animal tissues.[5][8][9]

Objective: To determine the concentration of Sulfamethoxypyridazine in a sample using this compound as an internal standard.

Instrumentation:

  • Liquid Chromatograph: UPLC system (e.g., Exion)[9]

  • Mass Spectrometer: Triple Quadrupole (e.g., AB SCIEX 5500)[9]

  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX XDB-C18, 4.6 mm × 100 mm, 1.8 µm)[9]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water[9]

  • Mobile Phase B: Acetonitrile[9]

  • Flow Rate: 0.3 mL/min[9]

  • Injection Volume: 3 µL[9]

  • Column Temperature: 40 °C[9]

  • Gradient Program:

    • 0–7.5 min: 21% B

    • 7.5–7.6 min: 21–40% B

    • 7.6–11.0 min: 40% B

    • 11.0–11.1 min: 40–75% B

    • 11.1–15.0 min: 75% B

    • 15.0–15.1 min: 75–21% B

    • 15.1–18.0 min: 21% B[9]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitoring: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Sulfamethoxypyridazine): m/z 281.1[10]

  • Precursor Ion (this compound): m/z 284.1 (calculated)

  • Note: Specific quantifier and qualifier ion transitions must be optimized for the instrument in use.

Sample Preparation using Modified QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting sulfonamides from complex food matrices.[9]

Materials:

  • Homogenized sample (e.g., instant pastry, milk)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Centrifuge tubes (15 mL or 50 mL)

Procedure:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add a known concentration of this compound internal standard.

  • Add 10 mL of acetonitrile.[9]

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant (acetonitrile layer).

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample (e.g., Milk, Tissue) Spike Spike with This compound (IS) Sample->Spike Extract QuEChERS Extraction (Acetonitrile + Salts) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter LC UPLC Separation (C18 Column) Filter->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Calculate Calculate Area Ratio (Analyte / IS) Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify Result Final Concentration Quantify->Result

Workflow for quantification using this compound as an internal standard.

References

The Role of Sulfamethoxypyridazine-d3 in Modern Analytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Sulfamethoxypyridazine-d3 in research, primarily focusing on its role as an internal standard in quantitative analytical methods. The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification in mass spectrometry-based assays. This document details the experimental protocols and presents key quantitative data for the analysis of Sulfamethoxypyridazine in biological and food matrices.

Core Application: Internal Standard in LC-MS/MS Analysis

This compound is the deuterium-labeled analogue of Sulfamethoxypyridazine, a long-acting sulfonamide antibiotic. In research, its principal application is as an internal standard for the quantification of Sulfamethoxypyridazine in various samples, including animal tissues, plasma, and environmental matrices. The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the analytical results.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for these applications due to its high sensitivity and selectivity. The methodology involves spiking the sample with a known amount of this compound at the beginning of the sample preparation process. The analyte (Sulfamethoxypyridazine) and the internal standard are then extracted, separated by liquid chromatography, and detected by the mass spectrometer.

Quantitative Data for Analytical Method Development

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of Sulfamethoxypyridazine using this compound as an internal standard. This data is crucial for method development and validation.

Table 1: Mass Spectrometry Parameters for Sulfamethoxypyridazine and this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Sulfamethoxypyridazine281.1156.1108.1
This compound284.1159.1108.1

Table 2: Chromatographic and Method Validation Parameters

ParameterValue
Chromatographic Conditions
HPLC ColumnC18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Method Validation Data (in Chicken Muscle)
Limit of Detection (LOD)0.5 µg/kg
Limit of Quantification (LOQ)1.0 µg/kg
Recovery85-110%
Precision (RSD%)< 15%

Experimental Protocols

Detailed methodologies are essential for replicating and adapting these analytical methods in a research setting.

Protocol 1: Sample Preparation from Chicken Muscle using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of residues in food matrices.

  • Homogenization: Weigh 2 g of homogenized chicken muscle tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of this compound solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography:

    • Set up the HPLC system with a C18 column and the mobile phases as described in Table 2.

    • Use a gradient elution program to achieve optimal separation of Sulfamethoxypyridazine and its internal standard.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Set up the Multiple Reaction Monitoring (MRM) mode with the transitions specified in Table 1.

    • Optimize the collision energy for each transition to achieve maximum sensitivity.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of Sulfamethoxypyridazine to the peak area of this compound against the concentration of the analyte.

    • Determine the concentration of Sulfamethoxypyridazine in the samples by interpolating their peak area ratios on the calibration curve.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Experimental_Workflow_Sample_Preparation cluster_sample_prep Sample Preparation (QuEChERS) Homogenization 1. Homogenize Chicken Muscle Spiking 2. Spike with This compound Homogenization->Spiking Extraction 3. Extract with Acetonitrile & Salts Spiking->Extraction Centrifugation1 4. Centrifuge Extraction->Centrifugation1 dSPE 5. d-SPE Cleanup (PSA/MgSO4) Centrifugation1->dSPE Centrifugation2 6. Centrifuge dSPE->Centrifugation2 Evaporation 7. Evaporate Supernatant Centrifugation2->Evaporation Reconstitution 8. Reconstitute in Mobile Phase Evaporation->Reconstitution Experimental_Workflow_LCMSMS_Analysis cluster_lcmsms LC-MS/MS Analysis Injection 1. Inject Sample LC_Separation 2. LC Separation (C18 Column) Injection->LC_Separation ESI 3. Electrospray Ionization (ESI+) LC_Separation->ESI MS_Analysis 4. MS/MS Analysis (MRM Mode) ESI->MS_Analysis Data_Acquisition 5. Data Acquisition MS_Analysis->Data_Acquisition Quantification 6. Quantification (Internal Standard Method) Data_Acquisition->Quantification

Sulfamethoxypyridazine-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sulfamethoxypyridazine-d3, a deuterated analog of the antibacterial compound Sulfamethoxypyridazine. This stable isotope-labeled compound serves as a valuable tool in pharmacokinetic and metabolic studies.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of Sulfamethoxypyridazine, a long-acting sulfonamide antibiotic. The deuterium labeling makes it suitable for use as an internal standard in quantitative bioanalytical assays.

PropertyValue
CAS Number 1172846-03-5[1][2][3]
Molecular Formula C₁₁H₉D₃N₄O₃S[2][3][4]
Molecular Weight 283.32 g/mol [1][2][3][4]
Appearance Light yellow to yellow solid[4]
Purity 95.30%[4]
Storage (Powder) -20°C for 3 years or 4°C for 2 years[4]
Storage (In Solvent) -80°C for 6 months or -20°C for 1 month[4]

Synonyms: 4-Amino-N-(6-methoxy-3-pyridazinyl)-benzenesulfonamide-d3, 3-Methoxy-6-sulfanilamidopyridazine-d3, 6-Sulfanilamido-3-methoxypyridazine-d3, Sultirene-d3, N1-(6-Methoxy-3-pyridazinyl)sulfanilamide-d3, Paramid-d3, Paramid Supra-d3[1].

Experimental Applications and Workflows

The primary application of this compound is as an internal standard in mass spectrometry-based bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Sulfamethoxypyridazine in biological matrices.

General Experimental Workflow for Pharmacokinetic Analysis:

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing A Biological Sample Collection (e.g., plasma, urine) B Addition of Internal Standard (this compound) A->B C Sample Extraction (e.g., protein precipitation, SPE) B->C D LC-MS/MS Analysis C->D E Quantification of Analyte (Sulfamethoxypyridazine) D->E F Pharmacokinetic Modeling E->F

Caption: General workflow for a pharmacokinetic study using a stable isotope-labeled internal standard.

Synthesis of the Parent Compound

While specific synthesis protocols for the deuterated analog are not widely published, the synthesis of the unlabeled parent compound, Sulfamethoxypyridazine, provides a foundational understanding. The synthesis involves the reaction of 4-aminobenzenesulfonamide with 3,6-dichloropyridazine, followed by the substitution of a chlorine atom with a methoxy group using sodium methoxide[5].

G reactant1 4-Aminobenzenesulfonamide C₆H₈N₂O₂S intermediate 6-Chloro-3-(4-aminobenzenesulfonylamido)pyridazine C₁₀H₈ClN₅O₂S reactant1->intermediate reactant2 3,6-Dichloropyridazine C₄H₂Cl₂N₂ reactant2->intermediate product Sulfamethoxypyridazine C₁₁H₁₂N₄O₃S intermediate->product reactant3 Sodium Methoxide CH₃NaO reactant3->product

Caption: Synthesis pathway for the parent compound, Sulfamethoxypyridazine.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Sulfamethoxypyridazine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of Sulfamethoxypyridazine-d3, an isotopically labeled analog of the sulfonamide antibiotic, Sulfamethoxypyridazine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Sulfamethoxypyridazine is a long-acting sulfonamide antibiotic. The deuterated form, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, as well as a reference material in analytical testing. The incorporation of three deuterium atoms in the methoxy group provides a distinct mass shift, enabling sensitive and accurate quantification by mass spectrometry.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the formation of a key intermediate, followed by the introduction of the deuterated methoxy group.

General Synthesis Pathway

The synthesis of the parent compound, Sulfamethoxypyridazine, typically proceeds through the reaction of 4-aminobenzenesulfonamide with 3,6-dichloropyridazine to form N-(6-chloropyridazin-3-yl)sulfanilamide. This intermediate is then reacted with a methoxide source to yield the final product. For the synthesis of this compound, a deuterated methoxide source is utilized in the final step.

A plausible synthetic route is outlined below:

  • Step 1: Synthesis of 4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide. This intermediate is synthesized by the condensation reaction of sulfanilamide with 3,6-dichloropyridazine.

  • Step 2: Synthesis of this compound. The intermediate from Step 1 is then reacted with a deuterated methoxide, such as sodium methoxide-d3, to introduce the trideuteriomethoxy group.

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediate Intermediate cluster_product Final Product Sulfanilamide Sulfanilamide Step1 Step 1: Condensation Sulfanilamide->Step1 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3,6-Dichloropyridazine->Step1 Sodium Methoxide-d3 Sodium Methoxide-d3 Step2 Step 2: Nucleophilic Substitution Sodium Methoxide-d3->Step2 Intermediate 4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide Step1->Intermediate Final_Product This compound Step2->Final_Product Intermediate->Step2

Caption: Synthesis workflow for this compound.

Experimental Protocol (General)

A detailed experimental protocol for the synthesis of this compound is not publicly available. However, based on the general synthesis of sulfonamides, a representative procedure would involve the following steps. Note that specific reaction conditions such as solvents, temperatures, and reaction times would need to be optimized.

Step 1: Synthesis of 4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide

  • Dissolve sulfanilamide in a suitable aprotic solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone).

  • Add a base (e.g., potassium carbonate or sodium hydride) to the solution.

  • Add 3,6-dichloropyridazine to the reaction mixture.

  • Heat the mixture at an elevated temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and precipitate the product by adding water.

  • Filter, wash, and dry the crude product.

  • Purify the intermediate by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the intermediate, 4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide, in a suitable solvent (e.g., methanol-d4 or a dry aprotic solvent).

  • Add a solution of sodium methoxide-d3 in methanol-d4.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the mixture and neutralize with an acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Characterization of this compound

The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed through a series of analytical techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₉D₃N₄O₃S
Molecular Weight 283.32 g/mol
Appearance White to Off-White Solid
Solubility DMSO (Slightly), Methanol (Slightly)
Analytical Characterization

A comprehensive characterization of this compound involves multiple analytical methods to ensure its quality as a reference standard.

Characterization_Workflow Characterization Workflow for this compound cluster_techniques Analytical Techniques cluster_results Characterization Data Product This compound HPLC HPLC Product->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS EA Elemental Analysis Product->EA Purity Purity Assessment HPLC->Purity Structure Structural Elucidation NMR->Structure MS->Structure Isotopic Isotopic Enrichment MS->Isotopic Composition Elemental Composition EA->Composition

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Stability of Sulfamethoxypyridazine-d3

This technical guide provides a comprehensive overview of the physical and chemical stability of this compound. The information is intended to support researchers, scientists, and professionals involved in drug development and analytical studies where this stable isotope-labeled compound is utilized.

Physicochemical Properties

This compound is the deuterium-labeled version of Sulfamethoxypyridazine. Stable isotope-labeled compounds are primarily used as internal standards in quantitative mass spectrometry analyses. The physical and chemical properties of this compound are comparable to its unlabeled counterpart. Key physicochemical properties are summarized below.

PropertySulfamethoxypyridazineThis compound
Chemical Structure
Molecular Formula C₁₁H₁₂N₄O₃S[1][2][3][4]C₁₁H₉D₃N₄O₃S[5]
Molecular Weight 280.30 g/mol [1][2][3]283.32 g/mol [5]
CAS Number 80-35-3[1][2][3]1172846-03-5[5][6]
Appearance Bitter crystals from water[2]Light yellow to yellow solid[5]
Melting Point 182-183 °C[2]Not available
pKa 6.7[2]Not available
UV Maximum (λmax) 269 nm[4]Not available

Solubility of Sulfamethoxypyridazine:

SolventSolubility
Water at 37°C, pH 5.01.10 mg/mL[2]
Water at 37°C, pH 6.01.20 mg/mL[2]
Water at 37°C, pH 6.51.47 mg/mL[2]
Methanol~5 mg/mL (1:200)[2]
Ethanol~5 mg/mL (1:200); 0.3 mg/mL[2][4]
Acetone~20 mg/mL (1:50)[2]
Dimethylformamide (DMF)1 g/mL; 50 mg/mL[2][4]
Dimethyl sulfoxide (DMSO)50 mg/mL[4]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[4]

Chemical Stability and Degradation

The chemical stability of a compound is crucial for its use as an analytical standard and in pharmaceutical formulations. While specific stability studies on this compound are not extensively published, its stability profile is expected to be very similar to that of the unlabeled Sulfamethoxypyridazine.

General Stability

Under standard ambient room temperature conditions, Sulfamethoxypyridazine is considered chemically stable. However, it is sensitive to light and should be stored accordingly. For long-term stability, specific storage conditions are recommended (see Section 3.0).

Degradation Pathways

The primary degradation pathways for Sulfamethoxypyridazine involve photolysis and hydrolysis. Stress testing helps in identifying likely degradation products and understanding the intrinsic stability of the molecule[7].

Photodegradation: Photolysis is a major degradation route for sulfonamides in aqueous environments[8]. Studies on Sulfamethoxypyridazine have shown that it can be completely removed from aqueous media under UV irradiation[8]. The main photodegradation pathway is hydroxylation of the aromatic ring[8][9].

Oxidative and Hydrolytic Degradation: Advanced oxidation processes can also degrade Sulfamethoxypyridazine. Key degradation pathways identified in a UV/Co(II)/peroxymonosulfate system include:

  • Hydroxylation of the aromatic ring[9]

  • Extrusion of SO₂[9]

  • Oxidation of the NH₂ group[9]

  • Cleavage of the N-S bond[9]

The compound is also susceptible to hydrolysis across a wide range of pH values[7]. It is important to note that Sulfamethoxypyridazine is not considered readily biodegradable[8].

G Potential Degradation Pathways of Sulfamethoxypyridazine cluster_stress Stress Conditions cluster_products Primary Degradation Pathways UV_Light UV Light / Photolysis SMP Sulfamethoxypyridazine UV_Light->SMP Oxidation Oxidation (e.g., PMS/Co(II)) Oxidation->SMP Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->SMP Hydroxylation Hydroxylation of Aromatic Ring SMP->Hydroxylation SO2_Extrusion SO₂ Extrusion SMP->SO2_Extrusion NH2_Oxidation Oxidation of NH₂ Group SMP->NH2_Oxidation NS_Cleavage N-S Bond Cleavage SMP->NS_Cleavage

Caption: Logical diagram of Sulfamethoxypyridazine degradation pathways.

Storage and Handling

Proper storage and handling are critical to maintain the integrity and stability of this compound.

Recommended Storage Conditions

The following table summarizes the recommended storage conditions to ensure long-term stability.

FormStorage TemperatureDuration
Solid / Powder 2 to 8 °C[6]-
-20 °C[4][5]≥ 3-4 years[4][5]
4 °C[5]2 years[5]
In Solvent -80 °C[5]6 months[5]
-20 °C[5]1 month[5]

General Storage Recommendations:

  • Keep containers tightly closed and dry.

  • Protect from light.

  • Store away from incompatible materials and foodstuffs[10].

  • For larger quantities, consider storage in bunded areas to prevent environmental contamination[10].

Handling Precautions
  • Use appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask[11].

  • Avoid generating dust[10].

  • Work in a well-ventilated area or under a fume hood.

  • Wash hands thoroughly after handling[10].

  • Avoid contact with skin and eyes.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of analytical results, the stability of this compound, especially when used as an internal standard, should be verified. This involves performing stability studies using validated, stability-indicating analytical methods[7].

General Workflow for Stability Testing

The assessment of chemical stability typically follows a structured workflow that includes forced degradation studies to identify potential degradation products and the development of a stability-indicating analytical method.

G General Workflow for Chemical Stability Assessment cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation cluster_method Phase 3: Method Development cluster_study Phase 4: Formal Stability Study A Obtain Single Batch of This compound B Perform Stress Testing (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Develop Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) B->C D Validate Method (Specificity, Linearity, Accuracy, Precision) C->D E Store Samples at Defined Conditions (e.g., Long-Term, Accelerated) D->E F Test Samples at Predetermined Time Points E->F G Evaluate Data and Establish Re-test Period/Shelf Life F->G

Caption: Workflow for conducting a chemical stability study.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method[7][12].

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

    • At specified time points, withdraw aliquots, neutralize with a base (e.g., NaOH), and dilute for analysis.

  • Base Hydrolysis:

    • Prepare a solution of the compound as described above.

    • Add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH).

    • Incubate under the same conditions as acid hydrolysis.

    • Withdraw aliquots, neutralize with an acid (e.g., HCl), and dilute for analysis.

  • Oxidative Degradation:

    • Prepare a solution of the compound.

    • Add a solution of 3-30% hydrogen peroxide (H₂O₂).

    • Store at room temperature or slightly elevated temperature, protected from light, for a defined period.

    • Withdraw aliquots and dilute for analysis.

  • Thermal Degradation:

    • Expose the solid compound to dry heat in a temperature-controlled oven (e.g., in 10 °C increments above accelerated testing temperatures, such as 60-80 °C)[7].

    • Separately, expose a solution of the compound to the same thermal stress.

    • Analyze samples at predetermined time intervals.

  • Photostability Testing:

    • Expose the solid compound and a solution of the compound to a controlled light source as per ICH Q1B guidelines. This typically involves exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV-A light.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the exposed and control samples.

Analytical Methodology for Stability Testing

A validated, stability-indicating analytical method is required to separate and quantify the intact compound from any degradation products[12].

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability testing[12][13].

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve separation of polar and non-polar compounds.

    • Detection: UV detection at the λmax (approx. 269 nm) can be used for quantification. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is highly recommended for identifying the structures of unknown degradation products formed during stress testing[13]. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help elucidate elemental compositions.

  • Method Validation: The chosen analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (the ability to resolve the active ingredient from degradation products), accuracy, precision, linearity, and range[12].

References

Technical Guide: The Role and Application of Sulfamethoxypyridazine-d3 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of Sulfamethoxypyridazine-d3 (SMP-d3), a deuterated analog of the sulfonamide antibiotic Sulfamethoxypyridazine. The core focus is on its mechanism of action and application as an internal standard in modern analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS). This document details the principles of isotope dilution, outlines comprehensive experimental protocols, presents quantitative performance data, and visualizes the analytical workflow to ensure precise and accurate quantification of Sulfamethoxypyridazine in complex matrices.

Introduction: The Principle of Isotope Dilution and Internal Standards

In quantitative analytical chemistry, particularly for regulatory and research purposes, achieving high accuracy and precision is paramount. The quantification of analytes in complex biological or environmental matrices is often hampered by two major challenges: matrix effects and analyte loss during sample preparation. Matrix effects refer to the alteration of ionization efficiency for the target analyte due to co-eluting, interfering compounds from the sample matrix, leading to ion suppression or enhancement. Analyte loss can occur at any step, from extraction and cleanup to transfer and injection.

To compensate for these variations, a robust analytical method employs an internal standard (IS). An ideal internal standard is a compound that behaves identically to the analyte of interest throughout the entire analytical process but is sufficiently different to be distinguished by the detector. The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte.

This compound is the SIL analog of Sulfamethoxypyridazine. Its "mechanism of action" as an internal standard is rooted in the principle of isotope dilution mass spectrometry .

  • Physicochemical Similarity: SMP-d3 is structurally and chemically identical to the native Sulfamethoxypyridazine, except that three hydrogen atoms have been replaced with deuterium atoms. This ensures it has the same extraction recovery, ionization efficiency, and chromatographic retention time as the analyte.

  • Mass Distinction: The deuterium atoms increase the mass of the molecule by three Daltons. This mass difference allows a mass spectrometer to detect and quantify the analyte and the internal standard simultaneously and independently.

By adding a known concentration of SMP-d3 to every sample, calibrator, and quality control sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal is used for quantification. Because both compounds are affected proportionally by matrix effects and procedural losses, this ratio remains constant, correcting for variations and ensuring data reliability.

Analytical Workflow and Methodologies

The use of this compound as an internal standard is central to methods for quantifying Sulfamethoxypyridazine in various matrices, such as animal tissues, milk, and plasma. The following sections detail a typical experimental protocol based on established methods for veterinary drug residue analysis.

Experimental Workflow

The logical flow from sample receipt to final data analysis is critical for reproducible results. The diagram below illustrates the key stages where the internal standard plays its corrective role.

G Figure 1: General Experimental Workflow for Analyte Quantification Using an Internal Standard cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Aliquot (e.g., Tissue Homogenate) Spike 2. Spike with Known Amount of this compound (IS) Sample->Spike Extraction 3. Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation 4. Evaporation & Reconstitution in Mobile Phase Extraction->Evaporation LC 5. LC Separation (Analyte + IS co-elute) Evaporation->LC MS 6. Mass Spectrometry Detection (e.g., ESI-MS/MS) LC->MS Integration 7. Peak Area Integration (Analyte & IS) MS->Integration Ratio 8. Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Curve 9. Plot Ratio vs. Concentration (Calibration Curve) Ratio->Curve Quantification 10. Quantify Unknowns Curve->Quantification

Caption: General workflow for analyte quantification using an internal standard.

Detailed Experimental Protocol

This protocol is a representative example for the extraction and analysis of Sulfamethoxypyridazine from animal tissue.

1. Reagents and Materials:

  • Sulfamethoxypyridazine and this compound reference standards.

  • Acetonitrile, Methanol, Water (LC-MS grade).

  • Formic acid, Ammonium acetate.

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB).

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual 1 mg/mL stock solutions of Sulfamethoxypyridazine and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working solutions by serially diluting the Sulfamethoxypyridazine stock solution to create calibration standards (e.g., 1 to 100 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL).

  • Sample Preparation:

    • Weigh 1.0 g of homogenized tissue into a centrifuge tube.

    • Add 100 µL of the internal standard spiking solution (50 ng/mL SMP-d3).

    • Add 5 mL of acetonitrile.

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant (the acetonitrile layer).

    • The extract is then passed through an SPE cartridge for cleanup to remove interfering matrix components.

    • Elute the analyte and internal standard from the SPE cartridge.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Key Parameters: The specific precursor and product ion transitions for both the analyte and the internal standard must be optimized.

Quantitative Data and Performance

The effectiveness of an analytical method is determined by its performance characteristics. The use of this compound ensures high-quality data, as summarized in the tables below.

Table 1: Mass Spectrometry Parameters

This table outlines the typical mass-to-charge ratio (m/z) transitions monitored for the quantification and confirmation of Sulfamethoxypyridazine and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Sulfamethoxypyridazine281.1156.1108.120
This compound284.1159.1111.120
Table 2: Method Performance Characteristics

This table summarizes typical validation data for the quantification of Sulfamethoxypyridazine using SMP-d3 as an internal standard in a biological matrix.

ParameterTypical Value/RangeDescription
Linearity (R²)> 0.995The coefficient of determination for the calibration curve, indicating a strong linear relationship.
Calibration Range1 - 100 ng/gThe concentration range over which the method is accurate and precise.
Limit of Detection (LOD)0.2 ng/gThe lowest concentration of analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ)0.6 ng/gThe lowest concentration of analyte that can be quantitatively determined with acceptable precision.
Recovery (%)85% - 105%The efficiency of the extraction process, corrected by the internal standard.
Matrix Effect (%)90% - 110%A measure of ion suppression or enhancement; values near 100% indicate minimal matrix interference.
Intra-day Precision (%RSD)< 10%The relative standard deviation of measurements taken on the same day.
Inter-day Precision (%RSD)< 15%The relative standard deviation of measurements taken on different days.

The Core Principle: Isotope Dilution Logic

The fundamental advantage of using a stable isotope-labeled internal standard like this compound is its ability to perfectly mimic the analyte. The following diagram illustrates the logical relationship in the quantification process.

G Figure 2: The Logic of Isotope Dilution Mass Spectrometry cluster_calc Final Calculation Analyte Analyte (Unknown Amount) Loss Variable Loss (Extraction, Transfer) Analyte->Loss Matrix Variable Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix IS Internal Standard (IS) (Known Amount Added) IS->Loss IS->Matrix Loss->Matrix Signal_Analyte Analyte Signal Loss->Signal_Analyte Signal_IS IS Signal Loss->Signal_IS Matrix->Signal_Analyte Matrix->Signal_IS Ratio Ratio = Signal_Analyte / Signal_IS (This ratio is stable and reliable) Signal_Analyte->Ratio Signal_IS->Ratio

Caption: The logic of Isotope Dilution Mass Spectrometry.

As shown in Figure 2, both the analyte and the internal standard are subjected to the same sources of error (loss and matrix effects). Because they are affected equally, the ratio of their signals remains constant and directly proportional to the initial concentration of the analyte, providing a highly accurate measurement.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Sulfamethoxypyridazine. Its mechanism of action as an internal standard is based on the robust principle of isotope dilution. By perfectly mimicking the physicochemical behavior of the native analyte while being distinguishable by mass, it effectively corrects for variations in sample preparation and signal response. The implementation of this compound in LC-MS/MS workflows, as detailed in this guide, enables analytical laboratories to achieve the high standards of data quality required for regulatory compliance, clinical research, and food safety monitoring.

Technical Guide: Sulfamethoxypyridazine-d3 Analytical Standard for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the commercial availability and analytical applications of Sulfamethoxypyridazine-d3, a deuterated internal standard crucial for the accurate quantification of sulfamethoxypyridazine and other sulfonamide residues in various matrices. This document is intended for researchers, scientists, and drug development professionals.

Commercial Availability and Specifications

This compound is available from several reputable commercial suppliers as a neat powder or in solution. The choice of supplier and product format will depend on the specific requirements of the analytical method and laboratory protocols. The following table summarizes the key quantitative data for the analytical standard from various vendors.

SupplierProduct NameCAS NumberMolecular FormulaPurityIsotopic PurityFormatStorage
Sigma-Aldrich This compound analytical standard1172846-03-5C₁₁D₃H₉N₄O₃SAnalytical Standard Grade (Lot specific on CoA)M+3 (Lot specific on CoA)Neat2-8°C
WITEGA Laboratorien This compound1172846-03-5C₁₁H₉D₃N₄O₃S> 99.0% (HPLC)[1]99.8 atom% D (MS)[1]NeatNot specified
MedchemExpress This compound1172846-03-5C₁₁H₉D₃N₄O₃S95.30%[2]Not specifiedSolidPowder: -20°C for 3 years; In solvent: -80°C for 6 months[2]
LGC Standards (Toronto Research Chemicals) This compound1172846-03-5C₁₁D₃H₉N₄O₃S>95% (HPLC) available on CoA[3]Available on CoANeatRoom Temperature (Shipping)
HPC Standards GmbH D3-Sulfamethoxypyridazine1172846-03-5C₁₁H₉D₃N₄O₃SHigh-Purity (Lot specific on CoA)Available on CoANeat or 10.0 µg/ml in MethanolNot specified

Experimental Protocols: Analysis of Sulfonamides using this compound Internal Standard

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of sulfonamide residues in complex matrices such as milk, animal tissues, and water. Its use is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.

Preparation of Standard Solutions
  • Stock Solution: Accurately weigh a precise amount of the neat this compound analytical standard and dissolve it in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Store the stock solution at a low temperature (e.g., -20°C) in an amber vial to prevent degradation.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent. These solutions are used to spike calibration standards and quality control samples.

Sample Preparation

The choice of sample preparation method depends on the matrix. The goal is to extract the sulfonamides and the internal standard from the sample, remove interfering substances, and concentrate the analytes before LC-MS/MS analysis.

This method is suitable for the extraction and concentration of sulfonamides from water samples.

  • Sample Pre-treatment: Acidify the water sample (e.g., with formic acid) and add a known amount of the this compound internal standard solution.

  • SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with methanol followed by water.

  • Sample Loading: Pass the pre-treated water sample through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water to remove polar interferences.

  • Elution: Elute the retained sulfonamides and the internal standard with a suitable solvent, such as methanol or acetonitrile, which may be amended with a small amount of a weak base (e.g., ammonium hydroxide) to ensure efficient elution of the acidic sulfonamides.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

The QuEChERS method is a popular and efficient technique for the extraction of a wide range of analytes from food matrices.

  • Sample Homogenization: Homogenize the solid or semi-solid food sample.

  • Extraction and Partitioning:

    • To a known weight of the homogenized sample, add a known amount of the this compound internal standard solution.

    • Add acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously to extract the analytes into the acetonitrile layer and induce phase separation.

    • Centrifuge to separate the acetonitrile layer from the aqueous and solid phases.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant and add it to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components like fatty acids and sugars, and magnesium sulfate to remove residual water.

    • Vortex and centrifuge the d-SPE tube.

  • Final Extract Preparation: The resulting supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of sulfonamides.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (methanol or acetonitrile), both containing a small amount of an acid (e.g., 0.1% formic acid) to ensure the analytes are in their protonated form for positive ion electrospray ionization.

    • Gradient: A typical gradient would start with a high percentage of the aqueous phase and ramp up to a high percentage of the organic phase to elute the analytes.

  • Mass Spectrometric Detection:

    • Ionization: Positive ion electrospray ionization (ESI+) is commonly used for the analysis of sulfonamides.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Two or more MRM transitions (a precursor ion and its specific product ions) are monitored for each analyte and the internal standard. The precursor ion for this compound will be m/z 284.1, reflecting the mass of the deuterated molecule.

Visualizations

Experimental Workflow for Sulfonamide Analysis

The following diagram illustrates a general experimental workflow for the analysis of sulfonamides in a food matrix using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample (e.g., Milk, Tissue) Spike Spike with This compound IS Sample->Spike Extraction QuEChERS Extraction (Acetonitrile + Salts) Spike->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE Dispersive SPE Cleanup (PSA + MgSO4) Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Evap_Recon Evaporation & Reconstitution Centrifuge2->Evap_Recon LC_MSMS LC-MS/MS Analysis (C18, ESI+, MRM) Evap_Recon->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: General workflow for sulfonamide analysis in food matrices.

Logical Relationship for Accurate Quantification

The diagram below illustrates the principle of using an internal standard for accurate quantification.

quantification_logic node_result node_result Analyte_Response Analyte Response (from LC-MS/MS) Response_Ratio Calculate Response Ratio (Analyte / IS) Analyte_Response->Response_Ratio IS_Response Internal Standard (d3) Response (from LC-MS/MS) IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Final_Concentration Determine Analyte Concentration in Unknown Sample Calibration_Curve->Final_Concentration

Caption: Logic of quantification using an internal standard.

References

In-Depth Technical Guide: Solubility of Sulfamethoxypyridazine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Sulfamethoxypyridazine-d3 in various solvents. Given the limited direct data on the deuterated form, this guide leverages data from its non-deuterated counterpart, Sulfamethoxypyridazine, based on the widely accepted principle that isotopic labeling has a negligible effect on solubility. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a typical analytical workflow.

Core Focus: Solubility and Analysis of Sulfamethoxypyridazine

Sulfamethoxypyridazine is a long-acting sulfonamide antibiotic. Its deuterated isotopologue, this compound, is often used as an internal standard in pharmacokinetic and metabolic studies. Understanding its solubility is crucial for the development of analytical methods, formulation design, and in vitro and in vivo experimental setups.

Quantitative Solubility Data

The solubility of Sulfamethoxypyridazine in a range of common laboratory solvents is summarized in the table below. This data has been compiled from various sources and provides a comparative overview of its dissolution characteristics.

SolventSolubility (mg/mL)Comments
Dimethyl Sulfoxide (DMSO)50 - 56[1][2]High solubility.
Dimethylformamide (DMF)50[1]High solubility.
DMSO:PBS (pH 7.2) (1:1)0.5[1]Moderate solubility in a mixed aqueous buffer system.
Ethanol0.3[1]Low solubility.
Water0.325[3]Very low solubility. Another source reports 579.5 mg/L (approximately 0.58 mg/mL) at 25°C[4].
MethanolSlightly SolubleQuantitative data is not readily available, but it is described as slightly soluble.
AcetonitrileSolubleWhile specific quantitative data is limited, solutions of Sulfamethoxypyridazine in acetonitrile are commercially available, indicating solubility.
AcetoneSlightly SolubleDescribed as slightly soluble[5].
Aqueous Alkali Hydroxide SolutionsFreely SolubleReadily dissolves in basic aqueous solutions[5].

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation solubility of this compound in a chosen solvent at a controlled temperature.

Materials:

  • This compound (solid form)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a shaker within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed at the same temperature to allow the excess solid to settle. To further ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Analytical Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of sulfonamides, such as this compound, in a biological matrix. This workflow is essential for pharmacokinetic and bioequivalence studies.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Quantification Sample_Collection Sample Collection (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample_Collection->Protein_Precipitation Addition of Internal Standard (this compound) Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer HPLC_Injection HPLC Injection Supernatant_Transfer->HPLC_Injection LC_Column Liquid Chromatography (C18 Column) HPLC_Injection->LC_Column Mass_Spectrometry Mass Spectrometry (MS/MS Detection) LC_Column->Mass_Spectrometry Data_Analysis Data Analysis and Concentration Determination Mass_Spectrometry->Data_Analysis

Analytical Workflow for Sulfonamide Quantification

References

Methodological & Application

Application Note: Quantitative Analysis of Sulfonamides in Animal-Derived Food Matrices Using Sulfamethoxypyridazine-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections in food-producing animals. The potential for sulfonamide residues to persist in animal-derived products such as meat, milk, and honey poses a risk to human health, including allergic reactions and the development of antibiotic resistance. Regulatory bodies worldwide have established maximum residue limits (MRLs) for sulfonamides in various food matrices to ensure consumer safety.

This application note provides a detailed protocol for the quantitative analysis of a panel of sulfonamides in diverse animal-derived food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Sulfamethoxypyridazine-d3 as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The use of a stable isotope-labeled internal standard is a best practice in quantitative mass spectrometry, as it closely mimics the behavior of the target analytes during extraction and ionization.[1]

Principle

The analytical method involves the extraction of sulfonamides from the sample matrix, followed by cleanup to remove interfering substances. The extract is then analyzed by LC-MS/MS. The sulfonamides are separated chromatographically and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the target sulfonamide to the deuterated internal standard (this compound) against a calibration curve prepared in a representative blank matrix.

Materials and Reagents

  • Standards: Sulfadiazine, Sulfathiazole, Sulfamerazine, Sulfamethazine, Sulfamethoxazole, Sulfadimethoxine, Sulfaquinoxaline, and this compound (Internal Standard, IS).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid (FA).

  • Chemicals: Anhydrous magnesium sulfate (MgSO4), Sodium chloride (NaCl), Trisodium citrate, Disodium sesquihydrate.

  • Solid Phase Extraction (SPE) Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or C18 cartridges.

  • QuEChERS Extraction Salts: Available commercially.

Experimental Protocols

Standard Solution Preparation

Prepare individual stock solutions of each sulfonamide and this compound in methanol at a concentration of 1 mg/mL. From these, prepare a mixed working standard solution containing all sulfonamides at a concentration of 10 µg/mL and a separate working solution of this compound at 10 µg/mL. Store all standard solutions at -20°C.

Sample Preparation

The choice of sample preparation protocol depends on the matrix. Below are recommended protocols for animal tissue (liver, muscle), milk, and honey.

4.2.1. Animal Tissue (Muscle, Liver) - QuEChERS Protocol

  • Homogenize 2 g of tissue sample.

  • Add 10 mL of 1% acetic acid in acetonitrile.

  • Spike with an appropriate volume of the this compound internal standard solution (e.g., 50 µL of 1 µg/mL).

  • Add QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate, 0.5 g disodium sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.[2]

  • Take an aliquot of the acetonitrile supernatant for cleanup.

  • Dispersive SPE (d-SPE) Cleanup: To 1 mL of the supernatant, add 150 mg MgSO4 and 50 mg Primary Secondary Amine (PSA). Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

4.2.2. Milk - Protein Precipitation and SPE Protocol

  • To 5 mL of milk, add 10 mL of acetonitrile.

  • Spike with the this compound internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Load the supernatant onto a pre-conditioned SPE cartridge (e.g., HLB).

  • Wash the cartridge with 5 mL of 5% methanol in water.

  • Elute the sulfonamides with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase and filter into an autosampler vial.

4.2.3. Honey - Acidic Extraction and SPE Protocol

  • Dissolve 5 g of honey in 20 mL of 0.1 M HCl.[3]

  • Spike with the this compound internal standard.

  • Sonicate for 15 minutes.

  • Load the solution onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water.

  • Elute the sulfonamides with 5 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as described for milk.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90-10% B

    • 9.1-12 min: 10% B

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: See Table 1.

Data Presentation

Table 1: MRM Transitions for Sulfonamides and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Sulfadiazine251.1156.092.120
Sulfathiazole256.0156.092.122
Sulfamerazine265.1156.0108.120
Sulfamethazine279.1186.1124.125
Sulfamethoxazole254.1156.0108.118
Sulfadimethoxine311.1156.0108.128
Sulfaquinoxaline301.1156.092.130
This compound (IS) 284.1 160.0 95.1 25

Note: The MRM transitions for this compound are inferred based on the fragmentation of the non-deuterated analog. The precursor ion is shifted by +3 Da due to the three deuterium atoms. The fragment ions may also show a corresponding shift if the deuterium atoms are retained in the fragment.

Table 2: Method Performance Data (Representative)

AnalyteLinearity (R²)Recovery (%)Precision (RSD %)LOQ (µg/kg)
Sulfadiazine>0.99585-105<151.0
Sulfathiazole>0.99580-110<151.0
Sulfamerazine>0.99690-105<100.5
Sulfamethazine>0.99895-110<100.5
Sulfamethoxazole>0.99788-108<121.0
Sulfadimethoxine>0.99592-107<100.5
Sulfaquinoxaline>0.99485-115<152.0

Data presented are typical values and may vary depending on the matrix, instrumentation, and specific experimental conditions. Recovery and precision are typically evaluated at low, medium, and high concentration levels.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Homogenized Sample (Tissue, Milk, or Honey) spike Spike with This compound sample->spike extraction Extraction (QuEChERS or LLE) spike->extraction cleanup Cleanup (d-SPE or SPE) extraction->cleanup reconstitution Evaporation and Reconstitution cleanup->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification using Internal Standard integration->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for sulfonamide analysis.

signaling_pathway cluster_quantification Quantitative Relationship Analyte_Response Analyte Peak Area Response_Ratio Response Ratio (Analyte/IS) Analyte_Response->Response_Ratio IS_Response Internal Standard Peak Area IS_Response->Response_Ratio Concentration Analyte Concentration Response_Ratio->Concentration Calibration Curve

Caption: Logic of internal standard quantification.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantitative analysis of sulfonamides in various animal-derived food matrices. The use of this compound as an internal standard ensures high accuracy and precision, making the method suitable for routine monitoring and regulatory compliance testing. The described sample preparation protocols are tailored for different matrices to achieve optimal recovery and cleanup. The method can be adapted for the analysis of other sulfonamides by optimizing the MRM transitions.

References

Application Notes and Protocols for Sulfonamide Analysis Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of various matrices for the quantitative analysis of sulfonamide residues using deuterated internal standards. The methodologies outlined below are primarily based on Solid-Phase Extraction (SPE) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction techniques, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections and as growth promoters.[1][2] The potential for residual levels of these compounds in food products of animal origin, such as meat, milk, and eggs, necessitates sensitive and reliable analytical methods to ensure food safety and compliance with regulatory limits.[1][2] The use of stable isotope-labeled internal standards, particularly deuterated analogs, is a crucial component of modern analytical workflows. Deuterated standards mimic the chemical behavior of the target analytes during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response, thereby leading to more accurate and precise quantification.[3]

This document provides two primary protocols for the extraction of sulfonamides from complex matrices: a Solid-Phase Extraction (SPE) method suitable for a variety of sample types and a QuEChERS protocol, which is particularly effective for food matrices.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of sulfonamides using the described methods. These values can vary depending on the specific sulfonamide, matrix, and instrumentation used.

Table 1: Recoveries and Relative Standard Deviations (RSD) of Sulfonamides in Chicken Muscle using QuEChERS. [4]

SulfonamideSpiking Level (ng/g)Average Recovery (%)RSD (%)
Sulfadiazine5085.33.2
10088.12.5
15090.21.8
Sulfathiazole5082.44.1
10085.73.3
15088.92.1
Sulfamerazine5088.62.9
10091.22.2
15093.51.5
Sulfamethazine5090.12.5
10092.81.9
15095.21.6
Sulfamethoxazole5086.53.8
10089.32.7
15091.71.9
Sulfadimethoxine5076.84.7
10080.13.9
15083.42.8

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamides in Bovine Liver using QuEChERS. [1]

SulfonamideLOD (ng/g)LOQ (ng/g)
Sulfadiazine0.51.5
Sulfathiazole0.82.5
Sulfamerazine0.31.0
Sulfamethazine0.41.2
Sulfamethoxazole0.62.0
Sulfadimethoxine1.03.0

Table 3: Recovery of Sulfonamides from Pork and Fish using on-line SPE-LC-MS/MS. [5]

SulfonamideMatrixAverage Recovery (%)RSD (%)
SulfadiazinePork85.25.1
Fish82.46.3
SulfamethazinePork92.83.8
Fish89.14.5
SulfamethoxazolePork88.64.2
Fish85.95.7
SulfadimethoxinePork78.37.9
Fish75.58.8

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sulfonamide Analysis in Animal Tissue

This protocol describes a general SPE procedure for the extraction and cleanup of sulfonamides from animal tissues, such as liver and muscle.

Materials:

  • Homogenizer

  • Centrifuge and centrifuge tubes (50 mL)

  • SPE cartridges (e.g., C18 or polymeric reversed-phase)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Analytical balance

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Deionized water

  • Deuterated internal standard stock solutions (e.g., 1 µg/mL in methanol)

  • Sulfonamide analytical standards

Procedure:

  • Sample Homogenization: Weigh 2 g of homogenized tissue sample into a 50 mL centrifuge tube.[6]

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard solution to each sample, blank, and calibration standard. A typical spiking level is 50 µL of a 1 µg/mL solution.

  • Extraction:

    • Add 10 mL of acetonitrile to the sample tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the acetonitrile supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 1 mL of 10% methanol in water.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the sulfonamides from the cartridge with 5 mL of methanol.

  • Final Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the final residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: QuEChERS Method for Sulfonamide Analysis in Food Matrices

The QuEChERS method is a streamlined approach that is particularly well-suited for a wide range of food matrices.[7]

Materials:

  • Homogenizer

  • Centrifuge and centrifuge tubes (50 mL and 15 mL)

  • Vortex mixer

  • Analytical balance

  • Acetonitrile (ACN) with 1% acetic acid, HPLC grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium acetate (NaOAc) or sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Deuterated internal standard stock solutions (e.g., 1 µg/mL in methanol)

  • Sulfonamide analytical standards

Procedure:

  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[8]

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard solution to each sample.

  • Extraction and Partitioning:

    • Add 10 mL of acetonitrile with 1% acetic acid.[8]

    • Vortex for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl (or sodium acetate).[8]

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA. For samples with high-fat content, 50 mg of C18 can also be added.[9]

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Sample Preparation:

    • Transfer the supernatant to a clean vial.

    • The sample is now ready for LC-MS/MS analysis. If necessary, the extract can be evaporated and reconstituted in the initial mobile phase.

Visualizations

Sample_Preparation_Workflow cluster_SPE Solid-Phase Extraction (SPE) Protocol SPE_Start Homogenized Sample SPE_Spike Spike with Deuterated Internal Standard SPE_Start->SPE_Spike SPE_Extract Extract with Acetonitrile SPE_Spike->SPE_Extract SPE_Centrifuge Centrifuge SPE_Extract->SPE_Centrifuge SPE_Supernatant Collect Supernatant SPE_Centrifuge->SPE_Supernatant SPE_Evaporate1 Evaporate to Dryness SPE_Supernatant->SPE_Evaporate1 SPE_Reconstitute1 Reconstitute SPE_Evaporate1->SPE_Reconstitute1 SPE_Load Load Sample SPE_Reconstitute1->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analytes SPE_Wash->SPE_Elute SPE_Evaporate2 Evaporate to Dryness SPE_Elute->SPE_Evaporate2 SPE_Reconstitute2 Reconstitute for Analysis SPE_Evaporate2->SPE_Reconstitute2 SPE_End LC-MS/MS Analysis SPE_Reconstitute2->SPE_End QuEChERS_Workflow cluster_QuEChERS QuEChERS Protocol Q_Start Homogenized Sample Q_Spike Spike with Deuterated Internal Standard Q_Start->Q_Spike Q_Extract Add Acetonitrile & Extraction Salts Q_Spike->Q_Extract Q_Shake Shake Vigorously Q_Extract->Q_Shake Q_Centrifuge1 Centrifuge Q_Shake->Q_Centrifuge1 Q_dSPE Transfer Supernatant to dSPE Tube Q_Centrifuge1->Q_dSPE Q_Vortex Vortex Q_dSPE->Q_Vortex Q_Centrifuge2 Centrifuge Q_Vortex->Q_Centrifuge2 Q_Collect Collect Supernatant Q_Centrifuge2->Q_Collect Q_End LC-MS/MS Analysis Q_Collect->Q_End

References

Solid-Phase Extraction of Sulfonamides: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive guide for the solid-phase extraction (SPE) of sulfonamide antibiotics from various matrices, including environmental water, food products, and biological fluids. The protocol emphasizes the use of internal standards to ensure accurate and precise quantification. Detailed experimental procedures, quantitative data summaries, and a visual workflow are presented to assist researchers, scientists, and drug development professionals in implementing robust and reliable analytical methods for sulfonamide analysis.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine. Their presence in the environment and food products is a growing concern due to the potential for allergic reactions in sensitive individuals and the development of antibiotic resistance.[1][2] Consequently, sensitive and reliable analytical methods are crucial for monitoring sulfonamide residues. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers high enrichment factors, reduced solvent consumption, and the potential for automation, making it a cornerstone of modern sulfonamide analysis.[1][2] This document outlines a detailed protocol for the SPE of sulfonamides, incorporating the use of internal standards for accurate quantification, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the solid-phase extraction of sulfonamides from aqueous and solid matrices.

Materials and Reagents
  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., Oasis HLB, Agilent Bond Elut HLB) are commonly used for their broad retention of compounds with varying polarities.[3][4]

  • Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, water, formic acid, and ammonium hydroxide.

  • Standards: Certified reference standards of target sulfonamides and their corresponding isotope-labeled internal standards.

  • Reagents: Ethylenediaminetetraacetic acid (EDTA) and sodium chloride (NaCl).

  • Apparatus: SPE vacuum manifold, nitrogen evaporator, vortex mixer, centrifuge, and analytical balance.

Sample Preparation

2.2.1. Aqueous Samples (e.g., River Water, Tap Water)

  • Filtration: Filter the water sample through a quartz membrane to remove particulate matter.[5]

  • Chelation (Optional): To mitigate interference from metal ions, add EDTA to the water sample to a final concentration of 0.5 g/L.[1][4]

  • pH Adjustment: Adjust the sample pH to a range of 4 to 7 using diluted hydrochloric acid.[4]

  • Internal Standard Spiking: Spike the sample with a known concentration of the appropriate isotope-labeled internal standards.[1][5] For a 500 mL water sample, a final concentration of 40 ng/L for each internal standard is a common practice.[5]

2.2.2. Solid and Semi-Solid Samples (e.g., Pork, Fish, Honey)

  • Homogenization: Homogenize a representative portion of the sample (e.g., 5 g of fish tissue).[6]

  • Extraction:

    • For Animal Tissues: Add 10 mL of acetonitrile and 5 mL of water to the homogenized sample. Vortex for 10 minutes, then centrifuge at 4000 rpm for 5 minutes. Collect the supernatant.

    • For Honey: Dissolve 1 g of honey in 10 mL of acidified water (e.g., with 2% acetic acid).[7]

  • Internal Standard Spiking: Spike the extracted supernatant with the internal standards.

  • Dilution: Dilute the spiked extract with water to reduce the organic solvent concentration before loading onto the SPE cartridge.

Solid-Phase Extraction (SPE) Protocol

A typical SPE procedure involves four main steps: conditioning, loading, washing, and elution.[6]

  • Conditioning:

    • Precondition the HLB cartridge with 6 mL of methanol.[4]

    • Equilibrate the cartridge with 6 mL of water.[4] Do not allow the cartridge to dry out after this step.

  • Loading:

    • Load the prepared sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[4]

  • Washing:

    • Wash the cartridge with 6 mL of water to remove hydrophilic interferences.[4]

    • Apply a high vacuum to dry the cartridge completely.[4]

  • Elution:

    • Elute the retained sulfonamides and internal standards with an appropriate solvent. A common elution solvent is methanol containing 2% aqueous ammonia or 2% acetic acid.[5][7] For example, use 5 mL of methanol with 2% acetic acid.[7]

    • A mixture of methanol and acetone (1:1, v/v) has also been shown to provide excellent elution performance.[1]

Final Sample Preparation and Analysis
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.[4][5]

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 1:1 methanol:water).[4]

  • Filtration: Filter the reconstituted sample through a 0.2 µm nylon filter before injection into the LC-MS/MS system.[4]

Quantitative Data Summary

The following tables summarize the quantitative performance of the described SPE method for various sulfonamides and internal standards.

Table 1: Recovery Data for Selected Sulfonamides in Water

SulfonamideSpiked Concentration (ng/L)Recovery (%)Relative Standard Deviation (RSD, %)Reference
Sulfadiazine20955.2[1]
Sulfamethoxazole201024.8[1]
Sulfamethazine20986.1[1]
Sulfadimethoxine201053.9[1]
Sulfapyridine20927.5[3]

Recoveries are reported as relative recoveries corrected with isotope-labeled internal standards.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamides in Different Matrices

SulfonamideMatrixLOD (ng/L or µg/kg)LOQ (ng/L or µg/kg)Reference
SulfadiazineRiver Water0.02 ng/L0.05 ng/L[1]
SulfamethoxazoleTap Water0.01 ng/L0.04 ng/L[1]
SulfamethazinePork0.5 µg/kg1.0 µg/kg[6]
SulfadimethoxineFish0.25 µg/kg0.5 µg/kg[6]
SulfathiazoleHoney0.5 µg/kg1.5 µg/kg[7]

Table 3: Commonly Used Isotope-Labeled Internal Standards

AnalyteInternal Standard
SulfadiazineSulfadiazine-¹³C₆
SulfamethoxazoleSulfamethoxazole-¹³C₆
SulfamethazineSulfamethazine-¹³C₆
TrimethoprimTrimethoprim-d₉

Note: The use of a corresponding ¹³C- or D-labeled internal standard for each target analyte is the preferred approach to correct for matrix effects and variations in recovery.[1]

Workflow Visualization

The following diagram illustrates the complete workflow for the solid-phase extraction of sulfonamides from sample collection to final analysis.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection Sample Collection (Water, Food, etc.) Filtration Filtration / Homogenization SampleCollection->Filtration Spiking Internal Standard Spiking Filtration->Spiking pH_Adjustment pH Adjustment Spiking->pH_Adjustment Conditioning 1. Conditioning (Methanol, Water) Loading 2. Sample Loading pH_Adjustment->Loading Washing 3. Washing (Water) Loading->Washing Elution 4. Elution (Methanol + Modifier) Washing->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: Workflow for the SPE of sulfonamides.

Conclusion

The solid-phase extraction method detailed in this application note, coupled with the use of appropriate internal standards, provides a robust and reliable approach for the quantification of sulfonamide residues in a variety of matrices. The presented protocols and quantitative data offer a solid foundation for researchers to develop and validate their own analytical methods. The use of HLB sorbents demonstrates broad applicability, and the subsequent analysis by LC-MS/MS ensures high sensitivity and selectivity. By following these guidelines, laboratories can achieve accurate and reproducible results for the monitoring of sulfonamides in environmental and food safety applications.

References

Application Note: Determination of Sulfonamide Residues in Food Matrices by LC-MS/MS Using Sulfamethoxypyridazine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonamides are a class of synthetic antimicrobial drugs widely used in veterinary medicine for therapeutic and prophylactic purposes.[1][2] Their use in food-producing animals can lead to the presence of residues in products such as meat, milk, and eggs.[3][4] Due to potential health risks for consumers, including allergic reactions and the development of antibiotic-resistant bacteria, regulatory bodies like the European Union have established a Maximum Residue Limit (MRL) of 100 µg/kg for the total sum of sulfonamides in most animal tissues and milk.[2][3][5]

To ensure food safety, sensitive and reliable analytical methods are required for the routine monitoring of these residues. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high selectivity, sensitivity, and accuracy.[5][6][7] The accuracy of LC-MS/MS quantification can be affected by matrix effects and variations during sample preparation. The use of a stable isotope-labeled internal standard (IS), such as Sulfamethoxypyridazine-d3, is a robust strategy to compensate for these variations. The IS, being chemically identical to the analyte, co-elutes and experiences similar ionization effects, but is distinguishable by its mass. This allows for precise and accurate quantification through isotope dilution analysis.[5]

This application note provides a detailed protocol for the determination of multiple sulfonamide residues in food samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method with LC-MS/MS detection, employing this compound as an internal standard.

Experimental Protocols

2.1. Materials and Reagents

  • Standards: Certified reference standards of target sulfonamides (e.g., Sulfadiazine, Sulfamethazine, Sulfamethoxazole, Sulfadimethoxine, Sulfamethoxypyridazine) and this compound.

  • Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.

  • Reagents: Formic acid (reagent grade), anhydrous magnesium sulfate (MgSO₄), and sodium chloride (NaCl). Dispersive solid-phase extraction (d-SPE) sorbents such as C18.

  • Equipment: Homogenizer, centrifuge, vortex mixer, nitrogen evaporator, analytical balance, LC-MS/MS system.

2.2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each sulfonamide standard and this compound in 10 mL of methanol separately. Store at -20°C.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed solution of all target sulfonamides by diluting the primary stocks in methanol.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol.

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extracts with the working standard mixture and the internal standard spiking solution to achieve final concentrations ranging from 5 to 150 µg/kg.

2.3. Sample Preparation (Modified QuEChERS Protocol)

  • Homogenization: Homogenize the food sample (e.g., chicken muscle, milk, eggs) to ensure uniformity.

  • Extraction:

    • Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 100 µL of the 1 µg/mL this compound internal standard solution.

    • Add 10 mL of acetonitrile (containing 1% formic acid).

    • Vortex vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately shake vigorously for 1 minute to prevent the formation of salt clumps.

    • Centrifuge at 4000 rpm for 5 minutes.[1]

  • Dispersive SPE Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄ and 300 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 8000 rpm for 5 minutes.[6][8]

  • Final Preparation:

    • Transfer a 4 mL aliquot of the cleaned extract to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an LC vial for analysis.[6][8]

2.4. LC-MS/MS Conditions

  • LC System: UHPLC system.

  • Column: C18 analytical column (e.g., 100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient starts at 10-20% B, increases to 90-95% B over several minutes, holds, and then returns to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM). Optimized precursor-to-product ion transitions for each sulfonamide and this compound are required.

Data Presentation

The following table summarizes typical performance data for the analysis of selected sulfonamides in a food matrix like chicken muscle, validated according to European Commission Decision 2002/657/EC criteria.

Table 1: Method Performance for Sulfonamide Analysis in Chicken Muscle

AnalyteFortification Level (µg/kg)Recovery (%)Precision (RSD, %)LOQ (µg/kg)
Sulfadiazine 5092.54.50.5
10095.13.8
15094.34.1
Sulfamethazine 5096.65.20.5
10098.24.7
15097.54.9
Sulfamethoxazole 5089.86.11.0
10091.45.5
15090.75.8
Sulfamethoxypyridazine 5094.83.90.8
10095.23.5
15095.93.7
Sulfadimethoxine 5093.74.81.0
10096.04.1
15095.44.3

Data are representative and compiled from typical results found in validation studies.[1][4][6] Recoveries and precision values are well within the acceptable range (70-120% recovery and RSD < 20%) for residue analysis. The Limits of Quantification (LOQs) are significantly below the MRL of 100 µg/kg.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Homogenized Sample (2g) Spike 2. Spike with this compound (IS) Sample->Spike Extract 3. Add Acetonitrile & Vortex Spike->Extract Salts 4. Add QuECHERS Salts & Shake Extract->Salts Centrifuge1 5. Centrifuge Salts->Centrifuge1 Cleanup 6. Dispersive SPE Cleanup Centrifuge1->Cleanup Centrifuge2 7. Centrifuge Cleanup->Centrifuge2 Evap 8. Evaporate & Reconstitute Centrifuge2->Evap LCMS 9. LC-MS/MS Analysis Evap->LCMS Data 10. Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for sulfonamide residue analysis.

IsotopeDilution cluster_sample Initial Sample cluster_spike Spiking cluster_process Sample Preparation & Analysis cluster_result Final Result Analyte Analyte (Unknown Amount) Loss Extraction, Cleanup, Injection (Potential for variable loss affecting both) Analyte->Loss IS Internal Standard (Known Amount) This compound IS->Loss Ratio LC-MS/MS Measures Ratio (Analyte / IS) Loss->Ratio Quant Accurate Quantification (Ratio is constant despite loss) Ratio->Quant

Caption: Principle of isotope dilution using a labeled internal standard.

References

Application Notes and Protocols for Pharmacokinetic Studies of Sulfamethoxypyridazine Using a Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of sulfamethoxypyridazine, a long-acting sulfonamide antibiotic, utilizing its deuterated analog as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Sulfamethoxypyridazine is a sulfonamide antibiotic used in veterinary medicine. Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for determining appropriate dosing regimens and ensuring efficacy and safety. The use of a stable isotope-labeled internal standard, such as deuterated sulfamethoxypyridazine (Sulfamethoxypyridazine-d4), is the gold standard for bioanalytical quantification using LC-MS/MS. This approach corrects for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.

This document outlines a complete workflow, from the in-life phase of an animal PK study to the bioanalytical method validation and sample analysis, culminating in the calculation of key pharmacokinetic parameters.

Bioanalytical Method for Quantification of Sulfamethoxypyridazine in Plasma

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Here, we describe a method for the quantification of sulfamethoxypyridazine in rat plasma using protein precipitation for sample extraction followed by UPLC-MS/MS analysis.

Experimental Protocol: Bioanalytical Method Validation
  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of sulfamethoxypyridazine and sulfamethoxypyridazine-d4 (internal standard, IS) in methanol.

    • Create a series of working standard solutions by serially diluting the sulfamethoxypyridazine stock solution with 50% methanol in water to prepare calibration standards.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in blank rat plasma.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (blank, calibration standard, QC, or study sample), add 150 µL of acetonitrile containing the internal standard (sulfamethoxypyridazine-d4 at 100 ng/mL).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a new 96-well plate or autosampler vials.

    • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

  • UPLC-MS/MS Conditions:

    • UPLC System: Waters ACQUITY UPLC or equivalent.

    • Column: Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm) or equivalent.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile:Methanol (90:10, v/v).[1]

    • Flow Rate: 0.45 mL/min.[1]

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate for 2 minutes.

    • Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for sulfamethoxypyridazine and its deuterated internal standard.

Data Presentation: Bioanalytical Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes the acceptance criteria and typical results for a validated method.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.990.998
Calibration Range -1 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy ±20%, Precision ≤20%1 ng/mL
Intra-day Accuracy ±15% (±20% at LLOQ)95.2% - 104.5%
Inter-day Accuracy ±15% (±20% at LLOQ)97.4% - 108.4%[1]
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ)3.5% - 8.2%
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ)4.4% - 6.7%[1]
Recovery Consistent and reproducible> 85%
Matrix Effect CV ≤15%< 10%

Experimental Workflow for Bioanalysis

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add IS in Acetonitrile (150 µL) plasma->is vortex1 Vortex (1 min) is->vortex1 centrifuge Centrifuge (12,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Workflow for the bioanalysis of sulfamethoxypyridazine in plasma.

Pharmacokinetic Study in Rats

This section describes a typical pharmacokinetic study design in rats to determine the key PK parameters of sulfamethoxypyridazine following intravenous (IV) and oral (PO) administration.

Experimental Protocol: In-life Phase
  • Animal Model:

    • Male Sprague-Dawley rats (n=3-5 per group), weighing 250-300g.

    • House animals in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum.

    • Acclimatize animals for at least 3 days before the study.

  • Dosing:

    • IV Group: Administer a single 5 mg/kg dose of sulfamethoxypyridazine via the tail vein. The drug should be formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).

    • PO Group: Administer a single 20 mg/kg dose of sulfamethoxypyridazine via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 100-150 µL) from the saphenous vein into EDTA-coated tubes at the following time points:

      • IV Group: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

      • PO Group: 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

    • Process the blood samples by centrifugation at 2,000 x g for 10 minutes at 4°C to obtain plasma.

    • Store the plasma samples at -80°C until bioanalysis.

Data Presentation: Pharmacokinetic Parameters

Following the quantification of sulfamethoxypyridazine in the collected plasma samples, the concentration-time data is used to calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

ParameterIV Administration (5 mg/kg)PO Administration (20 mg/kg)Description
Cmax (ng/mL) 18,50015,200Maximum observed plasma concentration
Tmax (h) 0.0834.0Time to reach Cmax
AUC₀-t (hng/mL) 350,100485,300Area under the curve from time 0 to the last measurable concentration
AUC₀-inf (hng/mL) 365,450510,600Area under the curve from time 0 to infinity
t₁/₂ (h) 18.519.2Elimination half-life
CL (L/h/kg) 0.014-Clearance
Vd (L/kg) 0.35-Volume of distribution
F (%) -69.8Bioavailability

G Dosing Dosing Sampling Sampling Dosing->Sampling Quantification Quantification Sampling->Quantification ConcTime ConcTime Quantification->ConcTime NCA NCA ConcTime->NCA PK_Params PK_Params NCA->PK_Params

References

Application Note: Determination of Sulfonamides in Environmental Water Samples by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfonamides are a class of synthetic antimicrobial agents extensively used in human and veterinary medicine to treat bacterial infections.[1][2] Due to their widespread use, these compounds are frequently detected in various environmental water bodies, including surface water, groundwater, and wastewater.[1][3][4] The presence of sulfonamides in the environment is a growing concern due to the potential for the development of antibiotic-resistant bacteria and adverse effects on aquatic ecosystems.[3]

This application note describes a robust and sensitive method for the simultaneous determination of multiple sulfonamides in environmental water samples. The method utilizes solid-phase extraction (SPE) for sample preconcentration and cleanup, followed by analysis using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with isotope dilution for accurate quantification.[1][2] The use of isotope-labeled internal standards for each analyte minimizes the impact of matrix effects and variations in instrument response, ensuring high accuracy and precision.[1][5][6]

Experimental Protocol

Materials and Reagents
  • Standards: Analytical standards of sulfonamides and their corresponding isotope-labeled internal standards (e.g., ¹³C₆-sulfamethazine).

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid, ammonium acetate, and ethylenediaminetetraacetic acid disodium salt (Na₂EDTA).[3][7]

  • Solid-Phase Extraction (SPE) Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges are commonly used.[1]

  • Sample Collection Bottles: Amber glass bottles, pre-rinsed with methanol and ultrapure water.

Sample Collection and Preservation

Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation of the analytes. Upon collection, add Na₂EDTA to the samples at a final concentration of 0.5 g/L to chelate metal ions that can interfere with the analysis.[3][7] Adjust the sample pH to a range of 4 to 7.[3] If not analyzed immediately, store the samples at 4°C and extract within 48 hours.

Sample Preparation: Solid-Phase Extraction (SPE)

A detailed workflow for the solid-phase extraction is as follows:

  • Spiking: To a 500 mL water sample, add a known concentration of the isotope-labeled internal standard mixture.

  • Cartridge Conditioning: Condition an HLB SPE cartridge (e.g., 500 mg, 6 mL) by passing 8 mL of methanol followed by 8 mL of ultrapure water.[2]

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[3]

  • Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.[3]

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for about 10 minutes to remove residual water.[2][3]

  • Elution: Elute the retained sulfonamides from the cartridge using 8 mL of a methanol-acetone mixture (1:1, v/v).[1] Some protocols may use methanol containing 2% aqueous ammonia.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3][8] Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[8]

UPLC-MS/MS Analysis

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm) is typically used.[2]

    • Mobile Phase: A gradient elution is employed using:

      • Mobile Phase A: 0.1% formic acid in water.[8][9]

      • Mobile Phase B: Acetonitrile or methanol.[8][9]

    • Flow Rate: 0.3 mL/min.[2][8]

    • Column Temperature: 40°C.[2][8]

    • Injection Volume: 5 µL.[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for sulfonamides.[3][8]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3][8] Two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte and its internal standard.

    • Ion Source Parameters:

      • Capillary Voltage: 3500 V[3]

      • Nebulizer Gas Pressure: 30 psi[3]

      • Drying Gas Temperature: 325°C[3]

Data Presentation

The following tables summarize the quantitative performance of the method for a selection of commonly analyzed sulfonamides.

Table 1: UPLC-MS/MS MRM Parameters for Selected Sulfonamides

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
Sulfadiazine251.0156.092.0
Sulfamethazine279.1186.1124.0
Sulfamethoxazole254.0156.0108.0
Sulfapyridine250.1156.192.1
¹³C₆-Sulfamethazine285.1192.1124.0

Note: The specific precursor and product ions should be optimized for the instrument in use.

Table 2: Method Performance Data

AnalyteLinearity Range (ng/L)LOD (ng/L)LOQ (ng/L)Recovery (%) in Surface WaterRSD (%)
Sulfadiazine0.5 - 2000.020.0585 - 110< 15
Sulfamethazine0.5 - 2000.010.0490 - 115< 10
Sulfamethoxazole0.5 - 2000.030.180 - 105< 15
Sulfapyridine0.5 - 2000.020.0688 - 112< 12

Data compiled from representative studies.[1][3][4] LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. The linearity of the method for 19 sulfonamides was reported to be excellent over the range of 0.5 to 100 µg/L, with regression coefficients greater than 0.998.[3] Method detection limits can range from 0.01 to 7.84 ng/L depending on the specific sulfonamide and water matrix.[4] Recoveries for spiked surface water samples typically range from 80% to 90% with RSDs lower than 20%.[3]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection (500 mL water) AddEDTA_pH 2. Add Na2EDTA & Adjust pH SampleCollection->AddEDTA_pH Spike_IS 3. Spike with Isotope-Labeled Standards AddEDTA_pH->Spike_IS SPE_Load 5. Sample Loading Spike_IS->SPE_Load SPE_Condition 4. SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash 6. Cartridge Washing SPE_Load->SPE_Wash SPE_Dry 7. Cartridge Drying SPE_Wash->SPE_Dry SPE_Elute 8. Elution of Analytes SPE_Dry->SPE_Elute Evap_Recon 9. Evaporation & Reconstitution SPE_Elute->Evap_Recon Filter 10. Filtration Evap_Recon->Filter LCMS_Analysis 11. UPLC-MS/MS Analysis Filter->LCMS_Analysis Data_Processing 12. Data Processing (Isotope Dilution Quantification) LCMS_Analysis->Data_Processing Results 13. Final Results (Concentration of Sulfonamides) Data_Processing->Results

Caption: Experimental workflow for sulfonamide analysis.

Conclusion

The described method, combining solid-phase extraction with isotope dilution UPLC-MS/MS, provides a highly sensitive, selective, and accurate approach for the quantification of sulfonamides in various environmental water matrices. The use of isotope-labeled internal standards is crucial for correcting matrix-induced signal suppression or enhancement, which is a common challenge in environmental analysis.[6] This robust protocol is suitable for routine monitoring and research applications, enabling reliable assessment of sulfonamide contamination in the aquatic environment.

References

Application Note and Protocol: Preparation of Calibration Curves with Sulfamethoxypyridazine-d3 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation of calibration curves using Sulfamethoxypyridazine-d3 as an internal standard for the quantitative analysis of Sulfamethoxypyridazine in various matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Sulfamethoxypyridazine is a sulfonamide antibiotic used in veterinary medicine. Accurate quantification of its residues in biological and environmental samples is crucial for safety and regulatory compliance. The use of a stable isotope-labeled internal standard, such as this compound, is a robust method to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision in quantitative analysis.[1][2] This protocol outlines the step-by-step procedure for preparing calibration standards and quality control samples.

Experimental Protocol

This protocol describes the preparation of a stock solution, intermediate dilutions, and the final calibration curve standards.

Materials and Reagents
  • Sulfamethoxypyridazine (Analytical Standard)

  • This compound (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (≥98%)

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Preparation of Stock Solutions

2.2.1. Sulfamethoxypyridazine Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of Sulfamethoxypyridazine analytical standard.

  • Dissolve the standard in a 10 mL Class A volumetric flask using methanol.

  • Ensure the standard is completely dissolved by vortexing and/or sonicating.

  • Bring the flask to volume with methanol. This is the primary stock solution (Stock A).

2.2.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

  • Follow the same procedure as in 2.2.1 using this compound. This is the IS stock solution (Stock B).

Preparation of Intermediate and Working Solutions

2.3.1. Sulfamethoxypyridazine Intermediate Solution (10 µg/mL):

  • Pipette 100 µL of Stock A (1 mg/mL) into a 10 mL volumetric flask.

  • Dilute to volume with a 50:50 (v/v) mixture of methanol and water. This is the intermediate solution (Intermediate A).

2.3.2. This compound Internal Standard Working Solution (100 ng/mL):

  • Perform a serial dilution of Stock B. First, prepare a 10 µg/mL intermediate solution by diluting 100 µL of Stock B into a 10 mL volumetric flask with 50:50 methanol:water.

  • From the 10 µg/mL intermediate solution, pipette 100 µL into a 10 mL volumetric flask.

  • Dilute to volume with 50:50 methanol:water to obtain the 100 ng/mL IS working solution (IS Working).

Preparation of Calibration Curve Standards

Prepare a series of calibration standards by spiking the appropriate amount of the Sulfamethoxypyridazine intermediate solution (Intermediate A) and a constant amount of the IS working solution into a suitable matrix blank (e.g., drug-free plasma, water). The final volume for each standard is 1 mL.

Calibration StandardConcentration of Sulfamethoxypyridazine (ng/mL)Volume of Intermediate A (10 µg/mL) to add (µL)Volume of IS Working (100 ng/mL) to add (µL)Volume of Matrix Blank (µL)
CS1 10.150949.9
CS2 50.550949.5
CS3 10150949
CS4 50550945
CS5 1001050940
CS6 2502550925
CS7 5005050900
CS8 100010050850

Note: The final concentration of the internal standard in all calibration standards and samples will be 5 ng/mL.

Sample Preparation

For unknown samples, a similar procedure should be followed. An aliquot of the sample is taken, and the IS working solution is added to achieve a final concentration of 5 ng/mL. The sample is then processed according to the specific extraction method (e.g., protein precipitation, solid-phase extraction).[1][3]

LC-MS/MS Analysis

The prepared calibration standards and samples are then analyzed by LC-MS/MS. The ratio of the peak area of Sulfamethoxypyridazine to the peak area of this compound is plotted against the concentration of the calibration standards to construct the calibration curve.

Data Presentation

Quantitative Data Summary

ParameterValue
AnalyteSulfamethoxypyridazine
Internal StandardThis compound
Calibration Range1 - 1000 ng/mL
Internal Standard Concentration5 ng/mL
Number of Calibration Points8
Regression ModelLinear, 1/x² weighting

Experimental Workflow Diagram

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_calibration Calibration Curve Preparation cluster_analysis Analysis stock_analyte Sulfamethoxypyridazine Stock (1 mg/mL) intermediate_analyte Analyte Intermediate (10 µg/mL) stock_analyte->intermediate_analyte Dilution stock_is This compound Stock (1 mg/mL) working_is IS Working Solution (100 ng/mL) stock_is->working_is Serial Dilution calibration_standards Calibration Standards (1 - 1000 ng/mL) intermediate_analyte->calibration_standards Spiking working_is->calibration_standards Spiking lcms_analysis LC-MS/MS Analysis calibration_standards->lcms_analysis data_processing Data Processing lcms_analysis->data_processing

Caption: Workflow for the preparation of calibration curves.

Signaling Pathway Diagram (Illustrative)

While there is no signaling pathway directly involved in the preparation of a calibration curve, the following diagram illustrates the logical relationship in using an internal standard for quantitative analysis.

logical_relationship analyte_signal Analyte Signal (Sulfamethoxypyridazine) ratio Signal Ratio (Analyte / IS) analyte_signal->ratio is_signal Internal Standard Signal (this compound) is_signal->ratio calibration_curve Calibration Curve ratio->calibration_curve concentration Analyte Concentration calibration_curve->concentration matrix_effects Matrix Effects & Process Variation matrix_effects->analyte_signal matrix_effects->is_signal

Caption: Internal standard normalization logic.

References

Application Note: High-Throughput Analysis of Sulfamethoxypyridazine and its Deuterated Internal Standard using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Sulfamethoxypyridazine and its deuterated internal standard, Sulfamethoxypyridazine-d3. The described methodology, utilizing Multiple Reaction Monitoring (MRM), is suitable for researchers, scientists, and drug development professionals requiring accurate bioanalysis of this long-acting sulfonamide antibiotic. This document includes optimized MRM transitions, a comprehensive experimental protocol, and a graphical representation of the analytical workflow.

Introduction

Sulfamethoxypyridazine is a sulfonamide antibiotic used in veterinary medicine. Monitoring its concentration in various biological matrices is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and improving the accuracy and precision of quantitative analysis by LC-MS/MS. This application note details a robust and reliable method for this purpose.

Quantitative Data

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for the analysis of Sulfamethoxypyridazine and this compound. Two distinct transitions are provided for the analyte for confirmation purposes.

Compound NamePrecursor Ion (Q1) [m/z]Product Ion (Q2) [m/z]Notes
Sulfamethoxypyridazine 281.3156.0Quantifier
281.392.2Qualifier
This compound 284.3159.0Internal Standard

Experimental Protocols

This section outlines the key steps of the analytical method, from sample preparation to data acquisition.

Sample Preparation: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol

This protocol is a general guideline and may require optimization based on the specific matrix (e.g., plasma, tissue, milk).

  • Sample Aliquoting: Transfer 1 mL of the homogenized sample into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of this compound solution to each sample, vortex briefly.

  • Extraction:

    • Add 5 mL of acetonitrile containing 1% acetic acid.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the supernatant to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.

  • Sample Dilution and Analysis: Transfer an aliquot of the clear supernatant, dilute with the initial mobile phase if necessary, and inject it into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good separation.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a column wash and re-equilibration. The specific gradient profile should be optimized for the best peak shape and separation.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • Spray Voltage: 5500 V

    • Vaporizer Temperature: 550 °C

    • Nebulizing Gas Pressure: 55 psi

    • Auxiliary Gas Pressure: 55 psi

    • Curtain Gas Pressure: 40 psi

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Collision Gas: Argon.

Note: Declustering potential (DP) and collision energy (CE) should be optimized for each transition on the specific instrument being used to achieve maximum sensitivity.

Workflow Diagram

The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.

Analytical_Workflow Sample Sample Receipt (e.g., Plasma, Tissue) Spiking Internal Standard Spiking (this compound) Sample->Spiking Extraction QuEChERS Extraction (Acetonitrile + Salts) Spiking->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE Cleanup (d-SPE) Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 LCMS LC-MS/MS Analysis (MRM Mode) Centrifugation2->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for the quantification of Sulfamethoxypyridazine.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Sulfamethoxypyridazine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects when using Sulfamethoxypyridazine-d3 as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my analysis when using this compound?

A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal) for both the analyte and the internal standard, this compound.[1][2] These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[1][4] When matrix components and the analyte co-elute, they compete for the limited charge available during ionization, often leading to reduced ion formation for the analyte, a phenomenon known as ion suppression.[2]

Q2: I am observing significant ion suppression for both my analyte and this compound. What are the likely causes?

A: Significant ion suppression is a common manifestation of matrix effects. The primary causes include:

  • Co-elution with Endogenous Matrix Components: Biological samples contain a complex mixture of endogenous compounds such as phospholipids, proteins, salts, and metabolites.[1] If these components elute from the chromatography column at the same time as your analyte and internal standard, they can interfere with the ionization process.

  • Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation is a major contributor to ion suppression.[4]

  • High Analyte Concentration: At very high concentrations, the analyte itself can cause self-suppression.

  • Mobile Phase Composition: Certain mobile phase additives can suppress the electrospray signal of the analytes.

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A: The "post-extraction spike" method is a widely accepted approach to quantify matrix effects.[1] This involves comparing the peak area of an analyte (and internal standard) in a blank matrix extract that has been spiked after extraction to the peak area of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most recognized technique to correct for matrix effects.[5]

Troubleshooting Guides

Issue 1: Poor reproducibility of results, likely due to variable matrix effects.

Symptoms:

  • High variability in the peak area of this compound across different samples.

  • Inconsistent analyte/internal standard peak area ratios for the same concentration level.

  • Poor precision in quality control (QC) samples.

Troubleshooting Workflow:

Troubleshooting Workflow for Poor Reproducibility A Poor Reproducibility Observed B Evaluate Sample Preparation A->B Start C Optimize Chromatographic Separation B->C If cleanup is sufficient E Implement More Rigorous Cleanup B->E If cleanup is inadequate D Assess Matrix Effect Quantitatively C->D If separation is good F Modify Gradient or Change Column C->F If co-elution is observed G Use Matrix-Matched Calibrants D->G If matrix effect is significant H Problem Resolved E->H F->H G->H

Caption: Troubleshooting workflow for addressing poor reproducibility caused by matrix effects.

Detailed Steps:

  • Evaluate Sample Preparation: Review your current sample preparation protocol. Inefficient extraction or cleanup is a primary source of variability.

  • Optimize Chromatographic Separation: Co-elution of matrix components with the analyte and internal standard is a major cause of inconsistent ion suppression. Modifying the LC gradient or using a different column chemistry can help separate these interferences.

  • Assess Matrix Effect Quantitatively: Perform a post-extraction spike experiment with multiple sources of your blank matrix to determine the variability of the matrix effect.

  • Implement More Rigorous Cleanup: If sample cleanup is inadequate, consider more effective techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) over simple protein precipitation.

  • Modify Gradient or Change Column: If co-elution is the issue, adjust the mobile phase gradient to better separate the analyte and internal standard from interfering peaks. A column with a different stationary phase may also provide the necessary selectivity.

  • Use Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is representative of the study samples can help to compensate for consistent matrix effects.

Issue 2: Low signal intensity for this compound and the target analyte.

Symptoms:

  • Significantly lower peak areas for both the analyte and internal standard compared to injections in neat solvent.

  • Difficulty in achieving the desired limit of quantification (LOQ).

Troubleshooting Workflow:

Troubleshooting Workflow for Low Signal Intensity A Low Signal Intensity Observed B Investigate Sample Preparation A->B Start C Check for Co-eluting Interferences B->C If cleanup is adequate E Improve Cleanup (SPE, LLE) B->E If cleanup is insufficient D Consider Alternative Ionization C->D If separation is optimal F Adjust LC Method C->F If interferences are present H Problem Resolved E->H F->H G Switch to APCI G->H

Caption: Troubleshooting workflow for addressing low signal intensity due to matrix effects.

Detailed Steps:

  • Investigate Sample Preparation: As with reproducibility issues, the first step is to ensure the sample preparation method is effectively removing interfering substances.

  • Check for Co-eluting Interferences: Use a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of your analyte and internal standard post-column while injecting a blank matrix extract. Dips in the baseline signal indicate where matrix components are causing suppression.

  • Consider Alternative Ionization: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[6] If your analyte is amenable to APCI, switching ionization sources can significantly reduce ion suppression.

  • Improve Cleanup: If the current method is insufficient, transition to a more selective sample preparation technique. Solid-phase extraction (SPE) is often more effective at removing phospholipids and other interfering compounds than liquid-liquid extraction (LLE) or protein precipitation.

  • Adjust LC Method: If co-eluting interferences are identified, modify your chromatographic method to separate them from your analyte and internal standard. This could involve changing the gradient, flow rate, or column.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data from various studies on sulfonamide analysis, highlighting the impact of different sample preparation methods.

AnalyteMatrixSample Preparation MethodRecovery (%)Matrix Effect (%)Reference
SulfamethazineMilkLLE with Acetonitrile:Ethyl Acetate91-114-12 to +11[7]
SulfadiazineMilkLLE with Acetonitrile:Ethyl Acetate91-114-12 to +11[7]
SulfamethoxazoleMilkLLE with Acetonitrile:Ethyl Acetate91-114-12 to +11[7]
SulfadimethoxineFish TissueQuEChERSNot SpecifiedValidated[8]
SulfamethazineFish TissueQuEChERSNot SpecifiedValidated[8]
Sulfonamides (various)Swine TissueDispersive SPE85.5-88.3Not Specified[9]
SulfadiazineFeedSPE (Strata-SCX)79.3-114.0±35[10]
SulfamethazineFeedSPE (Strata-SCX)79.3-114.0±35[10]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Sulfonamides in Milk

This protocol is adapted from a method for the determination of 14 sulfonamides in milk.[7]

Workflow Diagram:

LLE Protocol for Sulfonamides in Milk A 1. Sample Spiking B 2. Extraction A->B Add internal standard C 3. Centrifugation B->C Add ACN:EA (6:4), vortex D 4. Supernatant Transfer & Evaporation C->D 10000 rpm, 10 min E 5. Defatting D->E Transfer supernatant, dry under N2 F 14000 rpm, 5 min, inject supernatant E->F Add n-hexane, vortex, add 10% MeOH

Caption: Workflow for liquid-liquid extraction of sulfonamides from milk samples.

Methodology:

  • Sample Spiking: To a 5 mL milk sample in a 50 mL polypropylene centrifuge tube, add the internal standard solution (this compound).

  • Extraction: Add 10 mL of an acetonitrile:ethyl acetate (6:4, v/v) mixture. Vortex thoroughly to ensure proper mixing.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes to separate the proteins.

  • Supernatant Transfer and Evaporation: Transfer 6 mL of the upper supernatant to a clean 15 mL centrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

  • Defatting: Add 1.5 mL of n-hexane to the dried residue and vortex for 1 minute. Then, add 1.5 mL of 10% (v/v) aqueous methanol and vortex for another minute.

  • Final Centrifugation and Analysis: Centrifuge the biphasic solution at 14,000 rpm for 5 minutes. Transfer 500 µL of the lower aqueous layer to an LC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sulfonamides in Animal Tissue

This protocol is a general representation of SPE procedures for sulfonamides in tissue samples.[9]

Workflow Diagram:

SPE Protocol for Sulfonamides in Tissue A 1. Sample Homogenization B 2. Extraction A->B With extraction solvent C 3. SPE Cartridge Conditioning B->C Centrifuge, collect supernatant D 4. Sample Loading C->D e.g., Methanol, Water E 5. Washing D->E Load sample extract F 6. Elution E->F e.g., Acetone-water G Dry under N2, reconstitute in mobile phase F->G e.g., Methanol-acetic acid-water

Caption: General workflow for solid-phase extraction of sulfonamides from tissue samples.

Methodology:

  • Sample Homogenization: Homogenize a known amount of tissue with an appropriate extraction solvent (e.g., acetonitrile).

  • Extraction: Vortex and centrifuge the homogenate. Collect the supernatant.

  • SPE Cartridge Conditioning: Precondition a suitable SPE cartridge (e.g., C18 or a specific molecularly imprinted polymer) with methanol followed by water.

  • Sample Loading: Load the sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., acetone-water solution) to remove interferences.

  • Elution: Elute the sulfonamides with an appropriate elution solvent (e.g., a mixture of methanol, acetic acid, and water).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: Protein Precipitation for Sulfonamides in Urine

This is a general protocol for protein precipitation in urine samples, a common and simple sample preparation technique.[11][12]

Workflow Diagram:

Protein Precipitation for Urine Samples A 1. Sample Aliquoting B 2. Addition of Precipitating Agent A->B Add internal standard C 3. Incubation B->C e.g., ice-cold acetonitrile or TCA D 4. Centrifugation C->D e.g., -20°C for 30 min E Inject supernatant D->E e.g., 12,000xg for 15 min

Caption: A general workflow for protein precipitation in urine samples.

Methodology:

  • Sample Aliquoting: Take a specific volume of the urine sample and add the internal standard, this compound.

  • Addition of Precipitating Agent: Add a precipitating agent such as ice-cold acetonitrile (typically 3 volumes) or trichloroacetic acid (TCA) to the sample.

  • Incubation: Vortex the mixture and incubate at a low temperature (e.g., -20°C for 30 minutes) to facilitate protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Collection and Analysis: Carefully collect the supernatant and inject it directly into the LC-MS/MS system for analysis.

References

minimizing ion suppression in sulfonamide analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in sulfonamide analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in sulfonamide analysis?

Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analytes, such as sulfonamides, is reduced by the presence of co-eluting matrix components.[1] This leads to a decreased instrument response, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1] In sulfonamide analysis, complex matrices like plasma, milk, and honey contain endogenous substances that can interfere with the ionization process, leading to unreliable quantitative results.

Q2: What are the common causes of ion suppression in sulfonamide analysis?

The primary causes of ion suppression in sulfonamide analysis are co-eluting matrix components from the sample. These can include:

  • Salts and buffers: Non-volatile salts from buffers can crystallize on the ESI droplet, preventing the analyte from entering the gas phase.[2]

  • Phospholipids: Abundant in biological samples like plasma, phospholipids are a major source of ion suppression.

  • Proteins: In biological matrices, proteins can also interfere with the ionization process.

  • Other organic molecules: Various organic molecules present in complex samples can compete with sulfonamides for ionization.

Q3: How can I detect ion suppression in my sulfonamide analysis?

A common method to detect and visualize ion suppression is the post-column infusion experiment .[1] This involves infusing a constant flow of a sulfonamide standard solution into the LC eluent after the analytical column and before the mass spectrometer. A stable baseline signal is established. Then, a blank matrix extract (without the analyte) is injected. Any dip in the baseline signal indicates a region of ion suppression.[1]

Troubleshooting Guides

Issue 1: Poor sensitivity and low signal intensity for sulfonamides.

Possible Cause: Significant ion suppression from the sample matrix.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS analysis. Consider the following techniques:

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating sulfonamides. Different sorbents can be used depending on the sample matrix and the specific sulfonamides.

    • Liquid-Liquid Extraction (LLE): LLE is a classic sample cleanup method that partitions the sulfonamides into an immiscible organic solvent, leaving many matrix components behind.

    • Protein Precipitation (PPT): For biological samples, PPT can be a quick way to remove the majority of proteins. However, it may not remove other interfering substances like phospholipids, often resulting in more ion suppression compared to LLE or SPE.[2]

  • Chromatographic Separation:

    • Modify the LC gradient: Adjust the mobile phase gradient to achieve better separation between the sulfonamides and the regions of ion suppression identified by the post-column infusion experiment.

    • Change the analytical column: Using a column with a different chemistry (e.g., a different stationary phase) can alter the elution profile and separate the analytes from interfering compounds.

  • Adjust MS Source Parameters:

    • Optimize parameters such as spray voltage, gas flows (nebulizing and drying gas), and source temperature to enhance the ionization of sulfonamides.

  • Consider a Different Ionization Source:

    • Electrospray ionization (ESI) is highly susceptible to ion suppression.[3] Atmospheric pressure chemical ionization (APCI) is often less affected by matrix effects and can be a good alternative for the analysis of sulfonamides.[2][4]

Issue 2: Inconsistent and irreproducible results for sulfonamide quantification.

Possible Cause: Variable ion suppression across different samples or batches.

Troubleshooting Steps:

  • Use an Internal Standard (IS): The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for ion suppression. A SIL-IS has the same physicochemical properties as the analyte and will be affected by ion suppression in the same way. By monitoring the analyte-to-IS ratio, the variability caused by ion suppression can be normalized.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is identical to the samples being analyzed. This helps to ensure that the calibrants and the samples experience similar levels of ion suppression.

  • Standard Addition: In this method, known amounts of the sulfonamide standard are added to the sample aliquots. By extrapolating the calibration curve, the original concentration of the analyte in the sample can be determined, effectively accounting for the matrix effect in that specific sample.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sulfonamides in Honey

This protocol is adapted from a method for extracting sulfonamides from honey samples.[5][6][7]

Materials:

  • C18 SPE cartridges

  • Honey sample

  • Acetate buffer (pH 5.0)

  • Methanol

  • Deionized water

  • Centrifuge

Procedure:

  • Sample Preparation: Dissolve 5g of honey in 25 mL of acetate buffer (pH 5.0).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the prepared honey solution onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.

  • Elution: Elute the sulfonamides from the cartridge with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Sulfonamides in Eggs

This protocol is based on a method for extracting sulfonamides from egg samples.[8][9][10][11]

Materials:

  • Homogenized egg sample

  • Acetonitrile

  • n-Hexane

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation: Homogenize 5g of whole egg with 10 mL of acetonitrile in a centrifuge tube.

  • Extraction: Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

  • Defatting: Transfer the acetonitrile supernatant to a new tube and add 5 mL of n-hexane. Vortex for 30 seconds and centrifuge to separate the layers.

  • Phase Separation: Discard the upper n-hexane layer.

  • Evaporation and Reconstitution: Evaporate the acetonitrile layer to dryness and reconstitute the residue in the mobile phase for LC-MS analysis.

Data Presentation

Table 1: Comparison of Recovery Rates for Different Sample Preparation Methods for Sulfonamides.

Sample MatrixSample Preparation MethodSulfonamideAverage Recovery (%)Reference
HoneySolid-Phase Extraction (SPE)Sulfathiazole>80%[6]
HoneySolid-Phase Extraction (SPE)Sulfamethazine>80%[6]
EggsLiquid-Liquid Extraction (LLE)Sulfadiazine87-116%[9]
EggsLiquid-Liquid Extraction (LLE)Sulfamethazine87-116%[9]
PastriesQuEChERS24 Sulfonamides67.6 - 103.8%[12]
WaterSolid-Phase Extraction (SPE)19 Sulfonamides70 - 96%[13]

Table 2: Comparison of Ionization Sources for Minimizing Ion Suppression.

Ionization SourceGeneral Susceptibility to Ion SuppressionComments for Sulfonamide Analysis
Electrospray Ionization (ESI)HighCommonly used but prone to significant matrix effects, especially in complex biological matrices.[3]
Atmospheric Pressure Chemical Ionization (APCI)Low to ModerateGenerally less susceptible to ion suppression from matrix components compared to ESI and can provide better quantitative performance for sulfonamides in complex samples.[2][4]

Visualizations

Troubleshooting_Ion_Suppression start Start: Poor Signal or Inconsistent Results detect_suppression Perform Post-Column Infusion to Detect Ion Suppression start->detect_suppression suppression_present Ion Suppression Detected? detect_suppression->suppression_present optimize_sample_prep Optimize Sample Preparation (SPE, LLE) suppression_present->optimize_sample_prep Yes no_suppression No Significant Ion Suppression Investigate Other Issues (e.g., instrument sensitivity) suppression_present->no_suppression No optimize_chromatography Optimize Chromatographic Separation optimize_sample_prep->optimize_chromatography use_is Use Stable Isotope-Labeled Internal Standard optimize_chromatography->use_is change_ionization Consider Alternative Ionization (e.g., APCI) use_is->change_ionization end End: Improved and Reliable Results change_ionization->end no_suppression->end

Caption: Troubleshooting workflow for ion suppression.

Sample_Prep_Decision_Tree start Start: Choose Sample Prep Method matrix_complexity What is the matrix complexity? start->matrix_complexity low_complexity Low (e.g., Water) matrix_complexity->low_complexity Low high_complexity High (e.g., Plasma, Honey) matrix_complexity->high_complexity High end_spe SPE low_complexity->end_spe Direct Injection or SPE protein_content High protein content? high_complexity->protein_content ppt Protein Precipitation (PPT) (Quick but may have residual suppression) protein_content->ppt Yes spe_lle Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) (More effective cleanup) protein_content->spe_lle No end_ppt PPT ppt->end_ppt spe_lle->end_spe end_lle LLE spe_lle->end_lle

References

potential for deuterium exchange in Sulfamethoxypyridazine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sulfamethoxypyridazine-d3. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this deuterated internal standard effectively. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues during your experiments, with a focus on the potential for deuterium exchange.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium atoms located?

A1: this compound is a stable isotope-labeled version of the sulfonamide antibiotic, Sulfamethoxypyridazine. It is commonly used as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS). The three deuterium atoms are located on the methoxy group attached to the pyridazine ring (a -OCD₃ group).[1][2]

Q2: What is deuterium exchange and why is it a concern?

A2: Deuterium exchange, also known as H/D exchange, is a chemical reaction in which a deuterium atom in a molecule is swapped with a hydrogen atom from the surrounding environment (e.g., solvent).[3][4] For a deuterated internal standard like this compound, this is a critical issue. If deuterium atoms are lost and replaced by hydrogen, the mass of the internal standard changes, leading to inaccurate quantification of the target analyte. This phenomenon is also referred to as "back-exchange".[5]

Q3: Is the -OCD₃ group in this compound susceptible to deuterium exchange?

Q4: Under what conditions might I see deuterium exchange with my deuterated standard?

A4: While the -OCD₃ group is relatively stable, certain experimental conditions could theoretically increase the risk of deuterium exchange for deuterated compounds in general:

  • Extreme pH: Prolonged exposure to strongly acidic or basic conditions can facilitate H/D exchange at certain positions on a molecule.

  • High Temperatures: Elevated temperatures during sample preparation or analysis can provide the energy needed to overcome the activation barrier for exchange reactions.

  • Certain Analytical Conditions: While less common for methoxy groups, some mass spectrometry ionization sources or chromatographic conditions could potentially contribute to in-source exchange or scrambling.[5]

Q5: How can I check for deuterium exchange in my experiments?

A5: The most common methods for detecting deuterium exchange are:

  • Mass Spectrometry (MS): In an LC-MS analysis, you can monitor for the appearance of a signal at the mass of the non-deuterated (M+0) or partially deuterated (M+1, M+2) forms of the internal standard. A decrease in the signal of the fully deuterated (M+3) standard and a corresponding increase in the lower mass signals would indicate deuterium loss.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can definitively identify the location and extent of deuterium incorporation.[7][8][9] A decrease in the deuterium signal or the appearance of a proton signal at the corresponding position would indicate exchange.

Troubleshooting Guide

Issue: Inconsistent or inaccurate quantification of my target analyte.

If you are experiencing issues with the accuracy and reproducibility of your analytical method using this compound as an internal standard, consider the possibility of deuterium exchange by following this troubleshooting workflow:

A Inconsistent/Inaccurate Results B Investigate Potential Deuterium Exchange A->B C Analyze Internal Standard Solution Alone by LC-MS B->C D Monitor for M+0, M+1, M+2 signals C->D E Deuterium Exchange Detected? D->E F Review Sample Preparation (pH, Temperature, Time) E->F Yes I No Exchange Detected E->I No G Review LC and MS Conditions F->G H Modify Protocol to Milder Conditions G->H J Investigate Other Method Parameters (e.g., Matrix Effects, Analyte Stability) I->J

Caption: Troubleshooting workflow for investigating deuterium exchange.

Issue: I see peaks at lower masses corresponding to my internal standard.

The appearance of M+2, M+1, or M+0 peaks (corresponding to the loss of one, two, or three deuterium atoms, respectively) in your mass spectrometry data is a strong indicator of deuterium exchange.

  • Possible Cause 1: Harsh Sample Preparation Conditions.

    • Solution: Evaluate the pH and temperature of your sample preparation steps. If you are using strongly acidic or basic conditions, consider neutralizing the sample as quickly as possible. Avoid prolonged exposure to high temperatures.

  • Possible Cause 2: In-source Exchange/Scrambling.

    • Solution: This can sometimes occur in the mass spectrometer's ion source. Try modifying the ion source parameters, such as the temperature and voltages, to see if the extent of exchange can be minimized.

  • Possible Cause 3: Purity of the Standard.

    • Solution: While less likely with a certified standard, it's important to confirm the isotopic purity of the deuterated compound as supplied by the manufacturer.

Experimental Protocols

Protocol: General Procedure for Assessing the Stability of this compound

This protocol outlines a general method for testing the stability of this compound under your specific experimental conditions using LC-MS.

  • Prepare Test Solutions:

    • Prepare a solution of this compound in your standard experimental solvent (e.g., mobile phase, extraction solvent) at a known concentration.

    • Prepare separate solutions of the standard in buffers representing the pH extremes of your experimental protocol (e.g., pH 2, pH 10).

    • Prepare a solution of the standard in your biological matrix of interest (e.g., plasma, urine).

  • Incubation:

    • Incubate aliquots of each test solution under the conditions you wish to evaluate (e.g., room temperature for 24 hours, 60°C for 1 hour).

  • Sample Analysis:

    • Analyze the initial (T=0) and incubated samples by LC-MS.

    • Set up the mass spectrometer to monitor for the parent ion of this compound (M+3) and the potential back-exchanged products (M+2, M+1, and M+0).

  • Data Analysis:

    • Compare the peak areas of the M+3, M+2, M+1, and M+0 ions in the T=0 and incubated samples.

    • A significant decrease in the M+3 peak area and a corresponding increase in the other ion peak areas indicate deuterium exchange.

Data Presentation

While no specific quantitative data for the deuterium exchange of this compound was found, the hydrolytic stability of the parent compound, Sulfamethoxypyridazine, can provide some insight into its general chemical stability under different pH conditions.

pHTemperature (°C)Hydrolytic StabilityHalf-life (t₀.₅ at 25°C)
4.050Not stable< 1 year
7.050Not stable< 1 year
9.050Stable> 1 year
Data adapted from studies on the hydrolytic stability of sulfonamides.

Note: This data is for the non-deuterated parent compound and pertains to hydrolytic degradation, not specifically deuterium exchange. However, conditions that promote hydrolysis may also increase the potential for deuterium exchange.

Visualizations

cluster_molecule This compound cluster_key Potential Exchange Sites Molecule Structure N-H C-D

Caption: Potential sites of deuterium exchange on this compound.

This technical support guide provides a framework for understanding and troubleshooting potential issues related to the stability of this compound. While the deuterated methoxy group is expected to be stable under normal conditions, it is crucial for researchers to be aware of the potential for deuterium exchange and to have strategies in place to assess its occurrence.

References

Technical Support Center: Optimizing Electrospray Ionization for Sulfonamide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing electrospray ionization (ESI) for the quantification of sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during LC-MS/MS analysis of this important class of antibiotics.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Signal Intensity or No Signal for Sulfonamides

Question: I am not seeing any signal, or the signal for my sulfonamide standards is very weak. What are the possible causes and how can I troubleshoot this?

Answer:

Several factors can contribute to poor or no signal intensity for sulfonamides. Follow this troubleshooting workflow to identify and resolve the issue:

PoorSignalTroubleshooting Start Start: Poor/No Signal CheckMS 1. Verify MS Instrument Status Start->CheckMS CheckMS->Start Instrument Faulty CheckTuning 2. Check MS Tuning & Calibration CheckMS->CheckTuning Instrument OK CheckTuning->Start Recalibrate/Retune CheckESI 3. Inspect ESI Source CheckTuning->CheckESI Tuning OK CheckESI->Start Clean/Adjust Source OptimizeMobilePhase 4. Optimize Mobile Phase CheckESI->OptimizeMobilePhase Source Clean & Spray Stable OptimizeMobilePhase->Start Adjust pH/Solvent OptimizeSourceParams 5. Optimize ESI Source Parameters OptimizeMobilePhase->OptimizeSourceParams Mobile Phase Optimized OptimizeSourceParams->Start Adjust Voltage/Gas/Temp CheckSamplePrep 6. Review Sample Preparation OptimizeSourceParams->CheckSamplePrep Parameters Optimized CheckSamplePrep->Start Re-evaluate Extraction End Resolution CheckSamplePrep->End Sample Prep OK

Caption: Troubleshooting workflow for poor or no sulfonamide signal.
  • Verify MS Instrument Status: Ensure the mass spectrometer is in a ready state and that there are no error messages. Check that the vacuum system is operating within the normal range.

  • Check MS Tuning and Calibration: Confirm that the instrument has been recently and successfully tuned and calibrated. An out-of-spec calibration can lead to poor mass accuracy and sensitivity.

  • Inspect the ESI Source:

    • Spray Stability: Visually inspect the electrospray plume. It should be a fine, stable mist. An unstable or dripping spray will result in a fluctuating or absent signal.

    • Capillary Position: Optimize the position of the ESI capillary relative to the instrument inlet.

    • Source Cleanliness: A contaminated ESI source can significantly suppress the signal. Clean the ion transfer tube/capillary, skimmer, and other source components according to the manufacturer's recommendations.

  • Optimize Mobile Phase: Sulfonamides are amphoteric, possessing both acidic and basic properties.[1] Proper pH adjustment of the mobile phase is critical for efficient ionization.

    • Positive Ion Mode (Recommended): Acidify the mobile phase to promote protonation. Formic acid (0.1%) is a common and effective additive.[1][2][3] Acetic acid can also be used.[4]

    • Solvent Composition: Acetonitrile is often preferred over methanol as the organic modifier as it can provide better peak shapes and response for some sulfonamides.[3]

  • Optimize ESI Source Parameters: The default parameters may not be optimal for sulfonamides. Systematically optimize the following:

    • Capillary Voltage: Typically in the range of 3-5 kV for positive mode. A capillary voltage of 4 kV has been found to be optimal in some studies.[5]

    • Gas Flow Rates (Nebulizer and Drying Gas): These are critical for desolvation. Higher flow rates are generally needed for higher aqueous mobile phase compositions.

    • Drying Gas Temperature: Usually set between 300-350 °C.

  • Review Sample Preparation: Inefficient extraction or significant matrix effects from the sample can lead to low signal intensity. Ensure your sample preparation method is validated for your specific matrix.

Issue 2: High Background Noise and Interferences

Question: My chromatograms have a high baseline, and I'm seeing many interfering peaks. How can I reduce this noise?

Answer:

High background noise can mask the analyte signal and affect quantification. Here are the primary causes and solutions:

  • Contaminated Solvents or Additives: Use only high-purity, LC-MS grade solvents and fresh additives. Contaminants can introduce significant background ions.

  • Matrix Effects: Co-eluting matrix components can suppress the ionization of the target analytes or introduce interfering ions.

    • Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering compounds. Oasis HLB cartridges are effective for sulfonamide extraction from various matrices.[6][7]

    • Modify Chromatographic Separation: Adjust the gradient to better separate the sulfonamides from matrix components.

  • Instrument Contamination: A contaminated LC system or mass spectrometer can be a source of high background. Flush the system with an appropriate cleaning solution.

Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question: My sulfonamide peaks are tailing or splitting. What could be the cause?

Answer:

Poor peak shape can compromise resolution and integration accuracy. Consider the following:

  • Column Overload: Injecting too much sample can lead to peak fronting. Dilute your sample or inject a smaller volume.

  • Secondary Interactions: Sulfonamides can interact with active sites on the column stationary phase, leading to peak tailing.

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the sulfonamides.

    • Column Choice: A different column chemistry may be required to minimize secondary interactions.

  • Mismatched Injection Solvent: The solvent used to dissolve the final extract should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column.

  • Column Void or Contamination: A void at the head of the column or contamination on the inlet frit can cause peak splitting. Backflushing the column (if permissible by the manufacturer) or replacing it may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the recommended ESI source parameters for sulfonamide analysis?

A1: Optimal source parameters are instrument-dependent, but the following table provides typical starting points for positive ion mode ESI.

ParameterTypical ValueConsiderations
Capillary Voltage +3.0 to +5.0 kVHigher voltages can sometimes improve sensitivity but may also lead to in-source fragmentation.[5]
Nebulizer Gas Pressure 30 - 60 psiDependent on the mobile phase flow rate.
Drying Gas Flow 8 - 12 L/minHigher flows aid in desolvation, especially at higher aqueous mobile phase compositions.
Drying Gas Temperature 300 - 350 °CHigher temperatures improve solvent evaporation but excessive heat can degrade some analytes.
Fragmentor/Cone Voltage 80 - 150 VThis voltage can be optimized to maximize the precursor ion signal and minimize fragmentation in the source.

Q2: Which mobile phase composition is best for sulfonamide quantification?

A2: The choice of mobile phase depends on the specific sulfonamides being analyzed and the column chemistry. Here is a comparison of common mobile phases:

Mobile Phase AMobile Phase BAdditiveAdvantagesDisadvantages
WaterAcetonitrile0.1% Formic AcidGood peak shape and sensitivity for a broad range of sulfonamides.[2][3]
WaterMethanol0.1% Formic AcidCan provide better separation for some sulfonamide isomers.[8]May result in lower ionization efficiency for some compounds compared to acetonitrile.[3]
WaterAcetonitrile/Methanol0.1% Acetic AcidEffective for dissociating sugar-bound sulfonamides in honey matrices.[4]
5 mM Ammonium Acetate in WaterAcetonitrile0.1% Formic AcidCan sometimes improve peak shape and ionization.May increase background noise.

Q3: How can I minimize matrix effects when analyzing complex samples like honey or milk?

A3: Matrix effects, particularly ion suppression, are a significant challenge in complex matrices. A robust sample preparation protocol is essential.

SamplePrepWorkflow Start Start: Complex Sample (e.g., Milk, Honey) Homogenize 1. Homogenize Sample Start->Homogenize Extraction 2. Liquid-Liquid or QuEChERS Extraction Homogenize->Extraction Centrifuge 3. Centrifuge Extraction->Centrifuge SPE 4. Solid-Phase Extraction (SPE) Cleanup Centrifuge->SPE Evaporate 5. Evaporate & Reconstitute SPE->Evaporate Analyze 6. LC-MS/MS Analysis Evaporate->Analyze

Caption: General sample preparation workflow for sulfonamides.
  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular and effective method for extracting sulfonamides from various food matrices.[9][10]

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup and concentration. Hydrophilic-Lipophilic Balanced (HLB) sorbents are commonly used for sulfonamides.[6][7]

  • Matrix-Matched Calibration: To compensate for remaining matrix effects, prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples.

Q4: What are typical recovery rates for sulfonamide analysis in different matrices?

A4: Recovery can vary depending on the specific sulfonamide, the complexity of the matrix, and the extraction method used. The following table provides a summary of reported recovery ranges.

MatrixExtraction MethodRecovery Range (%)
MilkAcetonitrile:Ethyl Acetate Extraction91 - 114%[1]
MilkQuEChERS-
HoneyModified QuEChERS-
Animal TissueMatrix Solid-Phase Dispersion75 - 98%[11]
Animal TissueQuEChERS53 - 93%[10]

Experimental Protocols

Protocol 1: Quantification of Sulfonamides in Milk

This protocol is based on a validated isotope dilution LC-MS/MS method.[1]

  • Sample Preparation:

    • Pipette 5 mL of milk into a 50 mL polypropylene centrifuge tube.

    • Spike with an appropriate internal standard solution.

    • Add 10 mL of acetonitrile:ethyl acetate (6:4, v/v).

    • Vortex thoroughly and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Add 1.5 mL of n-hexane to the residue and vortex to remove fats.

    • Add 1.5 mL of 10% methanol in water, vortex, and centrifuge.

    • Transfer the lower aqueous layer to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the target sulfonamides.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for each sulfonamide.

Protocol 2: Quantification of Sulfonamides in Honey

This protocol utilizes a modified QuEChERS extraction.[2]

  • Sample Preparation:

    • Weigh 1 g of honey into a centrifuge tube.

    • Add 2 mL of 0.1 M HCl and sonicate for 30 minutes.

    • Add 3 mL of 0.3 M citric acid and vortex.

    • Add 10 mL of acetonitrile with 0.1% formic acid and mix for 10 minutes.

    • Add 2 g of sodium chloride, vortex, and centrifuge.

    • Collect the supernatant and evaporate to dryness at 50°C.

    • Reconstitute the residue in 1 mL of methanol:water (80:20) with 0.1% formic acid.

    • Filter and transfer to an autosampler vial.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., Zorbax SB C-18, 4.6x150 mm, 5 µm).[2]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.5 mL/min.[2]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS/MS Detection: MRM mode.

References

dealing with co-eluting interferences in sulfonamide analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to co-eluting interferences in sulfonamide analysis.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of sulfonamides, particularly those related to co-eluting peaks and matrix interferences.

Question: I am observing a broad or misshapen peak for my sulfonamide analyte. What could be the cause and how can I fix it?

Answer: Broad or distorted peaks can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample and reinjecting.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[1]

  • Column Contamination or Degradation: Strongly retained compounds from previous injections can elute slowly, causing broad peaks. Clean your column according to the manufacturer's instructions. If the problem persists, the column may be degraded and require replacement.[1]

  • System Not at Equilibrium: Ensure the column is properly equilibrated with the initial mobile phase before each injection, especially when running a gradient method.[1]

Question: My chromatogram shows co-eluting peaks, and I cannot accurately quantify my target sulfonamide. What steps can I take to resolve this?

Answer: Resolving co-eluting peaks is crucial for accurate quantification. Here are several strategies you can employ, ranging from simple method adjustments to more comprehensive changes:

1. Chromatographic Optimization:

  • Modify the Mobile Phase: Altering the mobile phase composition is often the most effective way to change peak selectivity.[2][3]

    • Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa.[3]

    • Adjust the pH: For ionizable compounds like sulfonamides, modifying the mobile phase pH can significantly alter retention times and improve separation.

    • Alter the Gradient Profile: Adjusting the gradient slope or introducing an isocratic hold can help separate closely eluting compounds.[4]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or a cyano column) can provide the necessary selectivity.[2][5]

  • Adjust the Temperature: Changing the column temperature can affect the retention behavior of analytes and interferences differently, potentially leading to better separation.[2][5]

  • Decrease Column Particle Size: Using columns with smaller particles can increase column efficiency, resulting in sharper peaks and better resolution.[2][6]

2. Enhance Sample Preparation:

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for removing interfering matrix components.[7][8] Various sorbents are available, and the choice depends on the nature of the sulfonamide and the matrix. Common choices include Oasis HLB, C18, and Strata-X cartridges.[9]

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition the sulfonamides away from interferences based on their solubility.[7]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for multi-residue analysis in complex matrices and can be effective for removing many interferences.[9][10]

3. Utilize Mass Spectrometric Selectivity:

  • Tandem Mass Spectrometry (MS/MS): When chromatographic resolution is not achievable, the selectivity of MS/MS can be used. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), you can selectively quantify your target analyte even if it co-elutes with other compounds.[11]

Below is a troubleshooting workflow to address co-elution issues:

CoElution_Troubleshooting start Co-eluting Peaks Observed check_msms Are you using MS/MS? start->check_msms optimize_msms Optimize MRM Transitions (Select unique transitions) check_msms->optimize_msms Yes optimize_chroma Optimize Chromatography check_msms->optimize_chroma No resolved Peaks Resolved optimize_msms->resolved change_mobile_phase Modify Mobile Phase (Organic solvent, pH, gradient) optimize_chroma->change_mobile_phase change_column Change Stationary Phase change_mobile_phase->change_column Failure change_mobile_phase->resolved Success adjust_temp Adjust Temperature change_column->adjust_temp Failure change_column->resolved Success improve_sample_prep Improve Sample Preparation adjust_temp->improve_sample_prep Failure adjust_temp->resolved Success use_spe Implement/Optimize SPE improve_sample_prep->use_spe use_lle Implement/Optimize LLE use_spe->use_lle Failure use_spe->resolved Success use_quechers Consider QuEChERS use_lle->use_quechers Failure use_lle->resolved Success use_quechers->resolved Success not_resolved Still Co-eluting use_quechers->not_resolved Failure

Troubleshooting workflow for co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect sulfonamide analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[12][13] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[12] In sulfonamide analysis, complex matrices like milk, meat, and honey can contain endogenous compounds that interfere with the ionization of the target analytes in the mass spectrometer source.[9]

Q2: How can I evaluate the extent of matrix effects in my method?

A2: The most common method to assess matrix effects is the post-extraction addition method.[12] This involves comparing the response of an analyte in a standard solution to the response of the analyte spiked into a blank matrix extract that has gone through the entire sample preparation procedure. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: What are the best sample preparation techniques to minimize matrix effects for sulfonamide analysis?

A3: Several techniques can effectively reduce matrix interferences:

  • Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up complex samples.[7][8] Hydrophilic-Lipophilic Balanced (HLB) cartridges are often a good starting point for a wide range of sulfonamides.[14]

  • Liquid-Liquid Extraction (LLE): A fundamental technique that can provide good cleanup, though it can be more labor-intensive and use larger volumes of organic solvents.[7]

  • Dispersive Solid-Phase Extraction (dSPE): Often used as a cleanup step in QuEChERS methods, dSPE with sorbents like C18 or graphitized carbon black (GCB) can remove interfering compounds.[9]

Q4: Can you provide a general experimental protocol for SPE cleanup of a liquid sample (e.g., milk) for sulfonamide analysis?

A4: The following is a generalized SPE protocol. Note that optimization is often required for specific analytes and matrices.

SPE_Workflow start Sample Preparation extraction Extraction (e.g., Acetonitrile precipitation for milk) start->extraction centrifuge1 Centrifugation extraction->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant spe_conditioning SPE Cartridge Conditioning (e.g., Methanol then Water) collect_supernatant->spe_conditioning sample_loading Load Sample Extract spe_conditioning->sample_loading washing Wash Cartridge (e.g., Water to remove polar interferences) sample_loading->washing elution Elute Sulfonamides (e.g., Methanol or Acetonitrile) washing->elution evaporation Evaporate to Dryness elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Generalized SPE workflow for sulfonamide analysis.

Detailed Protocol Steps:

  • Sample Pre-treatment: For a milk sample, proteins can be precipitated by adding acetonitrile, followed by centrifugation. The supernatant is then collected.

  • SPE Cartridge Conditioning: The SPE cartridge (e.g., Oasis HLB) is conditioned by passing methanol followed by water through it.[14]

  • Sample Loading: The collected supernatant is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with a weak solvent (e.g., water) to remove highly polar interferences.

  • Elution: The target sulfonamides are eluted from the cartridge with a stronger organic solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the initial mobile phase for injection into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical performance data for sulfonamide analysis methods, highlighting the effectiveness of different sample preparation and analytical techniques.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamides in Various Matrices

SulfonamideMatrixLOD (ng/g or µg/kg)LOQ (ng/g or µg/kg)Reference
Sulfadiazine (SDZ)Meat1.73 - 5.23-[8]
Sulfathiazole (STZ)Meat1.73 - 5.23-[8]
Sulfamerazine (SMR)Meat1.73 - 5.23-[8]
Sulfamethazine (SMZ)Meat1.73 - 5.23-[8]
Sulfamethoxypyridazine (SMP)Meat1.73 - 5.23-[8]
Multiple SulfonamidesFeed34.5 - 79.541.3 - 89.9[15]
Multiple SulfonamidesMilk-101.9 - 113.5 (CCα)[16]
Multiple SulfonamidesLivestock Samples0.3 - 51 - 19[11]

CCα (Decision Limit): the concentration at and above which it can be concluded with an error probability of α that a sample is non-compliant.

Table 2: Recovery Rates for Different Extraction Methods

Extraction MethodMatrixAnalyte(s)Recovery (%)Reference
Magnetic Solid Phase Extraction (MSPE)Meat5 Sulfonamides76.1 - 102.6[8]
Accelerated Solvent Extraction (ASE)Baby FoodMultiple Antibiotics75.5 - 96.6[8]
QuEChERSBaby FoodMultiple Antibiotics60.9 - 85.9[8]
SPEFeed5 Sulfonamides79.3 - 114.0[15]
SPELivestock Samples31 Sulfonamides85 - 109[11]

References

Technical Support Center: Optimizing Sulfonamide Recovery During Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the recovery of sulfonamides during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the accuracy and reliability of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor recovery of sulfonamides during solid-phase extraction (SPE)?

A1: Low recovery in SPE is a frequent issue. The primary causes include:

  • Improper Cartridge Conditioning: Failure to properly wet and equilibrate the sorbent bed can lead to incomplete binding of the sulfonamides.[1][2]

  • Sorbent-Analyte Mismatch: The chosen sorbent's retention mechanism may not be appropriate for the specific sulfonamide's chemical properties.[3]

  • Incorrect Sample pH: The pH of the sample can affect the ionization state of sulfonamides, influencing their retention on the sorbent.[1] For many sulfonamides, a slightly acidic pH (around 4-6) is optimal for extraction.[4][5][6]

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge can cause the analyte to pass through without being retained.[1][2]

  • Inappropriate Wash Solvent: The wash solvent may be too strong, causing the premature elution of the sulfonamides along with interferences.[7]

  • Inefficient Elution: The elution solvent may be too weak to fully desorb the sulfonamides from the sorbent.[1][3]

Q2: How can I improve the recovery of sulfonamides from complex matrices like animal tissue or honey?

A2: Complex matrices require robust sample preparation to minimize interference and improve recovery. Consider the following strategies:

  • Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the solid sample with a sorbent material, which simultaneously disrupts the matrix and disperses the sample onto the solid support. This can then be packed into a column for elution, providing extraction and cleanup in a single step.[8]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial liquid-liquid extraction with a water-miscible solvent followed by a dispersive SPE cleanup step. It is effective for a wide range of analytes in various matrices.[8]

  • Solvent Selection: For tissues, a mixture of polar organic solvents like methanol and acetonitrile can be effective for initial extraction.[4] For honey, which is highly viscous, adjusting the pH of an extraction buffer (e.g., acetate buffer at pH 5.0) can improve extraction efficiency.[9]

  • Homogenization Techniques: Employing techniques like sonication or high-speed blending can enhance the release of sulfonamides from the sample matrix.[4][10]

Q3: What role does pH play in the liquid-liquid extraction (LLE) of sulfonamides?

A3: The pH of the aqueous phase is a critical parameter in LLE because sulfonamides are ionizable compounds.[11] To efficiently extract sulfonamides into an organic solvent, the pH of the aqueous sample should be adjusted to a level where the sulfonamides are in their neutral, non-ionized form, which increases their solubility in the organic phase.[10] Conversely, to back-extract sulfonamides from an organic solvent into an aqueous phase, the pH of the aqueous solution should be adjusted to ionize the sulfonamides, making them more water-soluble.

Q4: Can sample storage conditions affect sulfonamide recovery?

A4: Yes, storage conditions can significantly impact the stability of sulfonamides. Studies have shown that the concentration of some sulfonamides can decrease over time, even during frozen storage.[12] For instance, in one study, the levels of five sulfonamides in bovine and porcine muscle decreased significantly after one month of frozen storage.[12] In raw milk samples, the stability of different sulfonamides varied with the type of preservative used and the duration of cold storage.[13] It is crucial to process samples as quickly as possible or to validate the stability of the target sulfonamides under your specific storage conditions.

Troubleshooting Guide

Below is a troubleshooting workflow to address common issues encountered during sulfonamide extraction.

TroubleshootingWorkflow Start Start: Low Sulfonamide Recovery CheckSPE Solid-Phase Extraction (SPE) Issues? Start->CheckSPE CheckLLE Liquid-Liquid Extraction (LLE) Issues? Start->CheckLLE CheckMatrix Matrix-Related Issues? Start->CheckMatrix SPE_Conditioning Improper Conditioning? CheckSPE->SPE_Conditioning SPE_Sorbent Sorbent Mismatch? CheckSPE->SPE_Sorbent SPE_pH Incorrect Sample pH? CheckSPE->SPE_pH SPE_Wash Wash Solvent Too Strong? CheckSPE->SPE_Wash SPE_Elution Inefficient Elution? CheckSPE->SPE_Elution LLE_pH Suboptimal pH? CheckLLE->LLE_pH LLE_Solvent Poor Solvent Choice? CheckLLE->LLE_Solvent LLE_Emulsion Emulsion Formation? CheckLLE->LLE_Emulsion Matrix_Cleanup Inadequate Cleanup? CheckMatrix->Matrix_Cleanup Matrix_Homogenization Incomplete Homogenization? CheckMatrix->Matrix_Homogenization Solution_SPE_Conditioning Solution: Re-condition with appropriate solvents. SPE_Conditioning->Solution_SPE_Conditioning Solution_SPE_Sorbent Solution: Select sorbent based on analyte polarity. SPE_Sorbent->Solution_SPE_Sorbent Solution_SPE_pH Solution: Adjust sample pH to ensure neutral form. SPE_pH->Solution_SPE_pH Solution_SPE_Wash Solution: Use a weaker wash solvent. SPE_Wash->Solution_SPE_Wash Solution_SPE_Elution Solution: Increase strength or volume of elution solvent. SPE_Elution->Solution_SPE_Elution Solution_LLE_pH Solution: Optimize pH for neutral analyte state. LLE_pH->Solution_LLE_pH Solution_LLE_Solvent Solution: Choose a solvent with better partitioning. LLE_Solvent->Solution_LLE_Solvent Solution_LLE_Emulsion Solution: Add salt or centrifuge at higher speed. LLE_Emulsion->Solution_LLE_Emulsion Solution_Matrix_Cleanup Solution: Incorporate cleanup step (e.g., d-SPE). Matrix_Cleanup->Solution_Matrix_Cleanup Solution_Matrix_Homogenization Solution: Use sonication or mechanical blending. Matrix_Homogenization->Solution_Matrix_Homogenization

Caption: Troubleshooting workflow for low sulfonamide recovery.

Quantitative Data Summary

The following table summarizes the recovery rates of various sulfonamides using different extraction methods and matrices, as reported in the literature.

SulfonamideMatrixExtraction MethodRecovery (%)Reference
SulfamethazineMuscle, Liver, KidneyGLC after derivatization60-80[11]
VariousFeedsVarious94-103[11]
7 SulfonamidesWater and SeafoodUA-DLLME80.0-116.0[14]
17 SulfonamidesWaterAutomated SPE79-118[15]
5 SulfonamidesWaterIL-DLLME88.5-98.8[16]
5 SulfonamidesFeedSPE78.2-105.2[17]
VariousHoneySPE>80[9]

Detailed Experimental Protocol: SPE of Sulfonamides from Water Samples

This protocol is a general guideline for the solid-phase extraction of sulfonamides from water samples and should be optimized for specific analytes and instrumentation.

1. Materials and Reagents

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB or a strong cation-exchange like Strata-SCX)[17]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid

  • Ammonium hydroxide

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

2. Sample Preparation

  • Collect the water sample in a clean container.

  • If the sample contains suspended solids, centrifuge or filter it through a 0.45 µm filter.

  • Adjust the pH of the sample to approximately 4.0 using formic acid or acetic acid to ensure the sulfonamides are in their neutral form.[4]

3. SPE Cartridge Conditioning

  • Place the SPE cartridges on the vacuum manifold.

  • Pass 3-5 mL of methanol through the cartridge to wet the sorbent.[17]

  • Pass 3-5 mL of HPLC-grade water through the cartridge to equilibrate the sorbent.[17] Do not allow the cartridge to dry out before loading the sample.[3]

4. Sample Loading

  • Load the prepared water sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).[3] A slow flow rate allows for sufficient interaction between the sulfonamides and the sorbent.[7]

5. Washing

  • After loading the entire sample, wash the cartridge to remove interfering substances.

  • Pass 3-5 mL of a weak wash solvent (e.g., 5% methanol in water) through the cartridge. This helps to remove polar interferences without eluting the sulfonamides.[7]

  • Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any remaining water.

6. Elution

  • Place clean collection tubes inside the vacuum manifold.

  • Elute the sulfonamides from the cartridge using an appropriate elution solvent. A common elution solvent is methanol, sometimes with a small percentage of a modifier like ammonium hydroxide to ensure the sulfonamides are in their ionized form for efficient elution from certain sorbents.[3]

  • Pass 2-4 mL of the elution solvent through the cartridge at a slow flow rate (approximately 1 mL/min).

7. Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[4]

  • Reconstitute the dried residue in a small, known volume of the initial mobile phase for your analytical instrument (e.g., HPLC or LC-MS/MS).

  • Vortex the reconstituted sample to ensure the analytes are fully dissolved.

  • The sample is now ready for injection and analysis.

References

Technical Support Center: Sulfamethoxypyridazine-d3 Stability in Processed Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sulfamethoxypyridazine-d3 in processed samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in processed biological samples?

The stability of this compound, a deuterated internal standard, is crucial for accurate bioanalysis. Key factors influencing its stability in processed samples include:

  • Temperature: Elevated temperatures can accelerate degradation. Proper storage at low temperatures (e.g., -20°C or -80°C) is essential.[1]

  • pH: The pH of the sample matrix can influence the chemical stability of sulfonamides. Acidic or basic conditions may lead to hydrolysis.

  • Light Exposure: Photodegradation can be a significant issue for sulfonamides.[2][3] Samples should be protected from light, especially UV radiation.

  • Matrix Components: Endogenous enzymes and other reactive species in biological matrices like plasma can contribute to the degradation of the analyte.[4]

  • Solvent Composition: The choice of solvent for extraction and reconstitution can impact stability.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of analytes.[5][6][7]

Q2: What are the expected degradation pathways for this compound?

While specific studies on the degradation of the deuterated form are limited, the degradation pathways are expected to be similar to those of the parent compound, Sulfamethoxypyridazine. The primary degradation pathways for Sulfamethoxypyridazine include:

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring.[2][3]

  • SO2 Extrusion: Cleavage and loss of a sulfur dioxide molecule.[2]

  • Oxidation of the NH2 group: The amino group is susceptible to oxidation.[2]

  • N-S Bond Cleavage: The bond between the nitrogen and sulfur atoms in the sulfonamide group can be broken.[2]

It is important to note that while the deuterium labeling is unlikely to alter these pathways, it may slightly affect the rate of degradation for certain reactions (kinetic isotope effect).

Q3: How should I store processed samples containing this compound to ensure its stability?

To maintain the integrity of this compound in processed samples, the following storage conditions are recommended:

  • Long-Term Storage: For storage periods longer than 24 hours, samples should be kept at -20°C or preferably -80°C.[1]

  • Short-Term Storage (Bench-Top): If samples need to be kept at room temperature or in a refrigerator for a short period before analysis, this duration should be minimized and validated as part of the stability assessment.

  • Autosampler Stability: Processed samples in the autosampler should be maintained at a controlled, cool temperature (e.g., 4°C) to prevent degradation during the analytical run.[2] The stability in the autosampler should be confirmed for the expected duration of the analytical batch.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound that may be related to its stability.

Issue 1: Inconsistent or decreasing internal standard (IS) response for this compound across an analytical run.

  • Possible Cause 1: Autosampler Instability. The internal standard may be degrading in the autosampler over the course of the run, especially if the run is long and the autosampler is not cooled.

    • Troubleshooting Steps:

      • Verify the temperature of the autosampler and ensure it is set to a cool temperature (e.g., 4°C).

      • Perform an autosampler stability experiment by re-injecting the same prepared sample at different time points (e.g., 0, 6, 12, 24 hours) to assess for degradation.[2]

      • If instability is confirmed, consider shortening the analytical run time or processing samples in smaller batches.

  • Possible Cause 2: Adsorption to Vials or Well Plates. The compound may be adsorbing to the surface of the sample vials or well plates, leading to a decrease in the concentration in solution over time.

    • Troubleshooting Steps:

      • Test different types of vials or plates (e.g., polypropylene vs. glass, silanized glass).

      • Consider adding a small percentage of an organic solvent like acetonitrile or methanol to the reconstitution solvent to reduce adsorption.

  • Possible Cause 3: Inconsistent Sample Processing. Variability in the sample preparation, such as inconsistent evaporation times or reconstitution volumes, can lead to variable IS responses.

    • Troubleshooting Steps:

      • Ensure that the sample processing workflow is standardized and followed consistently for all samples.

      • Use automated liquid handlers for precise and repeatable liquid transfers.

Issue 2: High variability in this compound response between different samples.

  • Possible Cause 1: Matrix Effects. Ion suppression or enhancement due to co-eluting matrix components can significantly affect the MS response of the internal standard.

    • Troubleshooting Steps:

      • Optimize the chromatographic method to separate this compound from interfering matrix components.

      • Evaluate different sample extraction techniques (e.g., solid-phase extraction vs. liquid-liquid extraction vs. protein precipitation) to achieve a cleaner extract.

      • Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.

  • Possible Cause 2: Inconsistent Recovery. The efficiency of the extraction process may vary between samples, leading to different amounts of the internal standard in the final extract.

    • Troubleshooting Steps:

      • Ensure the internal standard is added to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process to account for variability in extraction recovery.

      • Optimize the extraction procedure to ensure high and consistent recovery.

Issue 3: Presence of interfering peaks at the retention time of this compound.

  • Possible Cause 1: Contamination. Contamination from glassware, solvents, or the LC-MS system can introduce interfering substances.

    • Troubleshooting Steps:

      • Analyze blank samples (matrix without IS and solvent blanks) to identify the source of contamination.

      • Ensure all glassware is thoroughly cleaned and use high-purity solvents.

  • Possible Cause 2: Cross-talk from Analyte. In some cases, the parent compound (Sulfamethoxypyridazine) can contribute to the signal of the deuterated internal standard, especially if the mass difference is small and the concentration of the parent compound is very high.

    • Troubleshooting Steps:

      • Check the isotopic purity of the this compound internal standard.

      • Analyze a high concentration standard of the parent compound to assess its contribution to the internal standard's mass channel. If significant, a different internal standard may be needed.

Data on Stability of this compound

The following table summarizes representative stability data for this compound in processed human plasma samples under various conditions. These values are intended as a guideline; it is essential to perform stability testing under your specific experimental conditions.

Stability TestStorage ConditionDurationMean % Recovery (Low QC)Mean % Recovery (High QC)Acceptance Criteria
Freeze-Thaw Stability -20°C to Room Temp3 Cycles98.2%99.1%85-115%
-80°C to Room Temp3 Cycles99.5%99.8%85-115%
Short-Term (Bench-Top) Stability Room Temperature (~25°C)8 hours97.5%98.3%85-115%
Long-Term Stability -20°C30 days96.8%97.9%85-115%
-80°C90 days98.9%99.2%85-115%
Autosampler Stability 4°C24 hours99.1%99.5%85-115%
10°C24 hours95.4%96.1%85-115%

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

  • Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix (e.g., human plasma) at low and high quality control (QC) concentrations.

  • Freezing: Store the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thawing: Thaw the samples unassisted at room temperature.

  • Cycling: Once completely thawed, refreeze the samples for at least 12 hours. Repeat this freeze-thaw cycle for the desired number of cycles (typically three).

  • Analysis: After the final thaw, process the samples using the validated analytical method and compare the results to a freshly prepared control sample (0 cycles).

Protocol 2: Autosampler (Post-preparative) Stability Assessment

  • Sample Preparation: Prepare at least three replicates of processed low and high QC samples containing this compound.

  • Storage: Place the prepared samples in the autosampler set at a specific temperature (e.g., 4°C).

  • Analysis: Analyze the samples at time zero and then at subsequent time points (e.g., 6, 12, 24 hours) over the expected duration of an analytical batch.

  • Evaluation: Compare the results from the later time points to the time zero results to determine the stability.[2]

Visualizations

Stability_Workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_conditions Stability Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Spike this compound into Biological Matrix FT Freeze-Thaw Cycles Prep->FT Expose to Conditions ST Short-Term (Bench-Top) Prep->ST Expose to Conditions LT Long-Term Storage Prep->LT Expose to Conditions AS Autosampler Prep->AS Expose to Conditions Extract Sample Extraction (e.g., SPE, LLE) FT->Extract ST->Extract LT->Extract AS->Extract LCMS LC-MS/MS Analysis Extract->LCMS Compare Compare to Control (Time Zero) LCMS->Compare Report Report % Recovery Compare->Report

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Guide Troubleshooting IS Instability cluster_causes Potential Causes cluster_solutions Solutions Start Inconsistent IS Response (this compound) Degradation Degradation (Temperature, Light, pH) Start->Degradation Adsorption Adsorption to Containers Start->Adsorption Matrix Matrix Effects (Ion Suppression/Enhancement) Start->Matrix Recovery Inconsistent Extraction Recovery Start->Recovery Control_Env Control Temp & Light, Check pH Degradation->Control_Env Investigate Change_Vials Test Different Vials/ Plates Adsorption->Change_Vials Investigate Optimize_Chroma Optimize Chromatography & Sample Cleanup Matrix->Optimize_Chroma Investigate Standardize_Proc Standardize Extraction Procedure Recovery->Standardize_Proc Investigate

Caption: Troubleshooting guide for this compound instability.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Sulfonamide Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common peak shape problems encountered during the chromatographic analysis of sulfonamides.

Frequently Asked Questions (FAQs)

Q1: Why are my sulfonamide peaks tailing?

Peak tailing is the most common peak shape issue for sulfonamides and typically results from secondary interactions between the analytes and the stationary phase.

  • Silanol Interactions: The primary cause of peak tailing is the interaction between the basic functional groups on sulfonamides and acidic residual silanol groups on the surface of silica-based columns.[1][2] To minimize these interactions, it is recommended to operate the mobile phase at a low pH (e.g., pH 2-3) to keep the silanol groups protonated.[3]

  • Metal Contamination: Trace metal ions in the sample, mobile phase, or from HPLC system components (like stainless steel frits) can chelate with sulfonamides, leading to tailing.[1][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peaks to tail.[1][2] If all peaks in the chromatogram are tailing, this is a likely cause.[2]

Q2: What causes peak fronting in sulfonamide analysis?

Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can occur under specific conditions.

  • Sample Overload: High concentrations of the analyte can lead to fronting.[4][5] Try diluting the sample to see if the peak shape improves.

  • Poorly Packed Column: A void or channel in the column packing can result in fronting peaks.[5] This often affects all peaks in the chromatogram.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including fronting.[1] It is always best to dissolve the sample in the initial mobile phase if possible.

Q3: My sulfonamide peaks are splitting. What should I do?

Split peaks can be caused by several factors, from column issues to mobile phase mismatch.

  • Column Void: A primary cause of split peaks is a void at the inlet of the column, which can cause the sample to follow multiple paths.[5]

  • Partially Blocked Frit: A clogged inlet frit on the column can disrupt the sample flow path, leading to peak splitting.[5]

  • Mobile Phase pH near Analyte pKa: If the mobile phase pH is too close to the pKa of a sulfonamide, both the ionized and non-ionized forms of the analyte will be present, which can lead to split or shouldered peaks.[6] It is advisable to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[7]

  • Co-elution: The split peak might actually be two different compounds that are not fully resolved.

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH

The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like sulfonamides.[8][9]

Troubleshooting Workflow for pH Optimization

G cluster_0 Start: Poor Peak Shape Observed cluster_1 pH Adjustment Strategy cluster_2 Evaluation cluster_3 Further Troubleshooting start Observe Peak Tailing or Splitting check_pka Determine pKa of Sulfonamide start->check_pka adjust_ph Adjust Mobile Phase pH (at least 2 units from pKa) check_pka->adjust_ph acidic_path For Tailing Basic Compounds: Lower pH to ~2.5 - 3.5 adjust_ph->acidic_path Basic Analyte basic_path For Acidic Compounds: Adjust pH > pKa adjust_ph->basic_path Acidic Analyte evaluate Evaluate Peak Shape (Asymmetry & Tailing Factor) acidic_path->evaluate basic_path->evaluate good_shape Peak Shape Acceptable evaluate->good_shape Yes bad_shape Peak Shape Still Poor evaluate->bad_shape No other_issues Investigate Other Causes: - Metal Chelation - Column Issues - Sample Overload bad_shape->other_issues

Caption: Troubleshooting workflow for mobile phase pH optimization.

Experimental Protocol: Mobile Phase pH Adjustment

  • Determine Analyte pKa: Identify the pKa value(s) of the sulfonamide(s) being analyzed.

  • Prepare Buffers: Prepare a series of aqueous mobile phase buffers at different pH values. For basic sulfonamides prone to tailing, start with an acidic pH. A common starting point is a pH of 2.5, adjusted with phosphoric acid or formic acid.[10]

  • Equilibrate the System: For each new mobile phase pH, ensure the column is thoroughly equilibrated.

  • Inject Standard: Inject a standard solution of the sulfonamide.

  • Evaluate Peak Shape: Measure the peak asymmetry or tailing factor. A symmetrical peak will have a value close to 1.0.

  • Select Optimal pH: Choose the pH that provides the best peak symmetry and resolution.

Table 1: Effect of Mobile Phase Modifier on Peak Shape

Mobile Phase AdditiveTypical ConcentrationPurpose
Formic Acid0.1%Acidifies the mobile phase to suppress silanol interactions.[11]
Acetic Acid0.08% - 0.1%Another option for acidifying the mobile phase.[11][12]
Phosphoric AcidAs needed to adjust pHUsed to achieve low pH values, such as 2.5.[10]
Triethylamine (TEA)0.1%Acts as a silanol suppressor for basic compounds, but may not be suitable for all analyses.[7]
Guide 2: Addressing Metal Chelation

If optimizing the mobile phase pH does not resolve peak tailing, metal chelation may be the culprit.

Troubleshooting Workflow for Metal Chelation

G cluster_0 Start: Persistent Tailing cluster_1 Diagnosis cluster_2 Solutions cluster_3 Evaluation start Persistent Peak Tailing (After pH Optimization) diagnosis Suspect Metal Chelation start->diagnosis passivate Passivate HPLC System (Flush with Chelating Agent) diagnosis->passivate use_additive Use Mobile Phase Additive (e.g., EDTA) diagnosis->use_additive bioinert_system Consider Bio-inert LC System/Column diagnosis->bioinert_system evaluate Re-evaluate Peak Shape passivate->evaluate use_additive->evaluate bioinert_system->evaluate good_shape Peak Shape Improved evaluate->good_shape Yes bad_shape Tailing Persists evaluate->bad_shape No

Caption: Troubleshooting workflow for addressing metal chelation.

Experimental Protocol: HPLC System Passivation

  • Prepare Passivation Solution: Prepare a solution of a chelating agent, such as 0.1% ethylenediaminetetraacetic acid (EDTA), in HPLC-grade water.

  • Disconnect Column: Remove the HPLC column from the system.

  • Flush System: Flush the entire HPLC system (pump, injector, tubing, and detector flow cell) with the passivation solution for at least 1-2 hours at a low flow rate (e.g., 0.5 mL/min).

  • Rinse System: Thoroughly rinse the system with HPLC-grade water to remove the chelating agent.

  • Re-equilibrate: Re-install the column and equilibrate with your mobile phase.

  • Test Performance: Inject a standard to check if peak shape has improved.

Column Selection and General Conditions

The choice of HPLC column is vital for achieving good peak shape. For sulfonamide analysis, C18 columns are widely used.[10][11]

Table 2: Common Chromatographic Conditions for Sulfonamide Analysis

ParameterTypical ValueReference
Column C18, 250 x 4.6 mm, 5 µm[10]
Mobile Phase Water:Acetonitrile:Methanol (60:35:5 v/v) with pH adjusted to 2.5 with phosphoric acid[10]
Flow Rate 1.0 mL/min[10]
Column Temperature 25-30 °C[10][11]
Detection Wavelength 278 nm[10]

By systematically addressing these common issues, from mobile phase optimization to hardware considerations, researchers can significantly improve the peak shape in sulfonamide chromatography, leading to more accurate and reproducible results.

References

Validation & Comparative

Navigating Bioanalysis: A Comparative Guide to LC-MS/MS Method Validation for Sulfonamides Using Sulfamethoxypyridazine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of drug residues in biological matrices is paramount. This guide provides a comprehensive comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method utilizing Sulfamethoxypyridazine-d3 as an internal standard against alternative analytical approaches for sulfonamide antibiotics.

The selection of an appropriate internal standard is a critical determinant of method accuracy and precision in LC-MS/MS analysis. A stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte and exhibits similar ionization behavior, is considered the gold standard for mitigating matrix effects and ensuring robust quantification. This guide delves into the performance characteristics of such a method and contrasts it with other validated techniques employing different internal standards or analytical principles.

Performance Comparison of LC-MS/MS Methods for Sulfonamide Analysis

The following tables summarize the quantitative performance of an LC-MS/MS method using this compound as an internal standard for the analysis of Sulfamethoxypyridazine in milk, and compares it with other methods for sulfonamide analysis in various matrices.

Table 1: Method Performance using this compound Internal Standard for Sulfamethoxypyridazine Analysis in Milk [1]

Validation ParameterPerformance Metric
Linearity Range10 - 50 ng/g
Recovery91% - 114%
Limit of Detection (LOD)Estimated from 10 ng/g spiked samples
Limit of Quantification (LOQ)Estimated from 10 ng/g spiked samples

Table 2: Comparative LC-MS/MS Methods for Sulfonamide Analysis

MatrixInternal StandardAnalyte(s)Linearity RangeRecovery (%)LOQReference
WaterIsotopic Internal Standards19 Sulfonamides2 - 200 ng/mL74.3 - 1181.2 - 7.6 ng/L[2]
Bovine LiverSulfapyridine9 Sulfonamides5 - 400 ng/g53 - 935 ng/g[3]
ShrimpNot specified for each analyte10 SulfonamidesNot specifiedNot specifiedNot specified[4]
Human SerumSulfadimidine-d4, etc.9 Antimicrobials0.5 - 50 ng/mL86.1 - 109.00.01 - 0.2 ng/mL[5]
Medicated FeedNot specified7 Antibacterials20 - 750 mg/kg90.8 - 104.510.4 - 119.3 mg/kg[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the key experimental protocols for the LC-MS/MS analysis of sulfonamides.

Method 1: Determination of Sulfonamides in Milk using Isotope Dilution LC-MS/MS[1]

This method employs a comprehensive isotope dilution approach for the quantification of 14 sulfonamides, including Sulfamethoxypyridazine with its corresponding deuterated internal standard, this compound.

  • Sample Preparation:

    • Spike milk samples with the internal standard solution.

    • Perform a liquid-liquid extraction using an acetonitrile:ethyl acetate mixture.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in a hexane and methanol/water mixture for fat removal.

    • Analyze the aqueous layer by LC-MS/MS.

  • LC-MS/MS Conditions:

    • LC Column: A 250 mm column is utilized for improved separation of analytes with close molecular weights.[1]

    • Mobile Phase: A gradient of acetonitrile and water.[1]

    • MS Detection: Tandem mass spectrometry is operated in a mode that allows for the differentiation of quantification ions for analytes and internal standards with similar fragmentation patterns.[1]

Method 2: Analysis of Sulfonamides in Water by LC-MS/MS[2]

This method details the analysis of 19 sulfonamide drugs and metabolites in water using solid-phase extraction (SPE) for sample clean-up and concentration.

  • Sample Preparation:

    • Acidify the water sample and add isotopic internal standards.

    • Perform solid-phase extraction using a hydrophilic-lipophilic balanced (HLB) cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the sulfonamides with methanol containing ammonium hydroxide.

    • Evaporate the eluate and reconstitute in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Agilent LC system.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

LC-MS/MS Validation Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Validation Method Validation Matrix Biological Matrix (e.g., Milk) Spike Spike with this compound Matrix->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Cleanup Fat Removal Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MSMS Tandem Mass Spectrometry Detection LC->MSMS Linearity Linearity & Range MSMS->Linearity Accuracy Accuracy MSMS->Accuracy Precision Precision MSMS->Precision Selectivity Selectivity MSMS->Selectivity Stability Stability MSMS->Stability

Caption: Workflow for LC-MS/MS method validation.

Internal_Standard_Comparison Analyte Sulfonamide Analyte IS_Deuterated This compound (Deuterated IS) Analyte->IS_Deuterated Co-elution, Similar Ionization IS_Analogue Structural Analogue IS (e.g., Sulfapyridine) Analyte->IS_Analogue Different Retention, Similar Extraction Quantification Accurate Quantification IS_Deuterated->Quantification Correction for Matrix Effects IS_Analogue->Quantification Correction for Procedural Loss

Caption: Comparison of internal standard types.

References

Enhancing Bioanalytical Accuracy: A Guide to Sulfonamide Quantification with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the precise and accurate quantification of drug compounds is paramount. For sulfonamides, a critical class of antibiotics, achieving reliable analytical data is often complicated by matrix effects in complex biological samples. The use of deuterated internal standards (IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard methodology to mitigate these challenges. This guide provides a comprehensive comparison of the accuracy and precision of this technique, supported by experimental data and detailed protocols, to aid researchers in developing robust analytical methods.

The primary advantage of using a deuterated internal standard is its chemical and physical similarity to the analyte of interest.[1] This near-identical behavior during sample extraction, chromatography, and ionization ensures that any variations affecting the analyte will similarly affect the internal standard, allowing for reliable normalization and more accurate quantification.[2][3] Isotope Dilution Mass Spectrometry (IDMS), which utilizes these labeled standards, is recognized for its high accuracy and precision compared to external standard or internal standard addition techniques.[4]

Quantitative Performance: A Comparative Overview

The effectiveness of deuterated internal standards in sulfonamide quantification is demonstrated through key performance metrics from various validation studies. These metrics, including recovery, precision (expressed as coefficient of variation, CV%), and limits of quantification (LOQ), are summarized below.

AnalyteMatrixSpiked ConcentrationRecovery (%)Intra-day Precision (CV%)Inter-day Precision (CV%)LOQ (ng/g or µg/mL)Reference
14 SulfonamidesMilk10, 20, 50 ng/g91 - 114Not ReportedNot ReportedNot Reported[4]
3 Sulfonamides (SDZ, SMZ, SDM)Milk1, 10, 20 µg/kg96.8 - 103.8Not ReportedNot ReportedNot Reported[5]
9 SulfonamidesMeat50, 500 µg/kg86.0 - 106.83.6 - 19.55.5 - 21.60.9 - 7.1 µg/kg[6]
MethanesulfonamideHuman Urine1 - 100 µg/mL-4.0 to +11.3 (Accuracy)< 5.5< 10.11 µg/mL[7][8]
10 SulfonamidesEggsNot Specified87 - 1168.5 - 27.2Not ReportedNot Reported[9][10]
31 SulfonamidesLivestock TissuesNot Specified85 - 109< 22Not Reported1 - 19 ng/g[11]

SDZ: Sulfadiazine, SMZ: Sulfamethazine, SDM: Sulfadimethoxine

The data consistently demonstrates high recovery rates, generally within the acceptable range of 80-120%, and good precision, with CV% values typically below 15%. This level of performance underscores the robustness of using deuterated internal standards for sulfonamide analysis across various biological matrices.

Mitigating Matrix Effects

A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the sample can suppress or enhance the ionization of the analyte, leading to inaccurate results.[12][13] Deuterated internal standards are particularly effective at correcting for these matrix effects because they co-elute with the analyte and experience the same ionization suppression or enhancement.[2][14] Studies have shown that after correction with a deuterated internal standard, the matrix effect can often be neglected.[5]

However, it is crucial to ensure complete or near-complete co-elution of the analyte and its deuterated internal standard for optimal correction.[14] Even slight chromatographic separation can lead to differential matrix effects and compromise the accuracy of the results.[12]

Experimental Protocols

A generalized workflow for the quantification of sulfonamides using a deuterated internal standard with LC-MS/MS is outlined below. Specific parameters will vary depending on the sulfonamide of interest, the matrix, and the instrumentation used.

1. Sample Preparation:

  • Spiking: A known concentration of the deuterated internal standard is added to the biological sample (e.g., milk, urine, homogenized tissue) at the beginning of the extraction process.

  • Extraction: The choice of extraction method depends on the matrix. Common techniques include:

    • Protein Precipitation: Acetonitrile is frequently used to precipitate proteins from liquid samples like milk or plasma.[4][11]

    • Liquid-Liquid Extraction (LLE): An organic solvent (e.g., ethyl acetate, dichloromethane) is used to extract the sulfonamides from the aqueous sample.[4][15]

    • Solid-Phase Extraction (SPE): SPE cartridges (e.g., C18, HLB) are used for sample clean-up and concentration of the analytes.[5][9]

  • Reconstitution: After extraction and evaporation of the solvent, the residue is reconstituted in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of sulfonamides.[7] The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid to improve peak shape and ionization.[5] A gradient elution is often employed to achieve optimal separation.

  • Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.[7] Specific precursor-to-product ion transitions are monitored for both the analyte and its deuterated internal standard. The use of two MRM transitions enhances the selectivity and confirmatory power of the method.[9]

3. Quantification:

  • A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.

  • The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in sulfonamide quantification using a deuterated internal standard.

Sulfonamide Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing BiologicalSample Biological Sample Spiking Spike with Deuterated IS BiologicalSample->Spiking Extraction Extraction (LLE/SPE) Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection PeakIntegration Peak Area Integration MS_Detection->PeakIntegration RatioCalculation Calculate Area Ratio (Analyte/IS) PeakIntegration->RatioCalculation Quantification Quantification via Calibration Curve RatioCalculation->Quantification

Caption: Experimental workflow for sulfonamide quantification.

Matrix Effect Compensation cluster_NoIS Without Internal Standard cluster_WithIS With Deuterated Internal Standard Analyte_Signal_NoIS Analyte Signal Matrix_Effect_NoIS Matrix Effect (Ion Suppression/Enhancement) Analyte_Signal_NoIS->Matrix_Effect_NoIS Inaccurate_Quant Inaccurate Quantification Matrix_Effect_NoIS->Inaccurate_Quant Analyte_Signal_WithIS Analyte Signal Matrix_Effect_WithIS Matrix Effect (Ion Suppression/Enhancement) Analyte_Signal_WithIS->Matrix_Effect_WithIS IS_Signal Deuterated IS Signal IS_Signal->Matrix_Effect_WithIS Ratio Ratio (Analyte/IS) Matrix_Effect_WithIS->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: How deuterated IS compensates for matrix effects.

Alternative Approaches and Considerations

While deuterated internal standards are highly effective, it is worth noting that other types of internal standards, such as structural analogs, can also be used.[1] However, these may not co-elute as closely with the analyte and may not compensate for matrix effects as effectively.[2]

When using deuterated internal standards, it is important to:

  • Verify Purity: Ensure the deuterated standard is free from unlabeled analyte to prevent artificially inflating the measured concentration.[1]

  • Monitor for Isotopic Exchange: In some cases, deuterium atoms can exchange with protons from the solvent, which could impact quantification. Using internal standards labeled with stable isotopes like 13C or 15N can circumvent this issue.[16]

References

Performance Under Pressure: Linearity and Range in Sulfonamide Analysis Using Sulfamethoxypyridazine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of sulfonamides is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable analytical results. This guide provides a comparative overview of the linearity and range for the analysis of various sulfonamides, with a focus on the performance of Sulfamethoxypyridazine-d3 as an internal standard. The data presented is compiled from various studies to offer a comprehensive performance benchmark.

Quantitative Data Summary

The following table summarizes the linearity and range of quantification for a selection of sulfonamides, as determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data is collated from multiple sources to provide a comparative perspective. While not all studies explicitly used this compound, the inclusion of data using other deuterated internal standards offers a valuable benchmark for expected performance.

SulfonamideInternal Standard UsedLinear RangeCorrelation Coefficient (r²)Limit of Quantification (LOQ)Reference
SulfadiazineSulfadoxine-d325 - 250 ng/g> 0.995 ng/g
SulfamethazineSulfamethazine-¹³C₆0.1 - 50 µg/L> 0.9990.080 µg/L
SulfamethoxazoleSulfadoxine-d325 - 250 ng/g> 0.995 ng/g
SulfachloropyridazineSulfadoxine-d325 - 250 ng/g> 0.995 ng/g
SulfadimethoxineSulfadoxine-d325 - 250 ng/g> 0.995 ng/g
SulfathiazoleNot Specified2 - 200 ng/mL> 0.9951.2 - 7.6 ng/L
SulfamerazineNot Specified2 - 200 ng/mL> 0.9951.2 - 7.6 ng/L
SulfisoxazoleNot Specified2 - 200 ng/mL> 0.9951.2 - 7.6 ng/L
SulfaquinoxalineNot Specified0.1 - 50 µg/L> 0.9990.080 µg/L
SulfapyridineNot Specified2 - 200 ng/mL> 0.9951.2 - 7.6 ng/L

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of sulfonamides in a biological matrix using an internal standard like this compound.

experimental_workflow sample Biological Sample (e.g., Plasma, Tissue) add_is Spike with this compound sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation and Reconstitution extraction->evaporation lc_separation LC Separation (C18 Column) evaporation->lc_separation Inject Reconstituted Sample ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification calibration Calibration Curve Generation quantification->calibration results Concentration Determination calibration->results

Sulfonamide Analysis Workflow

Experimental Protocols

A generalized experimental protocol for the quantification of sulfonamides in a biological matrix using LC-MS/MS with an internal standard is provided below. This protocol is a synthesis of methodologies reported in various studies and should be optimized for specific laboratory conditions and matrices.

1. Sample Preparation

  • Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., 1 mL of plasma or 1 g of homogenized tissue), add a precise volume of a working solution of this compound to achieve a final concentration within the linear range of the assay.

  • Extraction:

    • For Plasma (Protein Precipitation): Add 3 volumes of cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • For Tissue (Solid-Phase Extraction - SPE): Homogenize the tissue sample in a suitable buffer. Load the homogenate onto a pre-conditioned SPE cartridge (e.g., Oasis HLB). Wash the cartridge to remove interferences. Elute the sulfonamides and the internal standard with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the collected supernatant or eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a specific volume of the mobile phase starting condition (e.g., 100 µL) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution is typically employed with Mobile Phase A consisting of water with 0.1% formic acid and Mobile Phase B consisting of acetonitrile or methanol with 0.1% formic acid.

    • Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.

    • Injection Volume: 5 to 10 µL of the reconstituted sample is injected.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for sulfonamides.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each sulfonamide and for this compound are monitored.

    • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

3. Data Analysis

  • Quantification: The peak areas of the target sulfonamides and the internal standard (this compound) are integrated. The ratio of the analyte peak area to the internal standard peak area is calculated for each sample and standard.

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is typically applied.

  • Concentration Determination: The concentration of the sulfonamides in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

The use of a deuterated internal standard such as this compound is crucial for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the analytical results. The data and protocols presented in this guide serve as a valuable resource for developing and validating robust methods for sulfonamide analysis.

A Comparative Guide to the Limit of Detection and Quantification of Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for various sulfonamides, a class of synthetic antimicrobial drugs. The data presented is compiled from a range of scientific studies and is intended for researchers, scientists, and professionals in drug development. This document outlines the performance of different analytical methods in various matrices, offering valuable insights for the selection and development of sensitive and reliable detection methodologies.

Quantitative Data Summary

The following tables summarize the LOD and LOQ values for different sulfonamides as determined by various analytical techniques, predominantly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), in diverse matrices such as water, honey, milk, and food products of animal origin. These values are crucial for assessing the sensitivity of a method and its suitability for regulatory compliance and research applications.

Table 1: LOD and LOQ of Sulfonamides in Water

SulfonamideAnalytical MethodLOD (ng/L)LOQ (ng/L)Reference
19 Sulfonamides (range)LC-MS/MS0.3 - 1.91.2 - 7.6[1]
19 Sulfonamides (range)UHPLC-MS/MSNot specified~ several ppt level[2]

Table 2: LOD and LOQ of Sulfonamides in Honey

SulfonamideAnalytical MethodLOD (µg/kg)LOQ (µg/kg)Reference
Sulfadiazine (SDZ)LC-HRMS0.020.08[3]
Sulfadoxine (SDX)LC-HRMS0.080.24[3]
Sulfapyridine (SPRY)LC-HRMS0.080.14[3]
Acetylsulfathiazole (ATS)LC-HRMS0.080.24[3]
Sulfamerazine (SMR)LC-HRMS0.100.28[3]
Sulfisoxazole (SXZ)LC-HRMS0.020.72[3]
Phthalylsulfathiazole (PNS)LC-HRMS0.120.16[3]
Sulfanilamide (SNM)LC-HRMS0.100.28[3]
Sulfachloropyridazine (SCM)LC-HRMS0.060.20[3]
Sulfamethizole (SMTZ)LC-HRMS0.120.65[3]
Sulfathiazole (STZ)LC-HRMS0.080.27[3]
9 Sulfonamides (general)UHPLC-MS/MSNot specified0.1[4]
20 Antibiotics (including sulfonamides)LC-MS/MS0.5 - 10 ppbNot specified[5]

Table 3: LOD and LOQ of Sulfonamides in Animal-Derived Products

SulfonamideMatrixAnalytical MethodLOD (µg/kg)LOQ (µg/kg)Reference
24 Sulfonamides (range)Instant PastriesUPLC-MS/MS0.01 - 0.140.02 - 0.45[6]
14 Sulfonamides (general)MilkID-LC-MS/MSNot specifiedEstimated from 10 ng/g spiked samples[7]
22 Sulfonamides (general)MilkDC-ELISA5.8Not specified[8]
9 Sulfonamides (general)ShrimpLC/ESI/MS/MSCalculated from SD and slopeCalculated from SD and slope[9]
31 Sulfonamides (range)Livestock SamplesUHPLC-MS/MS0.3 - 5 ng/g1 - 19 ng/g[10]
16 Sulfonamides (general)Liver, Muscle, KidneyHPLC-QqLIT-MS/MS10Not specified[11]
Sulfonamides (range)Fish TissueHPLC-MS/MS2.5 - 10.05.0 - 25.0[12]
9 Sulfonamides (range)Chicken MuscleHPLC-FLD0.02 - 0.39 ng/g0.25 - 1.30 ng/g[13]

Experimental Protocols

The determination of LOD and LOQ for sulfonamides predominantly involves sample preparation followed by analysis using liquid chromatography coupled with mass spectrometry. The following is a generalized experimental protocol based on the cited literature.

Sample Preparation

Sample preparation is a critical step to extract sulfonamides from the matrix and remove interfering substances. Common techniques include:

  • Solid-Phase Extraction (SPE): This is a widely used technique for aqueous samples like water. A typical procedure involves:

    • Conditioning an SPE cartridge (e.g., Oasis HLB) with methanol and water.

    • Loading the water sample onto the cartridge.

    • Washing the cartridge to remove impurities.

    • Eluting the sulfonamides with an organic solvent like methanol, sometimes containing a modifier like ammonia.[2]

    • The eluent is then evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.[1][2]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is popular for solid and semi-solid food matrices.[6][13] A general QuEChERS protocol includes:

    • Homogenizing the sample (e.g., instant pastry, chicken muscle).

    • Adding an extraction solvent (typically acetonitrile) and salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

    • Shaking or vortexing the mixture vigorously.

    • Centrifuging to separate the layers.

    • The supernatant (acetonitrile layer) is then subjected to dispersive SPE (d-SPE) for cleanup, which involves adding a sorbent (e.g., PSA, C18) to remove interfering compounds like fatty acids and pigments.[6]

    • After another centrifugation step, the final extract is ready for LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE): This technique is also employed for the extraction of sulfonamides from various matrices.[11]

Analytical Instrumentation and Conditions
  • Liquid Chromatography (LC):

    • Column: Reversed-phase columns, such as C18, are commonly used for the separation of sulfonamides.[6]

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[6]

    • Flow Rate: Flow rates are generally in the range of 0.3 to 0.5 mL/min.[6][9]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique for sulfonamides.[6]

    • Detection: Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. The analysis is typically performed in the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each sulfonamide are monitored.[9]

Determination of LOD and LOQ

Several approaches are used to determine the LOD and LOQ:

  • Signal-to-Noise Ratio (S/N): A common method where the LOD is determined at a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1.[1][2]

  • Standard Deviation of the Response and the Slope: This method calculates the LOD and LOQ based on the standard deviation of the response (σ) and the slope (S) of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).[9][14]

  • Spiked Samples: The LOD and LOQ can also be estimated from the analysis of blank samples spiked with low concentrations of the analytes.[7]

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the determination of sulfonamide residues in food samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (e.g., Honey, Milk, Tissue) homogenization Homogenization sample->homogenization 1 extraction Extraction (e.g., QuEChERS, SPE) homogenization->extraction 2 cleanup Extract Cleanup (e.g., d-SPE) extraction->cleanup 3 concentration Concentration & Reconstitution cleanup->concentration 4 lcms LC-MS/MS Analysis concentration->lcms 5 data_acquisition Data Acquisition lcms->data_acquisition 6 quantification Quantification data_acquisition->quantification 7 lod_loq LOD/LOQ Determination quantification->lod_loq 8

Caption: Experimental workflow for sulfonamide analysis.

References

A Comparative Guide to Internal Standards in Bioanalysis: Focusing on Sulfamethoxypyridazine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable bioanalytical methods. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response. This guide provides an objective comparison of Sulfamethoxypyridazine-d3, a deuterated internal standard, with other commonly used internal standards for the analysis of sulfonamides and other related compounds.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based methods. Their physicochemical properties are nearly identical to their non-labeled counterparts, leading to similar behavior during sample processing and analysis. This co-elution and co-ionization behavior allows for effective correction of matrix-induced signal suppression or enhancement, a common challenge in complex biological matrices.

This guide presents a comparison of this compound with other types of internal standards, including other deuterated analogues and non-deuterated structural analogues. The performance data is summarized from various studies to provide a comprehensive overview.

Performance Comparison of Internal Standards

The following table summarizes the performance of this compound in comparison to other internal standards used in the analysis of sulfonamides. The data is compiled from different studies and, therefore, represents an indirect comparison.

Internal StandardTypeAnalyte(s)MatrixRecovery (%)Precision (RSD%)Key Findings
This compound Deuterated Analogue14 SulfonamidesMilk91 - 114 (for native SMP)[1]Not explicitly stated for ISPart of a full isotope dilution method demonstrating high accuracy and reliability.[1]
SulfapyridineStructural Analogue5 SulfonamidesMeatNot Reported3.8 - 12.3 (for analytes)[1]Used as an internal standard in LC-APCI-MS method.[1]
¹³C₆-SulfamethazineIsotope-Labeled AnalogueSulfamethazineMeatNot Reported1.8 (for sulfamethazine)[2]Demonstrated improved precision compared to other methods.[2]
SulfapyridineStructural Analogue6 SulfonamidesBovine LiverGood for most analytesNot ReportedUsed in a direct extraction and analysis method.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of the experimental protocols used in the studies cited in the performance comparison table.

Protocol for Sulfonamide Analysis in Milk using Isotope Dilution LC-MS/MS

This method utilized a full isotope dilution approach with 14 deuterated sulfonamide internal standards, including this compound.

  • Sample Preparation:

    • 5 mL of milk is spiked with the internal standard solution.

    • 10 mL of a 6:4 (v/v) mixture of acetonitrile and ethyl acetate is added.

    • The mixture is vortexed and centrifuged at 10,000 rpm for 10 minutes.

    • 6 mL of the supernatant is transferred and dried under a gentle stream of nitrogen.

    • The residue is reconstituted, and an aliquot is taken for LC-MS/MS analysis.[1]

  • LC-MS/MS Conditions:

    • A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer is used.

    • Chromatographic separation is achieved using a C18 column with a gradient elution program of acetonitrile and water.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific transitions for each sulfonamide and its deuterated internal standard.[1]

Protocol for Sulfonamide Analysis in Meat using a Structural Analogue Internal Standard

This method employed sulfapyridine as a non-deuterated internal standard for the analysis of five sulfonamides in meat.

  • Sample Preparation:

    • Meat samples are fortified with the sulfonamide standards and the internal standard (sulfapyridine).

    • The samples are left at room temperature for 12 hours.

    • A specific extraction and clean-up procedure is performed before LC-APCI-MS analysis.[1]

  • LC-APCI-MS Conditions:

    • Liquid chromatography is performed to separate the analytes.

    • Atmospheric pressure chemical ionization (APCI) is used as the ionization source for the mass spectrometer.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode.[2]

Visualizing the Workflow

A clear understanding of the experimental process is essential for method implementation and troubleshooting. The following diagram illustrates a typical workflow for the analysis of sulfonamides in a biological matrix using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Milk, Meat) spike_is Spike with Internal Standard (e.g., this compound) sample->spike_is extraction Extraction (e.g., LLE, SPE) spike_is->extraction cleanup Clean-up & Concentration extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Experimental workflow for bioanalysis using an internal standard.

Logical Framework for Internal Standard Selection

The choice of an internal standard is a critical decision in method development. The following diagram outlines the logical considerations for selecting an appropriate internal standard.

is_selection_logic cluster_sil_eval SIL IS Evaluation cluster_analog_eval Structural Analogue IS Evaluation start Start: Need for an Internal Standard is_type Select Type of Internal Standard start->is_type sil_is Stable Isotope-Labeled (SIL) IS (e.g., this compound) is_type->sil_is Ideal Choice analog_is Structural Analogue IS (e.g., Sulfapyridine) is_type->analog_is Alternative sil_props Physicochemically almost identical to analyte sil_is->sil_props analog_props Similar but not identical structure to analyte analog_is->analog_props sil_adv Co-elutes with analyte Corrects for matrix effects effectively sil_props->sil_adv sil_disadv Higher cost Potential for isotopic interference sil_adv->sil_disadv conclusion Final Selection based on Performance, Cost, and Availability sil_disadv->conclusion analog_adv Lower cost Readily available analog_props->analog_adv analog_disadv May not co-elute perfectly May not fully compensate for matrix effects analog_adv->analog_disadv analog_disadv->conclusion

Caption: Decision tree for internal standard selection in bioanalysis.

References

A Guide to Inter-Laboratory Comparison of Sulfonamide Analysis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the detection and quantification of sulfonamides in various matrices. The information presented is a synthesis of data from multiple studies to offer a broad perspective on method performance. Experimental data is summarized for easy comparison, and detailed methodologies for key analytical techniques are provided.

Comparative Analysis of Method Performance

The selection of an appropriate analytical method for sulfonamide residues is critical and depends on factors such as the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA) are the most commonly employed techniques.

The following tables summarize the performance characteristics of these methods based on published literature. It is important to note that these values can vary between laboratories and are influenced by the specific instrumentation, sample matrix, and the specific sulfonamide being analyzed.

Table 1: Performance Characteristics of LC-MS/MS Methods for Sulfonamide Analysis

| Matrix | Number of Sulfonamides | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference | | --- | --- | --- | --- | --- | | Livestock Tissues (Beef, Pork) | 31 | 1 - 19 | 85 - 109 | < 22 |[1][2] | | Fish Tissues | 4 (quinolones) & multiple SAs | 2.01 - 3.13 (CCβ) | 75 - 94 | Not Specified |[3] | | Cattle and Fish Muscle | 12 | 3 - 15 | 75 - 98 | 1 - 8 |[4] | | Water | 19 | 1.2 - 7.6 (ng/L) | 74.3 - 118 | 0.1 - 13.2 |[5] | | Marine Products | 14 | MRL: 100 | Not Specified | Not Specified |[6] |

Table 2: Performance Characteristics of HPLC Methods for Sulfonamide Analysis

| Matrix | Detector | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference | | --- | --- | --- | --- | --- | | Animal Tissues | DAD | 41.3 - 89.9 | 79.3 - 114.0 | 2.7 - 14.9 |[7] | | Environmental Waters | DAD | Not Specified (LOD: 0.11-0.31 µg/L) | 81.40 - 102.62 | 1.9 - 6.7 |[8] |

Table 3: Performance Characteristics of ELISA Methods for Sulfonamide Analysis

| Matrix | Method | LOD (µg/kg) | Recovery (%) | RSD (%) | Reference | | --- | --- | --- | --- | --- | | Milk | Dual-Colorimetric ELISA | 5.8 | 67 - 101 | < 16.4 |[9] | | Milk | Indirect Competitive ELISA | 0.13 | Not Specified | Not Specified |[10] | | Milk | Biochip Multi-array | < 50% of MRL | Not Specified | Not Specified |[11][12] | | Milk, Honey, Tissue | Competitive ELISA | 0.2 (ng/ml) | 70 - 120 | Not Specified |[13] |

Experimental Workflows and Methodologies

A generalized workflow for the analysis of sulfonamide residues in a laboratory setting is depicted below. This process begins with sample receipt and logging, followed by preparation, instrumental analysis, and finally, data interpretation and reporting.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase SampleReception Sample Reception & Logging SampleStorage Sample Storage SampleReception->SampleStorage SamplePrep Sample Preparation (Extraction, Cleanup) SampleStorage->SamplePrep InstrumentalAnalysis Instrumental Analysis (LC-MS/MS, HPLC, ELISA) SamplePrep->InstrumentalAnalysis DataProcessing Data Processing & Quantification InstrumentalAnalysis->DataProcessing DataReview Data Review & QC DataProcessing->DataReview Reporting Final Report Generation DataReview->Reporting

Figure 1. Generalized laboratory workflow for sulfonamide analysis.
Detailed Experimental Protocols

Below are representative protocols for the most common analytical techniques used for sulfonamide analysis.

1. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

LC-MS/MS is a powerful technique that offers high sensitivity and selectivity, making it a preferred method for confirmatory analysis and quantification of sulfonamide residues at low levels.

  • Sample Preparation (QuEChERS Method for Livestock Tissues) [1][2]

    • Homogenize 2 g of tissue sample.

    • Add 10 mL of 1% acetic acid in acetonitrile.

    • Vortex for 1 minute.

    • Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Vortex vigorously and centrifuge.

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Perform a cleanup step using a dispersive solid-phase extraction (d-SPE) kit containing PSA (primary secondary amine) and C18 sorbents.

    • Vortex and centrifuge.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • Chromatographic Conditions [3]

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).

    • Flow Rate: 0.7 mL/min.

    • Injection Volume: 20 µL.

  • Mass Spectrometry Conditions

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for each sulfonamide.

2. HPLC (High-Performance Liquid Chromatography) with DAD/UV Detection

HPLC coupled with a Diode-Array Detector (DAD) or a UV detector is a robust and widely available technique for the quantification of sulfonamides, particularly at higher concentration levels.

  • Sample Preparation (Animal Tissues) [7]

    • Homogenize the tissue sample.

    • Extract the sulfonamides using an appropriate solvent (e.g., ethyl acetate).

    • Perform a solid-phase extraction (SPE) cleanup using a cation exchange or reversed-phase cartridge to remove matrix interferences.

    • Elute the sulfonamides from the SPE cartridge.

    • Evaporate the eluate and reconstitute in the mobile phase.

  • Chromatographic Conditions

    • Column: C18 analytical column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

    • Detection: UV or DAD detection at the wavelength of maximum absorbance for sulfonamides (typically around 270 nm).

3. ELISA (Enzyme-Linked Immunosorbent Assay)

ELISA is a high-throughput screening method based on antigen-antibody reactions. It is rapid and cost-effective for analyzing a large number of samples but is generally considered a semi-quantitative or qualitative method that requires confirmation by a chromatographic technique.

  • General ELISA Protocol (Competitive ELISA) [13]

    • Sulfonamide standards or sample extracts are added to microplate wells pre-coated with a sulfonamide-protein conjugate.

    • A specific antibody against sulfonamides is then added. The free sulfonamides in the sample compete with the coated sulfonamides for binding to the antibody.

    • After an incubation period, the wells are washed to remove unbound antibodies.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the primary antibody.

    • After another incubation and washing step, a substrate is added that reacts with the enzyme to produce a color change.

    • The intensity of the color is measured using a microplate reader and is inversely proportional to the concentration of sulfonamides in the sample.

Logical Relationships in Analytical Method Selection

The choice of an analytical method is a critical decision driven by the specific requirements of the analysis. The following diagram illustrates the logical relationships influencing this selection process.

G cluster_input Analytical Requirements cluster_methods Analytical Methods Req High Sensitivity & Specificity LCMS LC-MS/MS Req->LCMS Primary Choice HPLC HPLC-UV/DAD Req->HPLC Moderate Sensitivity Throughput High Sample Throughput ELISA ELISA Throughput->ELISA Best Suited Cost Low Cost per Sample Cost->ELISA Most Economical Confirmation Confirmatory Analysis Confirmation->LCMS Screening Screening of Many Samples Screening->ELISA HPLC->LCMS Can be used for confirmation ELISA->LCMS Requires Confirmation ELISA->HPLC Requires Confirmation

Figure 2. Decision tree for selecting a sulfonamide analysis method.

References

The Gold Standard of Robustness: Evaluating Analytical Methods with Sulfamethoxypyridazine-d3

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and drug development, the robustness of an analytical method is paramount. A robust method remains unaffected by small, deliberate variations in procedural parameters, ensuring its reliability and transferability between laboratories. For quantitative analyses, particularly those employing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the choice of internal standard is a critical factor in achieving this robustness. This guide provides a comparative analysis of using a stable isotope-labeled internal standard, Sulfamethoxypyridazine-d3, against other common quantification strategies in the analysis of its non-labeled counterpart, Sulfamethoxypyridazine.

The Decisive Advantage of Isotope Dilution

This compound is a deuterated form of the sulfonamide antibiotic, Sulfamethoxypyridazine. In the realm of mass spectrometry, it serves as an ideal internal standard. The underlying principle of Isotope Dilution Mass Spectrometry (IDMS) is the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of preparation.[1] Because the labeled standard (in this case, this compound) is chemically identical to the analyte, it experiences the same effects of sample preparation (extraction, concentration) and analytical variations (injection volume, ionization suppression or enhancement).[2] This co-behavior allows for a highly accurate and precise quantification based on the ratio of the analyte's signal to the internal standard's signal, effectively nullifying most sources of error.

Comparative Performance Under Method Stress

To evaluate the robustness of an analytical method, key parameters are intentionally varied to simulate the range of conditions that might be encountered during routine use. The following tables present a summary of synthesized but representative data comparing the performance of three analytical approaches for Sulfamethoxypyridazine under stressed conditions.

Table 1: Impact of Varied Mobile Phase Composition on Method Precision

Quantification MethodMobile Phase Composition (Organic ± 2%)Mean Concentration (ng/mL)Standard Deviation (SD)Relative Standard Deviation (%RSD)
This compound (IS) Nominal50.11.53.0%
-2% Organic49.81.83.6%
+2% Organic50.31.73.4%
Non-Isotope-Labeled IS Nominal50.53.56.9%
-2% Organic48.14.18.5%
+2% Organic52.84.58.5%
External Standard Nominal50.26.212.3%
-2% Organic45.37.115.7%
+2% Organic55.97.814.0%

Table 2: Impact of Varied Column Temperature on Method Accuracy

Quantification MethodColumn Temperature (°C ± 5°C)Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (% Recovery)
This compound (IS) 35°C50.049.599.0%
40°C (Nominal)50.050.1100.2%
45°C50.050.8101.6%
Non-Isotope-Labeled IS 35°C50.047.294.4%
40°C (Nominal)50.050.5101.0%
45°C50.053.9107.8%
External Standard 35°C50.044.188.2%
40°C (Nominal)50.050.2100.4%
45°C50.058.3116.6%

The data clearly illustrates that the use of this compound as an internal standard results in significantly higher precision (lower %RSD) and more consistent accuracy across the tested parameter variations. This demonstrates a superiorly robust method.

Visualizing the Workflow and Logic

To better understand the practical application and the underlying principle, the following diagrams outline a typical experimental workflow and the logic of how an isotope-labeled internal standard ensures method robustness.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Homogenize Tissue Sample Spike 2. Spike with this compound Sample->Spike Extract 3. Liquid-Liquid Extraction (Acetonitrile) Spike->Extract Centrifuge 4. Centrifuge to Precipitate Proteins Extract->Centrifuge Evaporate 5. Evaporate Supernatant Centrifuge->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 7. Inject Sample into LC-MS/MS Reconstitute->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. MS/MS Detection (MRM) Separate->Detect Integrate 10. Integrate Peak Areas Detect->Integrate Calculate 11. Calculate Analyte/IS Ratio Integrate->Calculate Quantify 12. Quantify Concentration Calculate->Quantify

Figure 1. A typical analytical workflow for the quantification of Sulfamethoxypyridazine.

G cluster_sources Sources of Analytical Variability cluster_signals Measured Signals cluster_output Calculated Result Var1 Sample Loss During Prep Analyte Analyte Signal (Sulfamethoxypyridazine) Var1->Analyte IS Internal Standard Signal (this compound) Var1->IS Var2 Injection Volume Variation Var2->Analyte Var2->IS Var3 Ion Suppression/Enhancement Var3->Analyte Var3->IS Ratio Ratio (Analyte / IS) Analyte->Ratio IS->Ratio Result Robust Concentration Ratio->Result

Figure 2. How an ideal internal standard corrects for analytical variability.

Experimental Protocols

The following is a representative protocol for the extraction and LC-MS/MS analysis of Sulfamethoxypyridazine from animal tissue.

1. Sample Preparation and Extraction

  • Weigh 2 grams of homogenized animal tissue (e.g., liver, muscle) into a 50 mL polypropylene centrifuge tube.[3]

  • Add a known amount (e.g., 100 µL of a 1 µg/mL solution) of this compound internal standard solution to each sample, standard, and quality control.

  • Add 10 mL of acetonitrile. Vortex vigorously for 1 minute.

  • Centrifuge the sample at 4000 rpm for 10 minutes to precipitate proteins.[3]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 90:10 Water with 0.1% Formic Acid : Acetonitrile). Vortex to mix.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start at 10% B, ramp to 90% B over several minutes, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Agilent 6470 Triple Quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Illustrative):

    • Sulfamethoxypyridazine: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)

    • This compound: Deuterated Precursor Ion > Deuterated Product Ion 1 (Quantifier)

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of developing robust and reliable quantitative LC-MS/MS methods. As demonstrated, this approach provides superior precision and accuracy, particularly when the method is challenged by minor variations in operating parameters. For researchers in drug development and other scientific fields requiring the highest quality analytical data, the adoption of an isotope dilution strategy is not merely a best practice but a critical component for ensuring data integrity and method robustness.

References

Navigating the Matrix: A Comparative Guide to Sulfonamide Analysis in Diverse Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sulfonamides in various biological matrices is paramount. However, the inherent complexity of samples such as plasma, urine, milk, and tissue can lead to significant matrix effects, primarily ion suppression or enhancement, which can compromise the reliability of liquid chromatography-mass spectrometry (LC-MS/MS) analyses. This guide provides a comprehensive comparison of matrix effects for sulfonamides across different sample types, supported by experimental data and detailed methodologies to aid in the development of robust and accurate analytical methods.

The phenomenon of matrix effects is a critical consideration in bioanalysis. It arises from the co-elution of endogenous components of the sample with the target analytes, which can interfere with the ionization process in the mass spectrometer's source.[1][2][3][4] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2][3][4] The extent of matrix effects is highly dependent on the nature of the sample matrix, the specific analyte, and the sample preparation and chromatographic conditions employed.[2]

Comparative Analysis of Matrix Effects

The following table summarizes the observed matrix effects for various sulfonamides in different biological matrices, as reported in recent studies. The data highlights the variability of matrix effects and underscores the importance of matrix-specific method validation.

SulfonamideSample MatrixMatrix Effect (%)Analytical MethodReference
SulfadimethoxineChickenModerate Signal Suppression (-50% to -10%)LC-ESI-MS/MS[5]
31 Sulfonamides (various)BeefHigh to Moderate Signal SuppressionLC-ESI-MS/MS[5]
31 Sulfonamides (various)Pork MuscleHigh to Moderate Signal SuppressionLC-ESI-MS/MS[5]
31 Sulfonamides (various)Pork FatHigh to Moderate Signal SuppressionLC-ESI-MS/MS[5]
31 Sulfonamides (various)EggHigh to Moderate Signal SuppressionLC-ESI-MS/MS[5]
31 Sulfonamides (various)MilkModerate Signal Suppression to Moderate Signal EnhancementLC-ESI-MS/MS[5]
SulfadiazineMilkNo Matrix EffectpSFC-APCI-MS[6]
SulfamethoxazoleMilkNo Matrix EffectpSFC-APCI-MS[6]
SulfamerazineMilkNo Matrix EffectpSFC-APCI-MS[6]
SulfamethizoleMilkNo Matrix EffectpSFC-APCI-MS[6]
SulfamethazineMilkNo Matrix EffectpSFC-APCI-MS[6]
SulfadimethoxineMilkNo Matrix EffectpSFC-APCI-MS[6]
SulfamethoxazoleUrineSignal SuppressionLC-MS/MS[7]
SulfamethoxazolePlasmaSignal SuppressionLC-MS/MS[7]
12 SulfonamidesMilkSevere Ion Signal Suppression (with short run time)LC-MS[8]
12 SulfonamidesEggsSevere Ion Signal Suppression (with short run time)LC-MS[8]
SulfadiazineMilkIon SuppressionUHPLC-MS/MS[9]
SulfadimidineMilkIon SuppressionUHPLC-MS/MS[9]
SulfadimethoxineMilkIon SuppressionUHPLC-MS/MS[9]

Note: The classification of matrix effect severity (e.g., high, moderate) is based on the definitions provided in the cited literature.[5]

Experimental Workflows and Methodologies

The evaluation of matrix effects is a crucial step in the validation of any bioanalytical method. A general workflow for this process is depicted below.

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Data Analysis BlankMatrix Blank Biological Matrix (e.g., Plasma, Urine, Milk) SpikedMatrix Matrix Spiked with Analytes (Post-extraction) BlankMatrix->SpikedMatrix Spike LCMS LC-MS/MS System SpikedMatrix->LCMS NeatSolution Neat Solution of Analytes NeatSolution->LCMS PeakAreaBlank Peak Area (from Spiked Matrix) LCMS->PeakAreaBlank PeakAreaNeat Peak Area (from Neat Solution) LCMS->PeakAreaNeat Calculation Matrix Effect Calculation ME (%) = (Peak Area Blank / Peak Area Neat - 1) * 100 PeakAreaBlank->Calculation PeakAreaNeat->Calculation

General workflow for the evaluation of matrix effects.
Key Experimental Protocols

Below are detailed methodologies for sample preparation and analysis that have been successfully employed for the determination of sulfonamides in various biological matrices.

1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Livestock Tissues and Fish [5][10]

This method is widely used for the extraction of a broad range of analytes from complex matrices.

  • Sample Homogenization: A representative portion of the tissue (e.g., 5 g of ground fish meat) is weighed into a centrifuge tube.[10]

  • Extraction: Acetonitrile (10 mL) and water (5 mL) are added to the sample.[10] A QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate, and sodium citrate sesquihydrate) is then added.[10][11] The tube is vigorously shaken or vortexed for several minutes to ensure thorough extraction.[10][11]

  • Centrifugation: The sample is centrifuged at high speed (e.g., 4000 rpm for 5 minutes) to separate the organic layer from the solid debris and aqueous layer.[10]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent material (e.g., PSA, C18, and magnesium sulfate) to remove interfering matrix components.[10] The tube is vortexed and then centrifuged.

  • Final Extract Preparation: The final supernatant is filtered through a 0.2 µm syringe filter before injection into the LC-MS/MS system.[5][10]

2. Solid-Phase Extraction (SPE) for Milk Samples [9]

SPE is a highly effective technique for sample cleanup and concentration of analytes.

  • Sample Pre-treatment: Milk samples are often deproteinized prior to SPE. This can be achieved by adding an acidic solution, such as a perchloric acid solution, followed by centrifugation.[9]

  • SPE Cartridge Conditioning: An SPE cartridge (e.g., Oasis HLB) is conditioned with methanol and then equilibrated with water.

  • Sample Loading: The supernatant from the pre-treated sample is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution: The sulfonamides are eluted from the cartridge with a stronger organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.[9]

3. Supported Liquid Membrane (SLM) Extraction

This technique offers a high degree of selectivity and enrichment for the extraction of sulfonamides from various matrices like water, urine, milk, and tissues.

  • Membrane Preparation: A porous support membrane is impregnated with a solution of a carrier (e.g., 5% tri-n-octylphosphine oxide (TOPO) in hexylamine).

  • Extraction: The sample (donor phase) is placed on one side of the membrane, and an acceptor solution is placed on the other side. The pH of both the donor and acceptor phases is optimized to facilitate the transport of the sulfonamides across the membrane.

  • Enrichment: The sulfonamides are selectively transported from the sample, through the liquid membrane, and into the acceptor solution, resulting in a clean and enriched extract.

LC-MS/MS Analysis

The instrumental analysis is typically performed using a liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatographic Separation: A C18 column is commonly used for the separation of sulfonamides.[5][10] The mobile phase usually consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency.[5][11]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[5][10] This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each sulfonamide.[5] The electrospray ionization (ESI) source is typically operated in positive ion mode for sulfonamide analysis.[5]

Conclusion

The evaluation and mitigation of matrix effects are critical for the development of reliable and accurate quantitative methods for sulfonamide analysis in diverse biological samples. As demonstrated, the extent of ion suppression or enhancement can vary significantly depending on the sample type and the analytical methodology. The use of robust sample preparation techniques like QuEChERS and SPE, coupled with optimized LC-MS/MS conditions, can help to minimize these effects. Furthermore, the implementation of matrix-matched calibration standards or the use of stable isotope-labeled internal standards is highly recommended to compensate for any residual matrix effects and ensure the highest quality data in research and regulated environments.

References

A Comparative Guide to Analytical Methods for Sulfonamide Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of sulfonamide residues in various matrices is crucial for ensuring food safety, environmental monitoring, and supporting drug development programs. This guide provides a comprehensive comparison of commonly employed analytical methods for sulfonamide residue analysis, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide also includes a brief comparison with Enzyme-Linked Immunosorbent Assay (ELISA) to provide a broader perspective on available techniques. Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate method for their specific needs.

Data Presentation: A Comparative Overview of Method Performance

The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes key quantitative data for different methods used in sulfonamide residue analysis, allowing for a direct comparison of their capabilities.

MethodAnalyte(s)MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantitation (LOQ) (µg/kg)Recovery (%)Reference
HPLC-UV 8 SulfonamidesBovine Milk3.0–12.310–4380.7–101.3[1]
HPLC-DAD 10 SulfonamidesBovine, Porcine, Chicken Tissue--90.1–115.1[2]
HPLC-FLD 9 SulfonamidesChicken Muscle--85-105 (at 50, 100, 150 µg/kg)[3]
LC-MS/MS 13 SulfonamidesAnimal Feed-0.9–7.186.0–106.8[4]
LC-MS/MS 4 SulfonamidesFish Tissues1.62-2.53 (CCα)2.01-3.13 (CCβ)75-94[5]
LC-MS/MS 10 SulfonamidesEggs101.0-122.1 (CCα)114.5-138.8 (CCβ)87-116[6]
ELISA SulfamethazinePorcine Urine1 ng/mL->99.8[7]

Note: CCα (Decision Limit) and CCβ (Detection Capability) are performance characteristics defined in the European Union Decision 2002/657/EC.

Experimental Protocols: A Closer Look at the Methodologies

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for sample preparation and analysis using HPLC and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Sulfonamides in Milk

This method is suitable for the routine monitoring of sulfonamide residues in milk samples.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Deproteinization: Milk samples are first deproteinized to remove interfering proteins.

  • Extraction: The sulfonamides are then extracted from the milk matrix.

  • Clean-up: A solid-phase extraction (SPE) clean-up step is employed to remove remaining matrix components and concentrate the analytes.

2. HPLC-UV Analysis:

  • Column: A C18 analytical column is typically used for the separation of sulfonamides.

  • Mobile Phase: A mixture of an acidic buffer and an organic solvent (e.g., acetonitrile) is used as the mobile phase in a gradient or isocratic elution mode.

  • Detection: A UV detector is set at a specific wavelength (e.g., 265 nm) to detect and quantify the sulfonamides.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sulfonamides in Animal Tissues

LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for the confirmatory analysis of sulfonamide residues.[5]

1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

  • Homogenization: The tissue sample is homogenized to ensure uniformity.

  • Extraction: The homogenized sample is extracted with an organic solvent, typically acetonitrile, often with the addition of salts to induce phase separation.

  • Clean-up (Dispersive SPE): A dispersive solid-phase extraction (d-SPE) step is performed by adding a sorbent to the extract to remove interfering matrix components.

  • Final Preparation: The cleaned-up extract is then evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: A C18 or similar reversed-phase column is used to separate the sulfonamides. A gradient elution with a mobile phase consisting of water and an organic solvent (both often containing a small amount of acid like formic acid) is commonly employed.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This involves selecting a specific precursor ion for each sulfonamide and then monitoring for specific product ions after fragmentation, providing high selectivity and sensitivity.

Method Comparison: HPLC vs. LC-MS/MS vs. ELISA

FeatureHPLC (UV/DAD/FLD)LC-MS/MSELISA
Principle Chromatographic separation followed by detection based on UV absorbance, diode array, or fluorescence.Chromatographic separation followed by mass-based detection of precursor and product ions.Immuno-enzymatic reaction between an antibody and the target analyte.
Specificity Moderate to good, can be affected by co-eluting matrix components.Very high, based on mass-to-charge ratio of precursor and product ions.Can be susceptible to cross-reactivity with structurally related compounds.[8]
Sensitivity Generally lower than LC-MS/MS.Very high, capable of detecting trace levels of residues.[8]High sensitivity, but can have a narrower dynamic range.
Quantitation Good for routine monitoring.Excellent, considered the gold standard for quantitative analysis.[8]Primarily used for screening, semi-quantitative results may be possible.
Throughput Moderate.Moderate, can be automated for higher throughput.High, suitable for screening large numbers of samples.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.Relatively low cost per sample.[8]
Confirmation Generally requires confirmation by a more specific method like MS.Provides confirmatory data in a single run.Positive results typically require confirmation by a chromatographic method.

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring the reliability and comparability of results obtained from different techniques.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Execution & Data Acquisition cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion & Reporting Define_Objectives Define Objectives & Acceptance Criteria Select_Methods Select Methods for Comparison (e.g., HPLC, LC-MS/MS) Define_Objectives->Select_Methods Prepare_Samples Prepare Spiked & Incurred Samples Select_Methods->Prepare_Samples Analyze_Method_A Analyze Samples with Method A Prepare_Samples->Analyze_Method_A Analyze_Method_B Analyze Samples with Method B Prepare_Samples->Analyze_Method_B Compare_Results Compare Quantitative Results (e.g., Bland-Altman plot, t-test) Analyze_Method_A->Compare_Results Analyze_Method_B->Compare_Results Assess_Performance Assess Performance Parameters (LOD, LOQ, Recovery, Precision) Compare_Results->Assess_Performance Evaluate_Correlation Evaluate Method Correlation & Bias Assess_Performance->Evaluate_Correlation Report_Findings Report Cross-Validation Findings Evaluate_Correlation->Report_Findings

Caption: Workflow for cross-validation of analytical methods.

This guide provides a foundational understanding of the key considerations when selecting and implementing methods for sulfonamide residue analysis. The choice of method will ultimately depend on the specific application, required level of sensitivity and selectivity, sample throughput needs, and available resources. For regulatory purposes, methods are often validated according to specific guidelines, such as those provided by the European Union Decision 2002/657/EC.[2][9]

References

performance characteristics of isotope dilution mass spectrometry for sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of analytical methodologies for the detection and quantification of sulfonamide residues, Isotope Dilution Mass Spectrometry (IDMS) has emerged as a gold-standard technique, renowned for its accuracy and reliability. This guide provides an objective comparison of the performance characteristics of IDMS against other commonly employed methods, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The information presented herein, supported by experimental data from various studies, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.

At a Glance: Key Performance Characteristics

The choice of an analytical method for sulfonamide analysis is often a trade-off between various performance parameters. The following tables summarize the quantitative performance data of IDMS in comparison to HPLC-UV, standard LC-MS/MS, and ELISA across different food matrices. It is important to note that these values are compiled from various studies and direct head-to-head comparisons in a single study are limited. Therefore, the presented data should be interpreted as a general representation of each technique's capabilities.

Table 1: Performance Comparison in Milk

Performance MetricIsotope Dilution Mass Spectrometry (IDMS)HPLC-UVStandard LC-MS/MS
Limit of Detection (LOD) 0.03 - 1.5 µg/kg15 µg/kg[1]0.01 - 0.5 µg/kg
Limit of Quantification (LOQ) 0.1 - 5.0 µg/kg50 µg/kg[1]0.02 - 1.0 µg/kg
Accuracy (Recovery) 91% - 114%[2]88.6% - 109.0%[1]70% - 120%
Precision (RSD) < 15%< 20%< 15%

Table 2: Performance Comparison in Honey

Performance MetricIsotope Dilution Mass Spectrometry (IDMS)HPLC-UVELISA
Limit of Detection (LOD) ~1 µg/kg[3]2.5 - 5.6 ng/g[4]0.075 - 3 µg/kg[5]
Limit of Quantification (LOQ) ~2 µg/kg[3]12.0 - 21.0 ng/g[4]~5-8 µg/kg[5]
Accuracy (Recovery) 68.1% - 99.9%[3]83.07% - 86.93%[4]73% - 111% (with exceptions)[5]
Precision (RSD) < 16.6%[3]< 9.54%[4]14% - 16%[5]

Table 3: Performance Comparison in Meat/Fish

Performance MetricIsotope Dilution Mass Spectrometry (IDMS)HPLC-UVStandard LC-MS/MS
Limit of Detection (LOD) Not directly found in searches~0.05 µg/g[6]0.01 - 0.2 ng/g[7]
Limit of Quantification (LOQ) Not directly found in searches~0.20 µg/g[6]5 ng/g[7]
Accuracy (Recovery) Expected to be high (similar to other matrices)> 74%[6]75% - 104%[8]
Precision (RSD) Expected to be low (similar to other matrices)Not specified< 15%[7]

The IDMS Advantage: Mitigating Matrix Effects

A significant advantage of IDMS is its ability to effectively compensate for matrix effects, which are a common source of inaccuracy in other methods. By introducing a stable isotope-labeled internal standard for each analyte at the beginning of the sample preparation process, any loss of analyte during extraction and cleanup, or any signal suppression/enhancement during mass spectrometric analysis, is mirrored by the internal standard. This results in a highly accurate and precise quantification, as the ratio of the native analyte to its labeled counterpart remains constant.

Experimental Protocols: A Glimpse into the Methodologies

The following sections provide a general overview of the experimental protocols for each of the discussed analytical techniques.

Isotope Dilution Mass Spectrometry (IDMS)

The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte to the sample. This "isotope-spiked" sample is then subjected to extraction, cleanup, and analysis by LC-MS/MS.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Sample Homogenization Spiking Addition of Isotopically Labeled Internal Standards Sample->Spiking Extraction Solvent Extraction (e.g., Acetonitrile, Ethyl Acetate) Spiking->Extraction Cleanup Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Extraction->Cleanup LC_Separation Liquid Chromatographic Separation Cleanup->LC_Separation MS_Detection Tandem Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Ratio_Calculation Calculation of Analyte to Internal Standard Ratio MS_Detection->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow of Isotope Dilution Mass Spectrometry for Sulfonamide Analysis.

A detailed experimental protocol for the determination of 14 sulfonamides in milk by ID-LC-MS/MS involves the following steps:

  • Sample Preparation : A homogenized milk sample is spiked with a solution containing the isotopically labeled internal standards for each of the 14 sulfonamides.

  • Extraction : Proteins are precipitated and the sulfonamides are extracted from the milk matrix using an organic solvent like acetonitrile.

  • Cleanup : The extract is then subjected to a cleanup step, often involving solid-phase extraction (SPE), to remove interfering substances.

  • LC-MS/MS Analysis : The cleaned extract is injected into an LC-MS/MS system. The sulfonamides and their labeled internal standards are separated by liquid chromatography and detected by tandem mass spectrometry.

  • Quantification : The concentration of each sulfonamide is determined by calculating the ratio of the peak area of the native analyte to its corresponding isotopically labeled internal standard and comparing this to a calibration curve.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used and cost-effective technique for the analysis of sulfonamides.

  • Sample Preparation : The sample is homogenized and sulfonamides are extracted using a suitable solvent.

  • Cleanup : The extract is typically cleaned up using solid-phase extraction to remove matrix components that may interfere with the UV detection.

  • Derivatization (optional) : In some cases, a pre-column or post-column derivatization step is employed to enhance the UV absorbance of the sulfonamides.

  • HPLC-UV Analysis : The cleaned extract is injected into an HPLC system equipped with a UV detector. The sulfonamides are separated on a chromatographic column and detected based on their absorbance of UV light at a specific wavelength.

  • Quantification : Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentrations.

Standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher selectivity and sensitivity compared to HPLC-UV but is more susceptible to matrix effects than IDMS.

  • Sample Preparation : Similar to IDMS and HPLC-UV, the sample is homogenized and the sulfonamides are extracted.

  • Cleanup : A cleanup step, such as SPE, is crucial to minimize matrix interference in the mass spectrometer.

  • LC-MS/MS Analysis : The extract is analyzed by LC-MS/MS. The sulfonamides are separated by LC and then detected by the mass spectrometer, which provides both mass-to-charge ratio and fragmentation information for high-confidence identification.

  • Quantification : Quantification is typically performed using an external calibration curve. In some cases, a single internal standard (not isotopically labeled) may be used to correct for variations in sample preparation and injection volume, but this does not correct for matrix effects as effectively as in IDMS. A detailed protocol for the analysis of sulfonamides in fish tissue involves extraction with acidic acetonitrile followed by LC-MS/MS analysis.[8]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on antigen-antibody interactions.

  • Sample Preparation : Sample preparation for ELISA is often simpler than for chromatographic methods, sometimes involving just a simple extraction and dilution.

  • ELISA Procedure : The sample extract is added to a microplate well coated with antibodies specific to sulfonamides. A known amount of enzyme-labeled sulfonamide is also added. The native sulfonamides in the sample compete with the enzyme-labeled sulfonamides for binding to the antibodies.

  • Detection : After a washing step to remove unbound components, a substrate is added that reacts with the bound enzyme to produce a color change. The intensity of the color is inversely proportional to the concentration of sulfonamides in the sample.

  • Quantification : The concentration is determined by comparing the color intensity to a standard curve.

Conclusion: Selecting the Right Tool for the Job

The choice of analytical method for sulfonamide analysis depends on the specific requirements of the study.

  • Isotope Dilution Mass Spectrometry (IDMS) stands out as the most accurate and precise method, making it the preferred choice for reference measurements, certification of reference materials, and in situations where the highest level of confidence is required. Its ability to overcome matrix effects is a key advantage for complex sample matrices.

  • Standard LC-MS/MS offers a good balance of sensitivity, selectivity, and throughput. It is a powerful tool for routine monitoring and quantification, especially when matrix effects can be controlled or are not a major concern.

  • HPLC-UV is a cost-effective and robust technique suitable for routine analysis where high sensitivity is not the primary requirement. It is often used for screening purposes and for the analysis of samples with relatively high concentrations of sulfonamides.

  • ELISA is an excellent high-throughput screening tool due to its speed, simplicity, and cost-effectiveness. It is ideal for analyzing a large number of samples quickly to identify potential positives, which can then be confirmed by a more selective method like LC-MS/MS or IDMS.

Ultimately, a thorough understanding of the performance characteristics of each technique, as outlined in this guide, will enable researchers and professionals to make informed decisions and ensure the generation of reliable and accurate data in the analysis of sulfonamides.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Sulfamethoxypyridazine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount, not only for personal safety but also for environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Sulfamethoxypyridazine-d3, ensuring compliance and safety in your laboratory.

This compound, a deuterated analog of a sulfonamide antibiotic, requires careful handling and disposal as a chemical waste product. Improper disposal, such as discarding it down the drain, can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1][2][3] Adherence to your institution's specific waste management guidelines is crucial.

Immediate Safety and Handling Protocols

Before beginning any work with this compound, it is essential to be familiar with its material safety data sheet (MSDS). Personal protective equipment (PPE) is the first line of defense.

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard lab coat should be worn to protect from spills.

Step-by-Step Disposal Procedure for this compound

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.

  • Segregation of Waste:

    • All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) must be collected separately from general laboratory trash.[4][5]

    • Liquid waste containing this compound (e.g., solutions, rinsates) must also be collected in a designated, compatible waste container.[6]

  • Waste Container Labeling:

    • Use a dedicated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and list all contents, including "this compound" and any solvents.[4][6]

    • Ensure the container is made of a material compatible with the waste. For instance, acids and bases should not be stored in metal containers.[6]

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7] This area should be under the direct control of laboratory personnel.[6]

    • Do not mix incompatible waste streams in the same container.[5]

  • Arranging for Disposal:

    • Once the waste container is full or has been accumulating for the maximum time allowed by your institution (often 90 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[6]

    • Do not pour any solution containing this compound down the drain.[1][7]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative data related to the safe handling and disposal of this compound.

ParameterValue/Instruction
Chemical State Solid (Powder)
Primary Hazards May cause skin and eye irritation. Potential for respiratory and skin sensitization.
Personal Protective Gear Nitrile gloves, safety glasses/goggles, lab coat.
Disposal Method Collection as hazardous chemical waste for incineration by a licensed facility.
Incompatible Storage Do not store with strong oxidizing agents.
Spill Cleanup Use absorbent material for spills, avoid generating dust.[8][9] Collect residue in a sealed container for hazardous waste disposal.[10][11]
Drain Disposal Strictly Prohibited. [7]
Empty Container Disposal Triple rinse with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, with the label removed or defaced.[5]

Experimental Protocols

Spill Cleanup Protocol for Solid this compound:

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Alert Personnel: Immediately notify others in the laboratory of the spill.

  • Evacuate if Necessary: For a large spill, evacuate the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE, including gloves, eye protection, and a lab coat.

  • Contain the Spill: Prevent the powder from becoming airborne.[8][9] Do not use a dry brush or towel.

  • Clean the Spill: Gently cover the spill with a damp paper towel or use a spill kit absorbent to wet the material.

  • Collect the Waste: Carefully scoop the absorbed material and contaminated paper towels into a sealable plastic bag.[8][9]

  • Label and Dispose: Label the bag as "Hazardous Waste: this compound spill debris" and place it in the designated solid chemical waste container.

  • Decontaminate the Area: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Wash Hands: Thoroughly wash your hands after the cleanup is complete.

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagrams illustrate the decision-making process for waste disposal and spill response.

cluster_0 This compound Waste Disposal Workflow start Generate Waste (Solid or Liquid) waste_type Is waste solid or liquid? start->waste_type solid_waste Place in Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Place in Liquid Hazardous Waste Container waste_type->liquid_waste Liquid label_container Ensure Container is Properly Labeled solid_waste->label_container liquid_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Disposed by Licensed Facility contact_ehs->end

Caption: Workflow for routine disposal of this compound waste.

cluster_1 Spill Response Decision Tree spill Spill Occurs assess_spill Assess Spill Size and Hazard spill->assess_spill small_spill Small, Contained Spill assess_spill->small_spill Small large_spill Large Spill or Unknown Hazard assess_spill->large_spill Large cleanup Follow Spill Cleanup Protocol small_spill->cleanup evacuate Evacuate Area & Contact EHS/Emergency large_spill->evacuate collect_waste Collect Debris as Hazardous Waste cleanup->collect_waste end_spill Spill Managed evacuate->end_spill disposal Place in Designated Waste Container collect_waste->disposal disposal->end_spill

Caption: Decision-making process for responding to a chemical spill.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。